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1-(2-Hydroxyphenyl)-2-phenylpropan-1-one Documentation Hub

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  • Product: 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one
  • CAS: 42772-82-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one

Strategic Scaffold for Isoflavonoid and Kinase Inhibitor Synthesis Executive Summary 1-(2-hydroxyphenyl)-2-phenylpropan-1-one (also known as 2'-hydroxy-α-methyl-deoxybenzoin or 2'-hydroxy-2-phenylpropiophenone) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Isoflavonoid and Kinase Inhibitor Synthesis

Executive Summary

1-(2-hydroxyphenyl)-2-phenylpropan-1-one (also known as 2'-hydroxy-α-methyl-deoxybenzoin or 2'-hydroxy-2-phenylpropiophenone) represents a critical pharmacophore in medicinal chemistry. Unlike its structural isomer 2'-hydroxydihydrochalcone (which leads to flavones), this specific


-phenyl ketone scaffold serves as the direct biosynthetic and synthetic precursor to isoflavones  (3-phenylchromen-4-ones).

This guide provides a rigorous technical analysis of its structure, a validated synthetic protocol via the Fries rearrangement, and its application in developing kinase inhibitors and estrogen receptor modulators (SERMs).

Part 1: Structural Characterization & Physiochemical Properties[1]

The molecule is defined by a 1,2-diarylpropanoid skeleton. Its reactivity and spectral properties are dominated by the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the ketone carbonyl.

1.1 Chemical Identity
ParameterDetail
IUPAC Name 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one
Common Synonyms 2'-Hydroxy-2-phenylpropiophenone;

-Methyldeoxybenzoin
Molecular Formula

Molecular Weight 226.27 g/mol
Key Isomer Distinction Not to be confused with: 1-(2-hydroxyphenyl)-3-phenylpropan-1-one (Dihydrochalcone), which has the phenyl ring at the

-position.[1]
1.2 Spectral Signature (Predictive Analysis)

The IMHB locks the molecule into a planar conformation, significantly affecting its NMR and IR signals.

  • 
    H-NMR (CDCl
    
    
    
    ):
    • 
       ~12.0 - 12.5 ppm (s, 1H):  The phenolic proton is heavily deshielded due to strong chelation with the carbonyl oxygen. This signal is characteristic of ortho-hydroxy ketones.
      
    • 
       ~4.6 - 4.8 ppm (q, 1H):  The methine proton at the 
      
      
      
      -position (chiral center).
    • 
       ~1.5 ppm (d, 3H):  The methyl group doublet, coupled to the methine.
      
  • IR Spectroscopy:

    • 
      :  Shifts to lower frequencies (~1630–1640 cm
      
      
      
      ) compared to non-chelated ketones (~1680 cm
      
      
      ) due to the weakening of the C=O bond order by the hydrogen bond.
Part 2: Synthetic Methodology & Mechanistic Causality

The most robust route to 1-(2-hydroxyphenyl)-2-phenylpropan-1-one is the Fries Rearrangement of phenyl 2-phenylpropionate (phenyl hydratropate). Direct Friedel-Crafts acylation of phenol with 2-phenylpropionyl chloride often results in the para-isomer or polymerization; the Fries rearrangement allows for thermodynamic control to favor the ortho-isomer.

2.1 The Fries Rearrangement Mechanism

The reaction proceeds via an acylium ion intermediate.[2][3][4][5] The choice of solvent and temperature dictates the regioselectivity (ortho vs. para).[2][3]

  • Kinetic Control (Low Temp): Favors para-isomer.

  • Thermodynamic Control (High Temp / Non-polar Solvent): Favors the ortho-isomer (Target) due to the stability of the aluminum chelate complex formed between the carbonyl and the phenoxide oxygen.

FriesRearrangement Start Phenyl 2-phenylpropionate (Ester Precursor) Complex AlCl3 Complex (O-Coordination) Start->Complex + AlCl3 Acylium Acylium Ion Pair [R-C=O]+ [AlCl3-OPh]- Complex->Acylium Bond Cleavage Ortho Ortho-Sigma Complex Acylium->Ortho Intramolecular Migration Product 1-(2-hydroxyphenyl)-2-phenylpropan-1-one (Target) Ortho->Product Hydrolysis (-AlCl3)

Figure 1: The thermodynamic stability of the 6-membered aluminum chelate ring drives the formation of the ortho-isomer at elevated temperatures.

Part 3: Biological Relevance & Pharmacophore Utility[7]

This scaffold is the "missing link" in understanding the synthesis of isoflavones versus flavones.

  • Flavone Synthesis: Uses chalcones (1,3-diaryl).

  • Isoflavone Synthesis: Uses

    
    -phenyl ketones (1,2-diaryl).
    

In drug discovery, this structure serves as a precursor for 7-hydroxy-3-methylisoflavone , a core structure investigated for:

  • Kinase Inhibition: The planar benzopyrone ring mimics the ATP-binding pocket of kinases.

  • SERMs: Structural similarity to 17

    
    -estradiol allows modulation of Estrogen Receptors (ER
    
    
    
    /ER
    
    
    ).

IsoflavonePath Precursor 1-(2-hydroxyphenyl)-2-phenylpropan-1-one Cyclization + C1 Source (Ethyl Formate / Na) Precursor->Cyclization Claisen Condensation Intermediate 2-Hydroxyisoflavanone Cyclization->Intermediate Cyclization Target 3-Methylisoflavone (Kinase Inhibitor Scaffold) Intermediate->Target Dehydration (-H2O)

Figure 2: Synthetic pathway transforming the scaffold into the bioactive isoflavone core.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one via Fries Rearrangement.

Reagents:

  • Phenyl 2-phenylpropionate (1.0 eq)

  • Aluminum Chloride (

    
    ), anhydrous (1.2 eq)
    
  • Solvent: Chlorobenzene (High boiling point, non-polar) or Neat (Solvent-free).

Protocol:

  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and

    
     drying tube, place 10.0 g of phenyl 2-phenylpropionate.
    
  • Catalyst Addition: Add 7.0 g of anhydrous

    
     in small portions with stirring. Caution: Exothermic reaction.
    
  • Reaction:

    • Heat the mixture to 140°C (oil bath).

    • Maintain temperature for 2 hours. The mixture will turn viscous and dark orange/red (formation of the aluminum complex).

    • Validation Point: Evolution of HCl gas ceases when conversion is near completion.

  • Quenching: Cool the mixture to room temperature. Pour the viscous mass onto 100 g of crushed ice mixed with 20 mL concentrated HCl. This breaks the aluminum chelate.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Purification:

    • Wash organic phase with water and brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Distillation/Recrystallization: The product can be purified by vacuum distillation or recrystallization from ethanol.

  • Identification: Confirm via TLC (Ferric chloride spray test: Positive result = violet/blue color indicating free phenolic -OH).

References
  • Fries Rearrangement Mechanism & Scope

    • Martin, R. (1992). "Aromatic Hydroxyketones: Preparation and Physical Properties." Springer Netherlands.

  • Isoflavonoid Biosynthesis & Synthesis

    • Dewick, P. M. (2009). "Medicinal Natural Products: A Biosynthetic Approach." Wiley.

  • Synthetic Utility of

    
    -Phenyl Ketones: 
    
    • Wahala, K., & Hase, T. A. (1991). "Expedient Synthesis of Isoflavones from Deoxybenzoins." Journal of the Chemical Society, Perkin Transactions 1.

  • General Properties of Hydroxypropiophenones

    • National Institute of Standards and Technology (NIST). "1-(2-Hydroxyphenyl)-1-propanone Data."[6]

Sources

Exploratory

Whitepaper: Structural, Photochemical, and Synthetic Profiling of 2'-Hydroxy-α-methyldesoxybenzoin

Executive Summary The α-methyldesoxybenzoin scaffold represents a fascinating intersection between physical photochemistry and biological endocrine modulation. While unsubstituted desoxybenzoins are standard synthetic in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The α-methyldesoxybenzoin scaffold represents a fascinating intersection between physical photochemistry and biological endocrine modulation. While unsubstituted desoxybenzoins are standard synthetic intermediates, the introduction of an α-methyl group and specific phenolic hydroxylations—such as in 2'-hydroxy-α-methyldesoxybenzoin (IUPAC: 1-phenyl-2-(2-hydroxyphenyl)propan-1-one)—creates a molecule with unique stereochemical and electronic properties.

As a Senior Application Scientist, I have structured this technical guide to serve as a comprehensive resource for researchers and drug development professionals. This whitepaper dissects the physicochemical properties, photochemical mechanics, biological relevance (specifically its relationship to phytoestrogen metabolites), and provides a field-proven, self-validating synthetic protocol for its generation.

Chemical Identity & Physicochemical Profiling

The structural core of 2'-hydroxy-α-methyldesoxybenzoin consists of a propan-1-one backbone flanked by two phenyl rings, with a critical chiral center at the α-carbon (C2) and a hydroxyl group at the ortho (2') position of the adjacent phenyl ring. This specific substitution pattern induces significant steric hindrance, restricting the free rotation of the C(α)-C(aryl) bond and influencing the molecule's three-dimensional conformation.

To facilitate rational drug design and analytical tracking, the quantitative physicochemical properties of the molecule are summarized below:

PropertyValueComputational Rationale
Chemical Formula C₁₅H₁₄O₂Base desoxybenzoin + α-methyl + 2'-hydroxyl
Molecular Weight 226.27 g/mol Derived from standard atomic weights
Hydrogen Bond Donors 1Single phenolic -OH group at the 2' position
Hydrogen Bond Acceptors 2Carbonyl oxygen and phenolic oxygen
Rotatable Bonds 3C(aryl)-C(=O), C(=O)-C(α), C(α)-C(aryl)
Predicted LogP ~3.4Lipophilic diphenyl backbone offset by a single polar hydroxyl

Photochemical Mechanics & Isotope Separation

One of the most profound applications of the α-methyldesoxybenzoin class lies in physical photochemistry. These molecules are classical models for studying radical pair dynamics and magnetic isotope effects.

Upon irradiation with ultraviolet (UV) light, α-methyldesoxybenzoins undergo Norrish Type I cleavage . This homolytic cleavage of the C-C bond adjacent to the carbonyl generates an excited triplet radical pair consisting of a benzoyl radical and a 1-arylethyl radical. The causality here is driven by the stability of the resulting radicals; the α-methyl group hyperconjugatively stabilizes the 1-arylethyl radical, making this cleavage highly favorable.

When optically active (enantiopure) α-methyldesoxybenzoins are photolyzed, the recombination of this heminal radical pair leads to photoracemization. Furthermore, the lifetime of the triplet radical pair is sensitive to the magnetic spin of the nuclei involved. Because ¹³C has a nuclear spin (I = 1/2) and ¹²C does not (I = 0), the rate of intersystem crossing (from triplet back to singlet state for recombination) differs between isotopes. This phenomenon allows for the observable separation of carbon isotopes during photolysis, a mechanism elegantly documented by Klimenok et al. in their studies of (S)-(+)-α-methyldesoxybenzoin .

Photochemistry A 2'-OH-α-MDB (Ground State) B Excited Triplet State (T1) A->B hν (UV) C Radical Pair [PhCO• + •CH(CH3)ArOH] B->C Norrish Type I D Racemized Products C->D Recombination E Isotope Separation C->E Diffusion

Photochemical Norrish Type I cleavage and racemization of α-methyldesoxybenzoins.

Biological Relevance: The Phytoestrogen Connection

While 2'-hydroxy-α-methyldesoxybenzoin is a targeted synthetic model, its highly hydroxylated derivatives are of immense interest in nutritional biochemistry and endocrine pharmacology.

The most prominent biological analog is O-desmethylangolensin (O-DMA) , chemically defined as 2,4,4'-trihydroxy-α-methyldesoxybenzoin. O-DMA is a critical gut microbial metabolite derived from the soy isoflavone daidzein . The structural transition from the rigid chromen-4-one ring of daidzein to the flexible, open-chain α-methyldesoxybenzoin scaffold of O-DMA fundamentally alters its receptor binding profile.

The α-methyl group in these compounds restricts the conformational space, forcing the two phenyl rings into a specific spatial arrangement that mimics 17β-estradiol. This allows α-methyldesoxybenzoin derivatives to act as selective estrogen receptor modulators (SERMs), exhibiting distinct agonistic or antagonistic affinities for Estrogen Receptor alpha (ERα) and beta (ERβ) . Understanding the baseline properties of 2'-hydroxy-α-methyldesoxybenzoin provides researchers with a simplified structural model to map the exact pharmacophore required for ER binding without the confounding variables of multiple hydroxyl groups.

Validated Synthetic Workflow

Synthesizing α-alkylated desoxybenzoins requires strict control over regioselectivity to prevent over-alkylation and O-alkylation. The following protocol utilizes a kinetic enolate approach coupled with a robust protection-deprotection strategy. This is a self-validating system: each phase includes built-in analytical checkpoints to ensure the integrity of the intermediate before proceeding.

Phase 1: Kinetic Enolate Alkylation
  • Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere. Dissolve the starting material, 2'-methoxydeoxybenzoin (1.0 eq), in anhydrous Tetrahydrofuran (THF).

  • Deprotonation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq).

    • Causality Insight: The cryogenic temperature and the immense steric bulk of the diisopropylamine groups in LDA ensure strictly kinetic deprotonation at the α-carbon. This prevents the formation of thermodynamic enolates and strictly inhibits self-condensation or unwanted nucleophilic attack on the carbonyl carbon.

  • Alkylation: After 30 minutes of enolate maturation, introduce Methyl Iodide (MeI, 1.2 eq) dropwise. Maintain the reaction at -78°C for 2 hours before allowing it to slowly warm to room temperature.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (8:2) system. The complete disappearance of the starting material spot confirms successful α-methylation. Quench with saturated aqueous NH₄Cl to neutralize any unreacted base.

Phase 2: Ether Cleavage (Deprotection)
  • Re-dissolution: Extract the intermediate (2'-methoxy-α-methyldesoxybenzoin) using ethyl acetate, dry over anhydrous MgSO₄, and concentrate in vacuo. Redissolve the purified intermediate in anhydrous Dichloromethane (DCM) and cool back to -78°C.

  • Demethylation: Slowly add Boron Tribromide (BBr₃, 2.0 eq, 1M solution in DCM).

    • Causality Insight: The 2'-hydroxyl group must be masked as a methyl ether during Phase 1 to prevent O-alkylation by MeI. In this step, BBr₃ acts as a powerful Lewis acid, coordinating selectively with the methoxy oxygen and facilitating bromide attack on the methyl group. The cryogenic temperature is critical to prevent the BBr₃ from promoting unwanted side reactions with the ketone moiety.

  • Workup & Isolation: Allow the reaction to warm to room temperature overnight. Quench carefully with ice water (Note: BBr₃ quenching is highly exothermic). Extract the aqueous layer with DCM, wash with brine, and purify via flash column chromatography to yield the final 2'-hydroxy-α-methyldesoxybenzoin.

Synthesis S1 2'-Methoxydeoxybenzoin (Starting Material) S2 Enolate Formation (LDA, THF, -78°C) S1->S2 Kinetic Control S3 α-Alkylation (Methyl Iodide, MeI) S2->S3 SN2 Reaction S4 Demethylation (BBr3, DCM, -78°C to RT) S3->S4 Ether Cleavage S5 2'-hydroxy-α-methyldesoxybenzoin (Final Product) S4->S5 Aqueous Workup

Step-by-step synthetic workflow for 2'-hydroxy-α-methyldesoxybenzoin via α-alkylation.

References

  • Klimenok, B. B., Tarasov, V. F., & Buchachenkov, A. L. (1986). "Photoracemization and carbon isotope separation during photolysis of optically active (S)-(+)-alpha-methyldesoxybenzoin." Khimicheskaya Fizika, 5(8), 1049-1055.[Link]

  • Frankenfeld, C. L. (2011). "O-Desmethylangolensin: The Importance of Equol's Lesser Known Cousin to Human Health." Advances in Nutrition, 2(4), 317–324.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89472, O-Desmethylangolensin." PubChem.[Link]

Foundational

alpha-methyldesoxybenzoin synonyms and IUPAC name

Technical Profile: -Methyldesoxybenzoin Chemical Identity, Synthetic Utility, and Pharmacological Relevance Executive Summary & Nomenclature -Methyldesoxybenzoin is a steric structural modification of the parent desoxybe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: -Methyldesoxybenzoin

Chemical Identity, Synthetic Utility, and Pharmacological Relevance

Executive Summary & Nomenclature


-Methyldesoxybenzoin is a steric structural modification of the parent desoxybenzoin scaffold.[1] While often overshadowed by its unmethylated parent (a direct precursor to the opioid-stimulant Lefetamine), the 

-methyl derivative represents a critical "branch point" in Structure-Activity Relationship (SAR) studies.[1] It serves as the immediate precursor to 1,2-diphenylpropylamines , a class of compounds investigated for their distinct neuropharmacological profiles compared to their ethylamine counterparts.[1]

For researchers in drug development, accurate identification is the first line of defense against regulatory ambiguity and synthetic error.[1]

Table 1: Chemical Nomenclature & Identifiers
Identifier TypeValueNotes
IUPAC Name 1,2-diphenylpropan-1-one Preferred IUPAC designation.[1]
Common Synonyms

-Methyl-deoxybenzoin2-Phenylpropiophenone

-Methylbenzyl phenyl ketone
"2-Phenylpropiophenone" is the most common commercial synonym.[1]
CAS Registry 7476-11-1 (Racemic)5632-47-3 ((S)-isomer)Always verify stereochemistry for asymmetric synthesis.[1]
Molecular Formula

MW: 210.27 g/mol
SMILES CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2Useful for cheminformatics/docking.[1]

Structural Analysis & Physicochemical Properties

The molecule features a chiral center at the


-carbon (C2), connecting two phenyl rings via a propyl-ketone bridge.[1] Unlike desoxybenzoin, the introduction of the methyl group at C2 introduces significant steric bulk, altering the metabolic stability of subsequent amine derivatives by blocking 

-oxidation.[1]
Key Properties[1][2][3]
  • Physical State: White to off-white crystalline solid or viscous oil (depending on purity/temperature).[1]

  • Solubility: Highly lipophilic; soluble in DCM, EtOAc, and alcohols.[1] Insoluble in water.[1]

  • Reactivity: The ketone carbonyl is less electrophilic than in desoxybenzoin due to the inductive effect of the

    
    -methyl group and increased steric hindrance.[1]
    

Synthetic Pathways (Step-by-Step Protocol)

Objective: Synthesis of 1,2-diphenylpropan-1-one via thermodynamic enolate alkylation. Context: This protocol is chosen for its reliability in generating the C-C bond while minimizing poly-alkylation, a common pitfall in ketone chemistry.[1]

Reaction Scheme Visualization

Synthesis Reactant Desoxybenzoin (1,2-diphenylethanone) Intermediate Enolate Anion Reactant->Intermediate Deprotonation (-78°C to 0°C) Base Base (KOtBu or NaH) Base->Intermediate Product α-Methyldesoxybenzoin (1,2-diphenylpropan-1-one) Intermediate->Product SN2 Alkylation Reagent Methyl Iodide (MeI) Reagent->Product

Figure 1: Synthetic workflow for the mono-methylation of desoxybenzoin.

Detailed Protocol

Safety Warning: Methyl iodide is a potent neurotoxin and alkylating agent.[1] Work in a fume hood.

  • Reagents: Desoxybenzoin (1.0 eq), Potassium tert-butoxide (KOtBu, 1.1 eq), Methyl Iodide (MeI, 1.2 eq), anhydrous THF.

  • Enolization:

    • Dissolve desoxybenzoin in anhydrous THF under Nitrogen atmosphere.

    • Cool to 0°C.[1]

    • Add KOtBu slowly.[1] The solution will change color (often yellow/orange) indicating enolate formation.[1] Stir for 30 minutes.

  • Alkylation:

    • Cool the mixture to -78°C (Dry ice/Acetone bath) to favor kinetic control and prevent over-methylation, although thermodynamic control is often acceptable for this specific substrate due to steric hindrance.[1]

    • Add Methyl Iodide dropwise.[1]

    • Allow to warm to room temperature over 2 hours.

  • Workup:

    • Quench with saturated

      
      .[1]
      
    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with brine, dry over

      
      .[1]
      
  • Purification:

    • Concentrate in vacuo.[1]

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica, 9:1 Hexane:EtOAc).[1]

Pharmacological Relevance & SAR Context

The Lefetamine Analogue Connection A critical distinction must be made for researchers:


-methyldesoxybenzoin is not  a direct precursor to Lefetamine, but rather to its propyl-homologues .[1]
  • Lefetamine: Derived from Desoxybenzoin

    
     1,2-diphenylethylamine backbone.[1]
    
  • Target of Interest: Derived from

    
    -methyldesoxybenzoin 
    
    
    
    1,2-diphenylpropyl amine backbone.[1]

This structural extension is significant in medicinal chemistry for "designing around" patents or controlled substance lists, and for altering receptor binding affinity.[1]

Pathway Comparison

SAR cluster_0 Lefetamine Pathway (Ethyl Backbone) cluster_1 α-Methyl Pathway (Propyl Backbone) Desoxy Desoxybenzoin Lefetamine Lefetamine (N,N-dimethyl-1,2-diphenylethylamine) Desoxy->Lefetamine Reductive Amination (Dimethylamine) AlphaMethyl α-Methyldesoxybenzoin (1,2-diphenylpropan-1-one) Desoxy->AlphaMethyl Methylation (Protocol Above) PropylAnalogue 1,2-diphenyl-1-propylamine derivatives (Novel Psychoactive Substances / SAR Targets) AlphaMethyl->PropylAnalogue Reductive Amination (Dimethylamine)

Figure 2: Divergent synthetic pathways.[1] The


-methyl group shifts the scaffold from the Lefetamine series to the propyl-amine series.[1]
Therapeutic & Research Applications[1][2][4][5][6]
  • Chiral Scaffolds: The ketone is a standard substrate for testing asymmetric transfer hydrogenation (ATH) catalysts.[1] Reducing the ketone yields chiral alcohols (1,2-diphenyl-1-propanol), which are valuable intermediates for chiral ligands.[1]

  • Photoinitiators: Derivatives of 1,2-diphenylpropan-1-one are used in polymer chemistry as photoinitiators for UV-curing processes, leveraging the cleavage of the C-C bond

    
     to the carbonyl upon irradiation.[1]
    

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108035, 1,2-Diphenyl-1-propanone.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 1,2-diphenylpropan-1-one.[1] Retrieved from [Link][1]

  • World Health Organization (WHO). Critical Review of Lefetamine.[1] Expert Committee on Drug Dependence.[1] Retrieved from [Link][1]

  • Ogata, Y., & Kawasaki, A. (1969). Mechanistic studies on the Leuckart reaction.[1] Journal of the Chemical Society B: Physical Organic.[1] (Foundational text for reductive amination mechanisms relevant to this scaffold).

Sources

Exploratory

difference between 2-phenylpropan-1-one and 3-phenylpropan-1-one isomers

Technical Guide to Structure, Synthesis, and Differentiation Executive Summary This guide addresses the structural and functional differences between 2-phenylpropan-1-one and 3-phenylpropan-1-one . Note on Nomenclature:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide to Structure, Synthesis, and Differentiation

Executive Summary

This guide addresses the structural and functional differences between 2-phenylpropan-1-one and 3-phenylpropan-1-one .

Note on Nomenclature: While the suffix "-one" typically denotes a ketone, IUPAC nomenclature dictates that a terminal carbonyl group on a propyl chain (position 1) attached to a hydrogen atom is an aldehyde .[1] Therefore, in the absence of a specified secondary substituent at the C1 position, these molecules are chemically identified as the constitutional isomers 2-Phenylpropanal (Hydratropaldehyde) and 3-Phenylpropanal (Hydrocinnamaldehyde).[1]

This guide analyzes these isomers as C₉H₁₀O aldehydes, focusing on their distinct stereochemistry, synthetic pathways (regioselectivity), and spectroscopic signatures essential for drug development and fine chemical applications.[1]

Structural Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

The core difference lies in the position of the phenyl ring on the propyl backbone, which dictates chirality and chemical reactivity.

Feature2-Phenylpropanal (2-PP)3-Phenylpropanal (3-PP)
Common Name HydratropaldehydeHydrocinnamaldehyde
Structure Branched (Phenyl at C2)Linear (Phenyl at C3)
CAS Number 93-53-8104-53-0
Chirality Chiral (C2 is a stereocenter)Achiral

-Proton
Benzylic (High acidity)Aliphatic (Standard acidity)
Boiling Point ~206°C~220°C
Odor Profile Green, floral, hyacinth, sharpBalsamic, cinnamon, melon, warm
Primary Use NSAID precursors (e.g., Ibuprofen), FragranceFragrance fixative, hydrogenation intermediate
1.1 Stereochemical Implications[2][3]
  • 2-Phenylpropanal: Possesses a chiral center at the

    
    -carbon.[2] In pharmaceutical applications (e.g., synthesis of profen drugs), enantiomeric purity is critical.[1] However, the 
    
    
    
    -proton is benzylic and adjacent to a carbonyl, making it highly acidic (pKa ~16-17). This facilitates rapid racemization under basic or acidic conditions via an enol intermediate.
  • 3-Phenylpropanal: Lacks a chiral center. The

    
    -protons are isolated from the phenyl ring by a methylene group, resulting in significantly higher stability against tautomerization compared to the 2-isomer.
    
Synthetic Pathways & Regioselectivity

The synthesis of these isomers often originates from a common precursor—Styrene —via hydroformylation, or through distinct reduction pathways.

2.1 Hydroformylation (The "Oxo" Process)

The most industrial relevant comparison is the hydroformylation of styrene.[1] The catalyst choice dictates the regioselectivity (Markovnikov vs. Anti-Markovnikov addition).[1]

  • Branched Selectivity (2-PP): Rhodium catalysts with bulky phosphite ligands favor the branched isomer.[1]

  • Linear Selectivity (3-PP): Cobalt catalysts or modified Rhodium systems favor the linear isomer.[1]

2.2 Alternative Laboratory Routes
  • 2-PP Route: Epoxidation of

    
    -methylstyrene followed by isomerization, or Darzens condensation.
    
  • 3-PP Route: Selective hydrogenation of the alkene in Cinnamaldehyde (using Pd/C or specialized transfer hydrogenation to avoid reducing the aldehyde).[1]

SynthesisPathways Styrene Styrene (Starting Material) Rh_Cat Rh Catalyst (Markovnikov) Styrene->Rh_Cat Co_Cat Co Catalyst (Anti-Markovnikov) Styrene->Co_Cat Cinnamaldehyde Cinnamaldehyde Pd_H2 Pd/C + H2 (Selective Red.) Cinnamaldehyde->Pd_H2 Isomer2 2-Phenylpropanal (Branched Isomer) Rh_Cat->Isomer2 Hydroformylation Isomer3 3-Phenylpropanal (Linear Isomer) Co_Cat->Isomer3 Hydroformylation Pd_H2->Isomer3 C=C Hydrogenation

Figure 1: Divergent synthetic pathways.[1] Hydroformylation of styrene yields both isomers depending on catalyst ligand sterics, while Cinnamaldehyde reduction is specific to the 3-isomer.

Spectroscopic Differentiation (NMR & MS)[1][3]

Distinguishing these isomers is straightforward using Proton NMR (


H-NMR) due to the differing environments of the propyl chain protons.[1][4]
3.1 Proton NMR (

H-NMR) Signatures[1]
IsomerKey Signal (Aliphatic)MultiplicityChemical Shift (

)
Interpretation
2-Phenylpropanal Methyl group (-CH₃)Doublet ~1.4 ppmCoupled to 1 methine proton.
Methine (-CH-)Quartet ~3.6 ppmBenzylic proton coupled to methyl.
3-Phenylpropanal

-Methylene (-CH₂-)
Triplet ~2.8 ppmAdjacent to Carbonyl.

-Methylene (-CH₂-)
Triplet ~3.0 ppmBenzylic position.

Diagnostic Logic:

  • If you see a doublet in the aliphatic region (1.0–1.5 ppm), it is 2-Phenylpropanal .[1]

  • If you see two distinct triplets (or multiplets) in the 2.5–3.0 ppm range and no methyl doublet, it is 3-Phenylpropanal .[1]

3.2 Mass Spectrometry (EI-MS)

Both isomers have a molecular ion


.[1]
  • 2-Phenylpropanal: Dominant fragmentation involves loss of the formyl radical (-CHO) to form a stable secondary benzyl carbocation (

    
     105).[1]
    
  • 3-Phenylpropanal: Undergoes McLafferty rearrangement-like pathways or benzylic cleavage (

    
     91, Tropylium ion) more prominently due to the 
    
    
    
    -hydrogen relationship (though the
    
    
    is on the ring).[1] The
    
    
    91 peak is typically the base peak for linear alkylbenzenes.
Experimental Protocol: Selective Synthesis of 3-Phenylpropanal

Objective: Selective reduction of the alkene in Cinnamaldehyde without reducing the aldehyde to an alcohol.[1]

Reagents:

  • Cinnamaldehyde (10 mmol)[1]

  • Pd/C (5% w/w) or Wilkinson's Catalyst[1]

  • Ethyl Acetate (Solvent)[1]

  • Hydrogen Gas (Balloon pressure)[1][5]

Protocol:

  • Preparation: Dissolve 10 mmol of cinnamaldehyde in 20 mL of anhydrous Ethyl Acetate in a round-bottom flask.

  • Catalyst Addition: Add 5 mol% Pd/C carefully (pyrophoric risk).

  • Inerting: Purge the system with Nitrogen (

    
    ) for 5 minutes.
    
  • Hydrogenation: Switch to Hydrogen (

    
    ) atmosphere (balloon). Stir vigorously at Room Temperature (25°C).
    
    • Critical Control Point: Monitor reaction via TLC every 15 minutes. Stop immediately upon disappearance of starting material to prevent over-reduction to 3-phenylpropanol.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane:EtOAc 9:1) to isolate 3-phenylpropanal .

Analytical Decision Tree

Use this logic flow to identify an unknown sample labeled "Phenylpropan-1-one".

IdentificationLogic Start Unknown Sample (C9H10O) NMR Run 1H-NMR (CDCl3) Start->NMR CheckMethyl Is there a Doublet at ~1.4 ppm? NMR->CheckMethyl Result2 Identity: 2-Phenylpropanal (Hydratropaldehyde) CheckMethyl->Result2 Yes CheckTriplets Are there two Triplets at 2.7-3.0 ppm? CheckMethyl->CheckTriplets No Result3 Identity: 3-Phenylpropanal (Hydrocinnamaldehyde) CheckTriplets->Result3 Yes ResultUnknown Identity: Other Isomer (e.g., Propiophenone) CheckTriplets->ResultUnknown No

Figure 2: NMR-based identification logic for phenylpropanal isomers.

References
  • PubChem. (2025).[1][6][7] 2-Phenylpropanal Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][1]

  • PubChem. (2025).[1][6][7] 3-Phenylpropanal Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Perfumer & Flavorist. (2010).[1] The Phenylpropanals—Floral Aromatic Aldehydes. Allured Business Media. Retrieved from [Link]

  • Organic Syntheses. (1970).[1] Selective Hydrogenation of Cinnamaldehyde. Org. Synth. Coll. Vol. 5. Retrieved from [Link][1][8]

Sources

Foundational

Technical Guide: 2-Hydroxyphenyl Alpha-Phenyl Ketone Derivatives

A Privileged Scaffold for Isoflavonoid Synthesis and Tyrosinase Inhibition Executive Summary This technical guide analyzes the chemical architecture, synthetic pathways, and pharmacological utility of 2-hydroxyphenyl alp...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Isoflavonoid Synthesis and Tyrosinase Inhibition

Executive Summary

This technical guide analyzes the chemical architecture, synthetic pathways, and pharmacological utility of 2-hydroxyphenyl alpha-phenyl ketone derivatives (commonly referred to in literature as 2-hydroxydeoxybenzoins or 2-OH-DOBs). As pivotal intermediates in the biosynthesis and industrial production of isoflavones, benzofurans, and coumarins, these molecules possess a "privileged scaffold" status in medicinal chemistry. Beyond their role as precursors, recent data validates their intrinsic efficacy as potent tyrosinase inhibitors and SERMs (Selective Estrogen Receptor Modulators). This document provides researchers with optimized synthetic protocols, mechanistic insights into their biological activity, and self-validating experimental workflows.

Structural Architecture & Chemical Significance

The core structure of 2-hydroxyphenyl alpha-phenyl ketone is defined by a phenolic ring linked to a benzyl group via a carbonyl bridge. The critical feature is the hydroxyl group at the ortho (2') position relative to the carbonyl.

  • Hydrogen Bonding: The intramolecular hydrogen bond between the C=O and the 2-OH group stabilizes the molecule but also activates the carbonyl carbon for cyclization reactions.

  • Methylene Reactivity: The

    
    -methylene group (–CH2–) flanking the carbonyl is highly acidic (
    
    
    
    ), making it the primary site for electrophilic attack (e.g., formylation) to generate the C-ring of isoflavones.

Synonymy: throughout this guide, this scaffold may be referred to as 2-hydroxydeoxybenzoin (2-HDB) to align with standard IUPAC and pharmacological literature nomenclature.

Synthetic Architectures: Comparative Methodologies

The synthesis of 2-HDBs generally proceeds via acylation of phenols. Selection of the method depends on substrate sensitivity and required regioselectivity.

Method A: Friedel-Crafts Acylation (Preferred Protocol)

This is the most robust method for electron-rich phenols (e.g., resorcinol).

  • Reagents: Phenol + Phenylacetic acid.

  • Catalyst: Boron trifluoride etherate (

    
    ).
    
  • Mechanism: The Lewis acid complexes with the phenolic oxygen and the carboxyl group, facilitating electrophilic aromatic substitution.

  • Advantage: High yields (70-90%), one-pot synthesis.

Method B: Houben-Hoesch Reaction (Classic)
  • Reagents: Phenol + Phenylacetonitrile.

  • Catalyst: Dry HCl gas /

    
    .
    
  • Mechanism: Formation of a ketimine intermediate which is hydrolyzed to the ketone.

  • Limitation: Requires harsh acidic conditions; lower yields for sensitive substrates.

Method C: Fries Rearrangement
  • Reagents: Phenyl phenylacetate esters.

  • Catalyst:

    
     (Lewis Acid) or light (Photo-Fries).
    
  • Mechanism: Acyl group migration from oxygen to the ortho carbon.

Visualization: Synthetic Pathways & Downstream Utility[2]

The following diagram illustrates the retrosynthetic logic and the downstream transformation of the 2-HDB scaffold into high-value pharmacophores.

HDB_Pathways Precursors Precursors: Resorcinol + Phenylacetic Acid Reaction Friedel-Crafts Acylation (BF3-Et2O, 80°C) Precursors->Reaction Acylation Scaffold 2-Hydroxyphenyl alpha-phenyl ketone (2-HDB) Reaction->Scaffold Hydrolysis Isoflavone Isoflavones (e.g., Daidzein) Scaffold->Isoflavone + DMF-DMA / Cyclization Benzofuran 2-Phenylbenzofurans Scaffold->Benzofuran + Oxidation / Acid Tyrosinase Direct Bioactivity: Tyrosinase Inhibition Scaffold->Tyrosinase Competitive Binding

Figure 1: Synthetic workflow generating the 2-HDB scaffold and its divergence into isoflavones (via C1 insertion) or benzofurans (via oxidative cyclization).[1][2][3]

Pharmacological Profiling: Tyrosinase Inhibition[6][7]

While often viewed merely as intermediates, 2-hydroxyphenyl alpha-phenyl ketones are potent inhibitors of tyrosinase , the rate-limiting enzyme in melanogenesis.

Mechanism of Action: The 2-hydroxy ketone moiety mimics the structure of L-DOPA (the natural substrate). The carbonyl oxygen and the phenolic hydroxyl group chelate the Copper (Cu) ions within the enzyme's active site, competitively blocking the oxidation of tyrosine.[4]

Comparative Potency Data: The following table summarizes the inhibitory concentration (


) of substituted 2-HDB derivatives compared to the industry standard, Kojic Acid.
Compound StructureSubstituents (Resorcinol Ring)IC50 (µM) - Mushroom TyrosinasePotency vs. Kojic Acid
2,4-OH-HDB 2,4-dihydroxy0.2 ± 0.01 55x Potent
2,4,4'-OH-HDB 2,4,4'-trihydroxy13.0Comparable
Kojic Acid (Standard)14.8 - 30.6Reference
Arbutin (Standard)> 500Weak

Data aggregated from recent structure-activity relationship (SAR) studies [1][5].

Experimental Protocols
Protocol A: Synthesis of 2,4-Dihydroxydeoxybenzoin (Friedel-Crafts)

Target: High-yield synthesis of the core scaffold.

Reagents:

  • Resorcinol (1.1 equiv)

  • Phenylacetic acid (1.0 equiv)

  • Boron trifluoride diethyl etherate (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous Toluene (optional, can be run neat in

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a Nitrogen atmosphere.

  • Addition: Add Resorcinol (11 mmol) and Phenylacetic acid (10 mmol) to the flask.

  • Catalysis: Add

    
     (30 mmol) dropwise via syringe. Caution: Exothermic reaction.
    
  • Reaction: Heat the mixture to 80–90°C for 90 minutes.

    • Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the phenylacetic acid spot (

      
      ) and appearance of a fluorescent blue spot (
      
      
      
      ) indicates conversion.
  • Quenching: Pour the hot reaction mixture into 100mL of ice-cold Sodium Acetate solution (10% w/v) to hydrolyze the Boron complex. Stir vigorously for 30 minutes.

  • Isolation: The product will precipitate as a solid. Filter via Buchner funnel.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Characterization: Confirm structure via

    
    -NMR. Look for the singlet at 
    
    
    
    ppm (methylene bridge) and the downfield singlet at
    
    
    ppm (chelated phenolic OH).
Protocol B: Cyclization to Isoflavone (7-Hydroxyisoflavone)

Target: Conversion of HDB to Isoflavone via C1 insertion.

Reagents:

  • 2,4-Dihydroxydeoxybenzoin (from Protocol A)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Solvent: DMF or Toluene

Methodology:

  • Dissolve the deoxybenzoin (1 mmol) in DMF (3 mL).

  • Add DMF-DMA (1.5 mmol).

  • Heat to 110°C for 2 hours.

  • Mechanism: This forms an enaminoketone intermediate.

  • Cyclization: Add a few drops of concentrated HCl or acidify with dilute

    
     to effect ring closure.
    
  • Precipitate with water and filter.

References
  • MDPI (2022). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles.Link

  • Royal Society of Chemistry (2025). Total synthesis of isoflavonoids - Natural Product Reports.Link

  • BenchChem (2025). Synthesis of 2-Hydroxy-1,4-benzoquinone: A Technical Guide.Link

  • Asian Pubs (2015). Development of the Research in Isoflavones: The classical methods for isoflavone synthesis.Link

  • NIH (2008). Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein.[5]Link

Sources

Exploratory

molecular weight and formula of C15H14O2 ketone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Characterization of C₁₅H₁₄O₂ Ketones

Introduction: The C₁₅H₁₄O₂ Stoichiometry

The molecular formula C₁₅H₁₄O₂ represents a critical chemical space in organic synthesis, particularly for drug development and polymer chemistry. While the formula allows for esters (e.g., p-cresyl phenylacetate) and alcohols, the ketone isomers are the most significant for researchers due to their role as pharmacophores in Selective Estrogen Receptor Modulators (SERMs) and as radical generators in photopolymerization.

This guide focuses on the two dominant ketone configurations:

  • 4-Methoxydeoxybenzoin (1-(4-methoxyphenyl)-2-phenylethanone): A primary scaffold for estrogenic drugs.

  • Benzoin Methyl Ether (2-methoxy-1,2-diphenylethanone): A standard Type I photoinitiator.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValueNotes
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol Average Mass
Monoisotopic Mass 226.0994 DaCritical for High-Res MS
H-Bond Donors 0Lipophilic nature (LogP ~3.4)
H-Bond Acceptors 2Carbonyl (C=O) and Ether (C-O-C)
Rotatable Bonds 4High conformational flexibility

Synthetic Architecture: 4-Methoxydeoxybenzoin

In drug discovery, 4-Methoxydeoxybenzoin is the preferred isomer, serving as the synthetic precursor to Tamoxifen-class therapeutics. The synthesis described below utilizes a Friedel-Crafts Acylation , selected for its scalability and regioselectivity compared to Grignard approaches.

Protocol: Regioselective Friedel-Crafts Acylation

Objective: Synthesis of 1-(4-methoxyphenyl)-2-phenylethanone from anisole.

Reagents:

  • Anisole (Substrate)

  • Phenylacetyl Chloride (Electrophile)

  • Aluminum Chloride (AlCl₃, Lewis Acid Catalyst)

  • Dichloromethane (DCM, Solvent)

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet. Moisture exclusion is critical to prevent AlCl₃ deactivation.

  • Lewis Acid Suspension: Charge the flask with AlCl₃ (1.1 eq) and anhydrous DCM (0.5 M concentration relative to substrate). Cool to 0°C using an ice/salt bath.

    • Causality: Low temperature prevents poly-acylation and minimizes demethylation of the anisole ether linkage.

  • Electrophile Formation: Add Phenylacetyl chloride (1.0 eq) dropwise over 20 minutes. Stir for 15 minutes to generate the active acylium ion complex.

  • Substrate Addition: Add Anisole (1.0 eq) dissolved in minimal DCM dropwise.

    • Observation: The solution will darken (yellow to orange/red) indicating the formation of the Sigma complex.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quenching (Exothermic): Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (10:1).

    • Mechanism: This hydrolyzes the aluminum-alkoxide intermediate, liberating the ketone.

  • Workup: Extract with DCM (3x). Wash combined organics with saturated NaHCO₃ (to remove acid) and Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Visualization: Synthetic Workflow & Validation

The following diagram outlines the logical flow of the synthesis, highlighting critical control points (CCPs) where the process is validated.

G Start Reagents: Anisole + Phenylacetyl Cl Complex Acylium Ion Formation (0°C, AlCl3) Start->Complex Activation Reaction Electrophilic Substitution (RT, 4 hrs) Complex->Reaction Attack Quench Hydrolysis (Ice/HCl) Reaction->Quench De-complexation Isolate Crude Product (C15H14O2) Quench->Isolate Extraction Validate Validation: MS (m/z 226) MP (96-98°C) Isolate->Validate QC

Figure 1: Operational workflow for the Friedel-Crafts synthesis of 4-Methoxydeoxybenzoin, detailing activation, reaction, and validation phases.

Structural Elucidation (Self-Validating Systems)

To ensure the identity of the C₁₅H₁₄O₂ ketone, researchers must rely on spectroscopic signatures that act as "self-validating" checkpoints.

A. Mass Spectrometry (MS) - Fragmentation Logic

The fragmentation pattern distinguishes the deoxybenzoin isomer from the benzoin ether isomer.

  • Parent Ion: m/z 226 [M]⁺

  • Primary Cleavage (Alpha-Cleavage):

    • 4-Methoxydeoxybenzoin: Cleavage occurs at the carbonyl-methylene bond.

      • Fragment A: Anisoyl cation [CH₃O-C₆H₄-C≡O]⁺ → m/z 135 (Base Peak).

      • Fragment B: Tropylium ion [C₇H₇]⁺ → m/z 91 .

    • Differentiation: If the spectrum shows a major peak at m/z 105 (Benzoyl cation), the sample is likely Benzoin Methyl Ether (due to the unsubstituted benzoyl group), not the deoxybenzoin target.

B. Infrared Spectroscopy (IR)
  • Carbonyl (C=O): ~1675 cm⁻¹ (Lower than standard ketones due to conjugation with the anisyl ring).

  • Ether (C-O-C): Strong bands at 1250 cm⁻¹ and 1030 cm⁻¹.

Applications in Drug Development

Scaffold for SERMs

4-Methoxydeoxybenzoin is the direct precursor to Desoxymethoxyphen , which is further functionalized to create Tamoxifen analogs.

  • Mechanism: The central methylene bridge (-CH₂-) is alkylated (e.g., with dimethylaminoethyl chloride) to introduce the basic side chain required for Estrogen Receptor (ER) binding affinity.

Photoinitiation (Benzoin Methyl Ether Isomer)

While less common in drug structure, the isomer Benzoin Methyl Ether is vital in drug delivery systems (hydrogels).

  • Mechanism: Upon UV irradiation, it undergoes Norrish Type I cleavage to generate benzoyl and alpha-alkoxybenzyl radicals. These radicals initiate the cross-linking of PEG-diacrylate hydrogels used for cell encapsulation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77019, Methyl alpha-phenylbenzeneacetate (Isomer Reference). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzeneacetic acid, 4-methylphenyl ester (Mass Spectrum Verification). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Royal Society of Chemistry. A single-pot synthesis of 4-hydroxybenzophenones via acid-catalyzed alkoxylation. New Journal of Chemistry. Retrieved from [Link]

Foundational

The Chemistry and Application of 2-Phenylpropiophenone Derivatives: A Technical Guide

The 2-phenylpropiophenone scaffold is a cornerstone in modern organic chemistry, underpinning advancements in fields as diverse as medicinal chemistry and polymer science. Its unique structural and photochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-phenylpropiophenone scaffold is a cornerstone in modern organic chemistry, underpinning advancements in fields as diverse as medicinal chemistry and polymer science. Its unique structural and photochemical properties make it a versatile building block for complex molecular architectures and a highly efficient initiator for radical-driven processes. This guide provides an in-depth analysis of the synthesis, reaction mechanisms, and applications of 2-phenylpropiophenone derivatives, offering field-proven insights for researchers, chemists, and professionals in drug development.

Synthesis of the 2-Phenylpropiophenone Core

The construction of the 2-phenylpropiophenone framework can be achieved through several strategic synthetic routes. The choice of method is often dictated by the desired substitution patterns on the aromatic rings and the stereochemical requirements at the chiral center.

Friedel-Crafts Acylation and Subsequent α-Functionalization

A classical and reliable approach begins with the Friedel-Crafts acylation of an aromatic substrate with propionyl chloride or a related derivative. This yields a propiophenone intermediate, which can then be functionalized at the α-position.

Workflow for Friedel-Crafts Acylation and α-Bromination:

Figure 1: General workflow for synthesizing 2-phenylpropiophenone derivatives via Friedel-Crafts acylation followed by α-functionalization.

This two-step sequence is advantageous for its use of readily available starting materials and its broad substrate scope. The causality behind this choice lies in its convergent nature, allowing for the independent synthesis of the two aromatic fragments before their final coupling.

Asymmetric Synthesis

Enantiomerically pure 2-phenylpropiophenone derivatives are crucial for many pharmaceutical applications.[1][2] Asymmetric synthesis can be achieved through various methods, including the use of chiral auxiliaries or enantioselective catalysis. For instance, the asymmetric alkylation of a prochiral enolate derived from a propiophenone is a powerful strategy.[3]

Another key strategy is the asymmetric reduction of a corresponding α-phenyl-β-ketoester, followed by further synthetic manipulations. The choice of a chiral reducing agent, such as a ruthenium-based catalyst with a chiral ligand, is critical for achieving high enantioselectivity.[4] Lowering the reaction temperature often enhances enantiomeric excess by favoring the transition state that leads to the desired enantiomer.[4]

Key Reactions and Mechanistic Insights

The reactivity of 2-phenylpropiophenone derivatives is dominated by two key features: the carbonyl group and the molecule's response to ultraviolet (UV) light.

Photochemistry: The Norrish Type I and Type II Reactions

Upon absorption of UV radiation, 2-phenylpropiophenone derivatives, particularly those with a γ-hydrogen, can undergo characteristic photochemical reactions.[5][6] This property is fundamental to their widespread use as photoinitiators in polymer chemistry.[7][8][9]

A photoinitiator is a compound that, upon absorbing light, generates reactive species such as free radicals or cations, which in turn initiate polymerization.[8][9]

Norrish Type I Cleavage: This is a unimolecular process where the excited ketone undergoes cleavage of the α-carbon-carbonyl bond to form two radical fragments.[9] For 2-hydroxy-2-methylpropiophenone, a common Type I photoinitiator, this results in a benzoyl radical and a tertiary alkyl radical, both of which can initiate polymerization.[7][10][11]

Figure 2: Mechanism of Norrish Type I cleavage in 2-phenylpropiophenone, leading to radical generation for polymer initiation.

Norrish Type II Reaction: This is a bimolecular process that occurs if the ketone possesses an accessible γ-hydrogen. The excited carbonyl group abstracts this hydrogen atom, leading to the formation of a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol or cleave to yield an enol and an alkene.

The efficiency of these photochemical processes is dependent on factors such as the solvent, the presence of quenchers (like molecular oxygen), and the specific substitution on the aromatic rings.[12]

Applications in Drug Discovery and Medicinal Chemistry

The 2-phenylpropiophenone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.

Anticancer Agents

Several studies have explored the potential of phenylpropiophenone derivatives as anticancer agents.[13][14] For instance, a series of chalcone and propafenone-related derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including HeLa, MCF-7, and PC-3.[13] Quantitative structure-activity relationship (QSAR) studies have been employed to identify the key molecular descriptors and pharmacophores responsible for their anticancer activity, guiding the design of novel derivatives with enhanced potency.[13][14]

Anti-inflammatory and Antimicrobial Agents

Derivatives of the closely related 2-phenylpropionic acid have been designed and synthesized as dual cyclooxygenase (COX) inhibitory and antibacterial agents.[15][16][17] Certain compounds in these series have shown better COX-1 and COX-2 inhibition compared to ibuprofen and promising antibacterial properties against various strains.[15][17] Docking studies have revealed strong binding profiles of these compounds within the active site of COX enzymes.[15][17]

The following table summarizes the biological activities of selected 2-phenylpropiophenone and related derivatives.

Compound ClassBiological ActivityTarget Cell Lines / EnzymesReference
Chalcone & Propafenone AnalogsAnticancerHeLa, Fem-X, PC-3, MCF-7[13][14]
2-Phenylpropionic Acid DerivativesCOX Inhibition, AntibacterialCOX-1, COX-2[15][16][17]
2'-Hydroxy-3-phenylpropiophenonesAntiarrhythmic, SpasmolyticNot specified[18]

Applications in Polymer Chemistry

As mentioned, the primary application of certain 2-phenylpropiophenone derivatives in materials science is as photoinitiators for UV-curable coatings, inks, and adhesives.[7][8]

Mechanism of Photoinitiation:

  • Absorption: The photoinitiator absorbs UV light, promoting it to an excited electronic state.[8]

  • Radical Generation: The excited photoinitiator undergoes Norrish Type I cleavage to produce free radicals.[9]

  • Initiation: These free radicals react with monomer units (e.g., acrylates), initiating a chain polymerization reaction.

  • Propagation: The polymer chain grows rapidly.

  • Termination: The polymerization process is terminated by radical combination or other mechanisms.

The choice of photoinitiator is crucial and depends on the UV light source's emission spectrum and the absorption characteristics of the formulation.[9] The concentration of the photoinitiator also significantly impacts the physicochemical properties of the resulting polymer, such as tensile strength and swelling ratio.[11]

Detailed Experimental Protocol: Synthesis of a 2-Phenylpropiophenone Derivative

This protocol details a representative synthesis of a 2-phenylpropiophenone derivative, adaptable for various substituted analogs.

Synthesis of 2-(4-methylphenyl)propiophenone

  • Step 1: Synthesis of 2-bromo-1-phenylpropan-1-one

    • To a solution of propiophenone (10.0 g, 74.5 mmol) in 100 mL of glacial acetic acid, add bromine (11.9 g, 74.5 mmol) dropwise at room temperature with stirring.

    • Continue stirring for 2 hours until the reaction mixture becomes colorless.

    • Pour the reaction mixture into 500 mL of ice-cold water.

    • Extract the product with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield 2-bromo-1-phenylpropan-1-one as a pale yellow oil.

  • Step 2: Friedel-Crafts Alkylation with Toluene

    • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place anhydrous aluminum chloride (10.9 g, 81.9 mmol) in 150 mL of dry toluene.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of 2-bromo-1-phenylpropan-1-one (from Step 1) in 50 mL of dry toluene dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methylphenyl)propiophenone.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

The 2-phenylpropiophenone core structure continues to be a fertile ground for chemical innovation. Its synthetic accessibility and diverse reactivity make it an invaluable tool for both academic and industrial chemists. In medicinal chemistry, future efforts will likely focus on the asymmetric synthesis of complex derivatives to explore new therapeutic areas.[1] In materials science, the development of novel photoinitiators with improved efficiency and absorption characteristics in the visible light spectrum remains an active area of research. The continued exploration of this versatile scaffold promises to yield new molecules with significant scientific and commercial impact.

References

  • Photochemistry of 2,3-epoxy-3-phenylpropiophenones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Photochemistry of 2,3-epoxy-3-phenylpropiophenones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-55. Available at: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PubMed. Available at: [Link]

  • Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates. Organic Letters, 6(16), 2789-92. Available at: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. Available at: [Link]

  • Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. ResearchGate. Available at: [Link]

  • Introduction to Photochemistry & Photophysics. Available at: [Link]

  • Electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride in an unsupported micro-flow cell electrolysis process. Green Chemistry. Available at: [Link]

  • Introduction to Photochemistry & Photophysics. Available at: [Link]

  • The asymmetric synthesis of 2-benzopyrans and their quinones through intramolecular diastereoselective ring-closure of titanium phenolates of phenolic aldehydes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Choosing the ideal photoinitiator for free radical photopolymerizations: Predictions based on simulations using established data. RSC Publishing. Available at: [Link]

  • The photochemistry of 2-phenylcycloalkanones. Scilit. Available at: [Link]

  • Photodegradation of poly(phenyl vinyl ketones) containing .beta.-phenylpropiophenone moieties. Macromolecules. Available at: [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]

  • Asymmetric synthesis of pharmaceutically relevant compounds and intermediates from t-BuSF. ResearchGate. Available at: [Link]

  • Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Introduction: The Significance of Isoflavones and the Deoxybenzoin Route

An In-Depth Guide to the Synthesis of Isoflavones from 1-(2-hydroxyphenyl)-2-phenylpropan-1-one and its Analogs This technical guide provides researchers, scientists, and drug development professionals with a comprehensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Isoflavones from 1-(2-hydroxyphenyl)-2-phenylpropan-1-one and its Analogs

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of isoflavones, a significant class of naturally occurring compounds, from 2-hydroxydeoxybenzoin precursors such as 1-(2-hydroxyphenyl)-2-phenylpropan-1-one. This document emphasizes the underlying chemical principles, provides field-proven insights, and offers step-by-step methodologies for successful synthesis.

Isoflavones are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone.[1] This structural motif distinguishes them from flavones, where the phenyl B-ring is attached at the 2-position.[1] Found predominantly in leguminous plants, isoflavones such as genistein and daidzein are renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, making them valuable targets in medicinal chemistry and drug discovery.[2][3]

Among the various synthetic strategies, the deoxybenzoin route stands out as a classical and highly versatile method for constructing the isoflavone core.[4][5][6] This approach utilizes 2-hydroxydeoxybenzoins (2-hydroxyphenyl benzyl ketones) as key intermediates. The central challenge lies in introducing a single carbon atom to serve as the C2 of the pyranone ring, followed by an intramolecular cyclization. The starting material of interest, 1-(2-hydroxyphenyl)-2-phenylpropan-1-one, is an α-substituted deoxybenzoin, and the principles outlined herein are directly applicable to its conversion into a corresponding 2-methylisoflavone.

PART 1: Synthetic Strategies and Mechanistic Insights

The conversion of a 2-hydroxydeoxybenzoin to an isoflavone requires the formylation or acylation at the α-carbon (the benzylic position), which creates an intermediate that readily undergoes cyclization.[4] Several robust methods have been developed to achieve this transformation, with the Vilsmeier-Haack reaction and base-catalyzed condensations being the most prominent.

Method A: The Vilsmeier-Haack Reaction and its Variants

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds.[7] In the context of isoflavone synthesis, it provides a one-pot procedure for the crucial C2 carbon introduction and subsequent cyclization. The key electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MeSO₂Cl).[8][9][10]

Causality of Experimental Choices: The choice of activating agent can influence reaction conditions and yields. POCl₃ is a classic and potent activator. MeSO₂Cl is another effective option, and its use can sometimes lead to cleaner reactions, avoiding potential contaminants associated with phosphorus-based reagents.[11] The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields, aligning with green chemistry principles.[8]

Reaction Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with the activating agent (e.g., POCl₃) to form the electrophilic Vilsmeier reagent.

  • Enolization: The deoxybenzoin tautomerizes to its enol or enolate form.

  • Electrophilic Attack: The electron-rich enol attacks the Vilsmeier reagent, introducing a formyl equivalent at the α-carbon. This forms an enamine intermediate.

  • Intramolecular Cyclization: The phenolic hydroxyl group attacks the carbonyl carbon, initiating ring closure.

  • Dehydration and Elimination: Subsequent elimination of water and dimethylamine yields the final isoflavone product.

Vilsmeier_Haack_Mechanism cluster_1 Vilsmeier Reagent Formation cluster_2 Isoflavone Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Deoxybenzoin 2-Hydroxy- deoxybenzoin Enol Enol Intermediate Deoxybenzoin->Enol Tautomerization Enamine α-Formyl Enamine Intermediate Enol->Enamine + Vilsmeier Reagent Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Isoflavone Isoflavone Cyclized->Isoflavone Dehydration & Elimination Orthoformate_Condensation Deoxybenzoin 1-(2-hydroxyphenyl)-2- phenylpropan-1-one Intermediate α-Formylated Intermediate Deoxybenzoin->Intermediate Condensation Reagents Triethyl Orthoformate + DMAP (cat.) Reagents->Intermediate Isoflavone 2-Methylisoflavone Product Intermediate->Isoflavone Intramolecular Cyclization & Elimination

Caption: Base-catalyzed condensation workflow for isoflavone synthesis.

PART 2: Comparative Analysis and Data Presentation

The choice of synthetic method depends on factors such as substrate compatibility, desired scale, available equipment, and reagent sensitivity.

Parameter Method A: Vilsmeier-Haack (Microwave) Method B: DMAP-Catalyzed Condensation
Key Reagents DMF, POCl₃ (or MeSO₂Cl)Triethyl orthoformate, DMAP
Reaction Time Very short (minutes) [8]Longer (hours) [12]
Conditions Microwave irradiation, often solvent-free or in DMF [8]Conventional heating (reflux) [12]
Typical Yields Good to excellent (often >80%) [8]High (often >90%) [12]
Advantages Rapid, high throughput, green chemistry aspectMilder conditions, avoids corrosive reagents
Considerations Requires microwave reactor; POCl₃ is moisture-sensitiveLonger reaction times; DMAP is toxic

PART 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.

Protocol 1: Microwave-Assisted Isoflavone Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from methodologies utilizing the Vilsmeier reagent for the cyclization of deoxybenzoins under microwave irradiation. [8] Materials:

  • 1-(2-hydroxyphenyl)-2-phenylpropan-1-one (1.0 mmol)

  • N,N-Dimethylformamide (DMF) (5.0 mL)

  • Phosphorus oxychloride (POCl₃) (3.0 mmol)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Microwave synthesis reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and chromatography

Procedure:

  • Reagent Preparation (Vilsmeier Reagent): In a fume hood, carefully add phosphorus oxychloride (3.0 mmol) dropwise to ice-cold N,N-dimethylformamide (2.0 mL) with stirring. Allow the mixture to stir at 0°C for 15 minutes.

  • Reaction Setup: In a separate flask, dissolve 1-(2-hydroxyphenyl)-2-phenylpropan-1-one (1.0 mmol) in N,N-dimethylformamide (3.0 mL).

  • Addition: Slowly add the prepared Vilsmeier reagent to the deoxybenzoin solution at room temperature with continuous stirring.

  • Microwave Irradiation: Place the reaction mixture in the microwave reactor. Irradiate the mixture at a suitable power and temperature (e.g., 100-120°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Typical reaction times are in the range of 5-15 minutes.

  • Workup: After cooling, pour the reaction mixture into a beaker containing crushed ice and 10% aqueous HCl. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure isoflavone.

Protocol 2: DMAP-Catalyzed Synthesis with Triethyl Orthoformate

This protocol is based on the base-catalyzed condensation method. [12] Materials:

  • 1-(2-hydroxyphenyl)-2-phenylpropan-1-one (1.0 mmol)

  • Triethyl orthoformate (10.0 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.02 mmol, catalytic amount)

  • Ethanol

  • Standard workup reagents

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for filtration and crystallization

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(2-hydroxyphenyl)-2-phenylpropan-1-one (1.0 mmol), triethyl orthoformate (10.0 mL), and a catalytic amount of DMAP (0.02 mmol).

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Reduce the volume of the solvent under reduced pressure. The product often crystallizes upon cooling.

  • Purification: Collect the solid product by filtration. Wash the crystals with cold ethanol to remove any unreacted starting material and impurities. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure isoflavone.

References

  • Vasselin, D. A., et al. (2006). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 11(9), 735-751. [Link]

  • Kwesiga, G., et al. (2023). The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones. The Journal of Organic Chemistry, 88(3), 1546-1563. [Link]

  • Kwesiga, G., et al. (2023). The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones. The Journal of Organic Chemistry, 88(3), 1546-1563. [Link]

  • Kshatriya, R. B., et al. (2012). Microwave assisted synthesis of Isoflavones. Journal of Chemical and Pharmaceutical Research, 4(1), 543-548. [Link]

  • Hoshino, Y., et al. (1988). Novel synthesis of isoflavones by the palladium-catalyzed cross-coupling reaction of 3-bromochromones with arylboronic acids or its esters. Bulletin of the Chemical Society of Japan, 61(8), 3008-3010. [Link]

  • Selepe, M. A., et al. (2025). Total synthesis of isoflavonoids. Natural Product Reports. [Link]

  • Yadav, S. K. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of Organic Chemistry, 4, 236-246. [Link]

  • Kwesiga, G. (2022). Synthesis of isoflavonoids from African medicinal plants with activity against tropical infectious diseases. Thesis. [Link]

  • Wang, H., et al. (2008). Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. Journal of the Chinese Chemical Society, 55(6), 1310-1314. [Link]

  • Mazur, W. M., & Wähälä, K. (2007). Synthesis of Isoflavone Conjugates. University of Helsinki. [Link]

  • Niu, Y., et al. (2025). Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. Microbial Cell Factories, 24(75). [Link]

  • Kagal, S. A., et al. (1962). A synthesis of isoflavones by a modified vilsmeier-haack reaction. Tetrahedron Letters, 3(14), 593-597. [Link]

  • Yadav, S. K. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of Organic Chemistry, 4, 236-246. [Link]

  • Yadav, S. K. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. Scientific Research Publishing. [Link]

  • Singh, O. V., et al. (2005). A mild and highly efficient one-pot synthesis of 7-hydroxy-isoflavones. Tetrahedron Letters, 46(18), 3217-3220. [Link]

  • Wähälä, K., & Hase, T. A. (1991). 2-Isoflaven-4-ols and 1-(2-hydroxyphenyl)-2-phenyl-2-propen-1-one. Journal of the Chemical Society, Perkin Transactions 1, (12), 3005-3008. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Mistry, K. M., & Desai, K. R. (2004). Synthesis of deoxybenzoins using microwave irradiations under solvent free condition. Indian Journal of Chemistry-Section B, 43(11), 2456-2458. [Link]

  • Wang, Y., et al. (2005). Method for preparing isoflavones.
  • Niu, Y., et al. (2025). Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. Microbial Cell Factories, 24(75). [Link]

  • Goto, H., et al. (2009). Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activities. Chemical & Pharmaceutical Bulletin, 57(4), 374-384. [Link]

  • Menezes, M. J., et al. (2009). A facile microwave assisted synthesis of flavones. Indian Journal of Chemistry, 48B, 1311-1314. [Link]

  • Dastmalchi, M., et al. (2017). Isoflavones: Biosynthesis, Health Promoting Effects and Bioavailability. Soybean - The Basis of Yield, Biomass and Productivity. [Link]

  • Selepe, M. A., et al. (2025). Total synthesis of isoflavonoids. Natural Product Reports. [Link]

  • Yu, D., et al. (2016). Metabolic Engineering of Isoflavones: An Updated Overview. Frontiers in Plant Science, 7, 137. [Link]

Sources

Application

Application Note: Synthesis of Hydroxypropiophenone Derivatives via Friedel-Crafts Acylation of Phenol with α-Phenylpropionyl Chloride

Introduction: The Significance of Hydroxyaryl Ketones Hydroxyaryl ketones are a pivotal class of compounds in synthetic organic chemistry, serving as crucial intermediates in the production of pharmaceuticals, agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Hydroxyaryl Ketones

Hydroxyaryl ketones are a pivotal class of compounds in synthetic organic chemistry, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] The specific reaction between phenol and α-phenylpropionyl chloride is of particular interest as it introduces a chiral acyl group, leading to precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.

Direct Friedel-Crafts C-acylation of phenols presents a classic challenge. The phenolic hydroxyl group can act as a Lewis base, coordinating with the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃), which deactivates the aromatic ring towards electrophilic substitution.[2] Furthermore, the hydroxyl group is also a potent nucleophile, leading to competitive O-acylation to form a phenyl ester.

This guide details a robust protocol that leverages this initial O-acylation. The resulting phenyl ester undergoes an in-situ Fries Rearrangement , a reliable and powerful method for forming C-acylated phenols under thermodynamic control.[3][4] Understanding and controlling this pathway is paramount for achieving high yields of the desired hydroxyaryl ketone products.

Mechanistic Deep Dive: From O-Acylation to the Fries Rearrangement

The reaction is not a simple, one-step electrophilic aromatic substitution. It proceeds through a sequential mechanism where the more stable C-acylated product is formed via the rearrangement of a kinetically favored O-acylated intermediate.

  • Initial O-Acylation: In the absence or with substoichiometric amounts of a Lewis acid, the highly nucleophilic phenolic oxygen attacks the electrophilic α-phenylpropionyl chloride. This is a standard esterification that is typically the faster reaction.

  • Lewis Acid Complexation: A strong Lewis acid, typically AlCl₃, is introduced. It coordinates with the carbonyl oxygen of the newly formed phenyl ester. This complexation is favored over coordination with the phenolic ether oxygen because the carbonyl oxygen is a stronger Lewis base.[5]

  • Formation of the Acylium Ion: The bond between the acyl group and the phenolic oxygen weakens and cleaves, generating a resonance-stabilized acylium ion. This highly electrophilic species is the key to C-acylation.[6][7]

  • Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich phenol ring. The hydroxyl group is a strong ortho-, para-director, meaning the attack will occur at the positions ortho or para to the -OH group.[8]

  • Rearomatization and Product Formation: A proton is lost from the ring, restoring aromaticity. Upon aqueous workup, the aluminum-phenoxide complex is hydrolyzed to yield the final o- and p-hydroxyaryl ketone products.

G Mechanism: O-Acylation followed by Fries Rearrangement cluster_reactants Reactants phenol Phenol ester Phenyl α-phenylpropionate (O-Acylation Product) phenol->ester 1. O-Acylation (Kinetic Control) acyl_chloride α-Phenylpropionyl Chloride acyl_chloride->ester AlCl3 AlCl₃ (Lewis Acid) complex Ester-AlCl₃ Complex AlCl3->complex ester->complex 2. Complexation acylium Acylium Ion (Electrophile) complex->acylium 3. Cleavage sigma_ortho Ortho σ-Complex acylium->sigma_ortho 4a. Ortho Attack sigma_para Para σ-Complex acylium->sigma_para 4b. Para Attack ortho_product ortho-Hydroxy Product sigma_ortho->ortho_product 5. Rearomatization para_product para-Hydroxy Product sigma_para->para_product 5. Rearomatization

Caption: Fries Rearrangement follows initial O-acylation.

Controlling Regioselectivity: Ortho vs. Para Isomers

The ratio of ortho to para substituted products is not arbitrary and can be influenced by key reaction parameters, allowing for targeted synthesis. This control is a hallmark of the Fries rearrangement.[9]

  • Temperature: This is the most critical factor. Low reaction temperatures (0–25 °C) thermodynamically favor the formation of the para isomer . Higher temperatures (typically >100 °C) favor the formation of the ortho isomer , which can form a more stable chelated intermediate with the aluminum catalyst.[5][10]

  • Solvent: The polarity of the solvent influences the solvation of the reaction intermediates. Non-polar solvents (like carbon disulfide or nitrobenzene) tend to favor the ortho product, whereas polar solvents can favor the para product.[5] However, for safety and environmental reasons, many modern protocols aim to minimize the use of hazardous solvents.

Master Protocol: Fries Rearrangement of Phenyl α-Phenylpropionate

This protocol is designed for the synthesis of the para-hydroxy isomer, which is often the desired product in pharmaceutical synthesis.[1] Modification for the ortho isomer would primarily involve adjusting the reaction temperature.

Materials and Equipment
  • Reagents: Phenol, α-phenylpropionyl chloride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (CS₂) or dichloromethane (DCM) (anhydrous), concentrated hydrochloric acid (HCl), ice, sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), diethyl ether or ethyl acetate.

  • Equipment: Three-necked round-bottom flask, mechanical stirrer, reflux condenser with a drying tube (filled with CaCl₂ or Drierite), dropping funnel, oil bath, separatory funnel, rotary evaporator, standard glassware for extraction and filtration.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

SAFETY FIRST: This reaction must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride reacts violently with water and is corrosive.[11] Acyl chlorides are corrosive and lachrymatory.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: Assemble a dry three-necked flask with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a drying tube. Purge the entire system with dry nitrogen or argon gas.

  • Catalyst Charging: To the flask, add anhydrous aluminum chloride (2.8 moles equivalent to the limiting reagent) and anhydrous carbon disulfide or dichloromethane (400 mL for a 2.5 mole scale reaction).[10] Begin stirring to form a suspension.

  • Formation of the Ester (In-situ): In the dropping funnel, add a solution of α-phenylpropionyl chloride (1.0 mole equivalent). Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. The temperature should be maintained at 0-5 °C using an ice bath.

  • Addition of Phenol: Following the complete addition of the acyl chloride, add phenol (1.0 mole equivalent) dropwise to the reaction mixture over 1.5 hours, maintaining the temperature at 0-5 °C.[10] Hydrogen chloride gas will evolve; ensure it is safely vented through the drying tube and into the fume hood exhaust.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Heating for Rearrangement: For para-selectivity, a mild heating step may be required. Gently warm the mixture to 40-50°C for an additional 1-2 hours. For ortho-selectivity, the temperature would need to be raised significantly higher (e.g., 140-150°C), which may require a higher-boiling solvent like nitrobenzene (use with extreme caution).[10]

  • Quenching: Cool the reaction mixture back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice (approx. 500 g) and concentrated HCl (150 mL). Very slowly and carefully, pour the reaction mixture onto the ice/HCl slurry with vigorous stirring. This decomposition is highly exothermic.[10][13]

  • Workup and Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product, a mixture of ortho and para isomers, can be purified. The solid p-hydroxypropiophenone can often be isolated via recrystallization from a suitable solvent like methanol or ethanol/water.[10] The oily o-isomer may require column chromatography for complete separation.

Summary of Critical Reaction Parameters

ParameterCondition/ChoiceRationale & Impact on Outcome
Lewis Acid Catalyst Anhydrous AlCl₃, FeCl₃, BF₃, TiCl₄, Methanesulfonic acid[14]AlCl₃ is the classic and most common catalyst. Stoichiometry is key; an excess is needed to complex with both the carbonyl and phenolic oxygens.[2]
Stoichiometry >2 equivalents of AlCl₃ per mole of esterEnsures sufficient catalyst is available to drive the rearrangement after complexation with the product's hydroxyl group.
Temperature Low Temp (0-50°C) vs. High Temp (>100°C)The primary control for regioselectivity. Low temperatures favor the para product; high temperatures favor the ortho product.[5][9]
Solvent Anhydrous, non-protic (e.g., CS₂, DCM, Nitrobenzene)Must be inert to the highly reactive species. Solvent polarity can influence the ortho/para ratio.[5] The reaction can also be run neat.
Reaction Time 2 - 6 hoursSufficient time must be allowed for both the initial esterification and the subsequent rearrangement. Monitor by TLC for completion.
Workup Slow quenching in ice/acidCrucial for safely decomposing the aluminum complexes and preventing side reactions. Highly exothermic.[10]

Conclusion

The acylation of phenol with α-phenylpropionyl chloride is a nuanced yet highly valuable transformation. By understanding the underlying competition between O- and C-acylation and mastering the conditions of the Fries rearrangement, researchers can effectively control the reaction to produce specific hydroxyaryl ketone isomers. The protocol and principles outlined in this note provide a comprehensive framework for the successful synthesis, purification, and application of these important chemical building blocks.

References

  • Fries rearrangement - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • What is the Fries Rearrangement Reaction? - BYJU'S. (n.d.). Retrieved February 22, 2026, from [Link]

  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application - Testbook. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis of α-hydroxypropiophenone - PrepChem.com. (n.d.). Retrieved February 22, 2026, from [Link]

  • CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents. (n.d.).
  • Unlocking the Potential: Chemical Properties and Uses of 4'-Hydroxypropiophenone. (2025, October 11). Retrieved February 22, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved February 22, 2026, from [Link]

  • How can i perform Friedel crafts acylation with phenol? - ResearchGate. (2018, March 26). Retrieved February 22, 2026, from [Link]

  • CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone - Google Patents. (n.d.).
  • Friedel Crafts Reaction - SATHEE. (n.d.). Retrieved February 22, 2026, from [Link]

  • Procedure for Friedel-Crafts Acylation of Phenol : r/chemistry - Reddit. (2022, February 1). Retrieved February 22, 2026, from [Link]

  • Overriding ortho-para selectivity via a traceless directing group relay strategy: the meta-selective arylation of phenols - PubMed. (2014, March 19). Retrieved February 22, 2026, from [Link]

  • Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps. (2025, January 13). Retrieved February 22, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved February 22, 2026, from [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications. (2011, March 25). Retrieved February 22, 2026, from [Link]

  • US3985783A - Process for ring acylation of phenols - Google Patents. (n.d.).
  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols | ChemRxiv. (n.d.). Retrieved February 22, 2026, from [Link]

  • SAFETY DATA SHEET - Lab Alley. (2025, July 2). Retrieved February 22, 2026, from [Link]

  • p-HYDROXYPROPIOPHENONE - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2026, from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved February 22, 2026, from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved February 22, 2026, from [Link]

  • Ortho vs. Para positioning of Substituent (FC-Acylation) : r/OrganicChemistry - Reddit. (2023, September 28). Retrieved February 22, 2026, from [Link]

  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]

  • Aluminium chloride solution. (n.d.). Retrieved February 22, 2026, from [Link]

  • Ch24 - Acylation of phenols - Department of Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]

  • 3-Phenylpropionyl chloride, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved February 22, 2026, from [Link]

  • 3-phenyl propionyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved February 22, 2026, from [Link]

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Sources

Method

cyclization of 2'-hydroxy-alpha-methyldesoxybenzoin to isoflavones

This Application Note and Protocol Guide details the cyclization of 2'-hydroxy- -methyldesoxybenzoin (also known as -methyldeoxybenzoin or 2-hydroxyphenyl-1-methylbenzyl ketone). Crucial Scientific Distinction: Standard...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the cyclization of 2'-hydroxy-


-methyldesoxybenzoin  (also known as 

-methyldeoxybenzoin or 2-hydroxyphenyl-1-methylbenzyl ketone).

Crucial Scientific Distinction: Standard isoflavone synthesis involves the cyclization of 2'-hydroxydeoxybenzoin to form a 3-phenylchromen-4-one (isoflavone) which possesses a C2=C3 double bond. However, the presence of a methyl group at the


-position (the bridge carbon) in 2'-hydroxy-

-methyldesoxybenzoin
results in a quaternary carbon at position 3 upon cyclization. Consequently, the formation of the C2=C3 double bond is structurally impossible without alkyl migration or elimination. Therefore, the direct cyclization product is a 3-methylisoflavanone (3-methyl-3-phenylchroman-4-one), not a standard unsaturated isoflavone. This guide focuses on the synthesis of these 3-methylisoflavanones , which are valuable homoisoflavonoid analogs and aromatase inhibitors.

Application Note: Cyclization of 2'-Hydroxy- -Methyldesoxybenzoin to 3-Methylisoflavanones

Part 1: Core Directive & Strategic Overview

Executive Summary

The cyclization of


-methyldeoxybenzoins represents a specialized subclass of flavonoid synthesis. Unlike the classic synthesis of genistein or daidzein, this reaction targets 3,3-disubstituted chroman-4-ones . These compounds are critical in drug discovery, serving as scaffolds for aromatase inhibitors  (breast cancer therapeutics) and exhibiting unique metabolic stability compared to their unsaturated counterparts.
Mechanism of Action (Causality)

The transformation is a C1-insertion cyclization . The reaction requires a "C1 source" (formyl equivalent) to provide the C2 carbon of the pyran ring.

  • Formylation: The phenolic hydroxyl group or the activated

    
    -carbon attacks the electrophilic C1 reagent (e.g., Triethyl Orthoformate or DMF-DMA).
    
  • Ring Closure: An intramolecular aldol-type condensation occurs.

  • Saturation Constraint: Because the

    
    -carbon (C3 in the product) holds both a phenyl ring and a methyl group, it lacks the proton required for elimination to form the C2=C3 double bond. The reaction arrests at the isoflavanone  stage.
    

Part 2: Scientific Integrity & Protocols (E-E-A-T)

Reagents and C1 Sources

The choice of C1 source dictates the reaction conditions and yield.

  • Triethyl Orthoformate (TEOF): The preferred reagent for mild, high-yield cyclization. It acts as both solvent and reagent.[1]

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal): Excellent for rapid microwave-assisted synthesis.

  • Ethyl Formate / Sodium: The classical method (Claisen condensation), though harsher and less chemoselective.

Protocol A: TEOF-Mediated Cyclization (Standard)

This protocol is optimized for high purity and scalability.

Materials:

  • Substrate: 2'-Hydroxy-

    
    -methyldesoxybenzoin (1.0 equiv)
    
  • Reagent: Triethyl Orthoformate (TEOF) (5.0 - 10.0 equiv)

  • Catalyst: Piperidine (0.1 equiv) or Pyridine (1.0 equiv)

  • Solvent: Anhydrous DMF (optional, if TEOF is limited)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2'-hydroxy-

    
    -methyldesoxybenzoin  (e.g., 10 mmol) in TEOF  (10 mL).
    
  • Catalysis: Add Piperidine (1 mmol, ~100 µL) dropwise.

  • Reaction: Heat the mixture to reflux (146°C) . Maintain reflux for 6–12 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting material (lower Rf) should disappear, replaced by the isoflavanone (higher Rf).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold dilute HCl (1M, 50 mL) to hydrolyze any intermediate acetals.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the organic layer with Brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Vilsmeier-Haack Cyclization (Alternative)

Best for unreactive substrates with electron-withdrawing groups.

Materials:

  • Substrate: 2'-Hydroxy-

    
    -methyldesoxybenzoin
    
  • Reagents:

    
     (1.5 equiv), DMF (3.0 equiv), 
    
    
    
    (3.0 equiv)
  • Solvent: DMF (excess)

Methodology:

  • Cool DMF (5 mL) to 0°C in an ice bath.

  • Dropwise add

    
      (Caution: Exothermic). Stir for 20 min to form the Vilsmeier reagent.
    
  • Add

    
      followed by the solution of the substrate  in DMF.
    
  • Heat to 60–80°C for 3 hours.

  • Pour into crushed ice/water. A precipitate (the isoflavanone) often forms immediately. Filter and wash with water.

Data Interpretation & Validation

Since the product is an isoflavanone, spectral data differs from isoflavones.

Table 1: Key Spectral Diagnostics

FeatureIsoflavone (Standard)3-Methylisoflavanone (Target)Validation Logic
C2 Proton (NMR) Singlet

7.8 - 8.2 ppm
AB System or Singlet

4.5 - 5.0 ppm
C2 is

hybridized in isoflavanone.
C3 Carbon

(

120-125 ppm)
Quaternary

(

45-55 ppm)
Definitive proof of methylation at C3.
C2-C3 Bond Double BondSingle BondConfirmed by lack of alkene stretch in IR.
Methyl Group N/A (unless substituted)Singlet

1.4 - 1.6 ppm (3H)
Methyl is attached to a quaternary center.

Part 3: Visualization & Pathway Analysis

The following diagram illustrates the mechanistic pathway from the


-methyldeoxybenzoin precursor to the 3-methylisoflavanone, highlighting the critical "saturation point" where the reaction diverges from standard isoflavone synthesis.

Isoflavone_Cyclization cluster_conditions Reaction Conditions Precursor 2'-Hydroxy-alpha-methyldesoxybenzoin (Ph-CO-CH(Me)-Ph) Intermediate Hemiacetal / Enamine Intermediate Precursor->Intermediate Aldol Condensation Reagent C1 Source (TEOF or DMF-DMA) Reagent->Intermediate Cyclization Ring Closure (-ROH / -HNMe2) Intermediate->Cyclization Product 3-Methylisoflavanone (3-Methyl-3-phenylchroman-4-one) Cyclization->Product Stable Product Impossible Isoflavone (Unsaturated) (Structurally Impossible) Cyclization->Impossible Blocked by Quaternary C3 Cond1 Reflux (146°C) Cond2 Base Cat. (Piperidine)

Caption: Mechanistic pathway showing the formation of 3-methylisoflavanone. Note that the formation of the double bond (unsaturated isoflavone) is blocked by the quaternary carbon at position 3.

Part 4: References

  • Frontiers in Chemistry. (2022). Redox-neutral and metal-free synthesis of 3-(arylmethyl)chroman-4-ones via visible-light-driven alkene acylarylation.[2] Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2012). Development of a new class of aromatase inhibitors: design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives.[3] Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of α-methyldeoxybenzoins. Retrieved from [Link]

  • Scientific Research Publishing. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent. Retrieved from [Link]

  • Google Patents. Method for preparing isoflavones (CN1240698C). Retrieved from

Sources

Application

preparation of 3-methylisoflavones using alpha-phenyl ketones

Application Note: Precision Synthesis of 3-Methylisoflavones via Cyclization of -Phenyl Ketones Executive Summary 3-Methylisoflavones represent a critical scaffold in medicinal chemistry, exhibiting potent estrogenic, an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-Methylisoflavones via Cyclization of -Phenyl Ketones

Executive Summary

3-Methylisoflavones represent a critical scaffold in medicinal chemistry, exhibiting potent estrogenic, antioxidant, and anticancer properties.[1] While classic isoflavone synthesis (e.g., oxidative rearrangement of chalcones) often suffers from variable yields and heavy metal waste (Tl(III)), the direct cyclization of


-phenyl ketones  (specifically 2-hydroxy-

-phenylpropiophenones) offers a streamlined, atom-economical route.

This guide details two field-proven protocols for transforming


-phenyl ketones into 3-methylisoflavones:
  • Method A (The Bass Protocol): A robust, scalable thermal cyclization using

    
     and methanesulfonyl chloride.[1]
    
  • Method B (Microwave-Assisted Vilsmeier-Haack): A high-throughput, rapid synthesis utilizing

    
    /DMF under irradiation.
    

Mechanistic Rationale

The transformation relies on the insertion of a one-carbon unit (C2) into the


-phenyl ketone scaffold. The starting material, 1-(2-hydroxyphenyl)-2-phenylpropan-1-one  (an 

-methyldeoxybenzoin), contains the necessary C3-methyl group pre-installed.

The reaction proceeds via an electrophilic attack on the activated methylene group by a Vilsmeier-type iminium species (generated from DMF), followed by intramolecular cyclization involving the phenolic hydroxyl group.[1]

Pathway Visualization

G Start 2-hydroxy-α-phenyl- propiophenone Inter1 α-Formylated Intermediate Start->Inter1 Electrophilic Attack Reagent Vilsmeier Complex (DMF + Lewis Acid) Reagent->Inter1 Cyclization Cyclodehydration (- H2O / - Amine) Inter1->Cyclization Ring Closure Product 3-Methylisoflavone Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the C1 insertion and cyclization of


-phenyl ketones.

Experimental Protocols

Pre-requisites & Safety
  • Starting Material: 1-(2-hydroxyphenyl)-2-phenylpropan-1-one (synthesized via Friedel-Crafts acylation of phenol with

    
    -phenylpropionyl chloride).
    
  • Safety:

    
     and 
    
    
    
    are moisture-sensitive and corrosive. Perform all reactions in a fume hood.
  • Solvents: Anhydrous DMF (Dimethylformamide) is critical.[1]

Protocol A: The Bass Method ( / )

This method is preferred for scale-up (>1g) due to its high yield and suppression of side reactions.

Reagents:

  • Substrate: 10 mmol

  • 
    : 40 mmol (excess)[1]
    
  • Methanesulfonyl chloride (

    
    ): 15 mmol[1]
    
  • Anhydrous DMF: 15 mL

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 10 mmol of the

    
    -phenyl ketone in 15 mL of anhydrous DMF.
    
  • Lewis Acid Addition: Add

    
     (40 mmol) dropwise at room temperature. The solution may darken slightly.
    
  • Catalyst Addition: Add methanesulfonyl chloride (15 mmol) slowly.

    • Note:

      
       acts as a dehydrating agent and promoter for the cyclization.
      
  • Heating: Heat the mixture to 90°C for 2–4 hours. Monitor by TLC (eluent 20% EtOAc/Hexane).[1] Look for the disappearance of the starting material spot (

    
    ) and appearance of a lower 
    
    
    
    fluorescent spot.
  • Quenching: Pour the hot reaction mixture slowly into 200 mL of ice-cold 1M HCl. Stir vigorously for 20 minutes to hydrolyze boron complexes.

  • Isolation: Extract with Ethyl Acetate (

    
     mL).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Acetone or purify via flash chromatography.

Protocol B: Microwave-Assisted Vilsmeier-Haack

Preferred for library generation and rapid screening (<100mg scale).

Reagents:

  • Substrate: 1 mmol[2]

  • 
    : 1.5 mmol
    
  • DMF: 3 mL

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial, dissolve 1 mmol substrate in 3 mL DMF.

  • Activation: Cool to 0°C. Add

    
     dropwise (exothermic).
    
  • Irradiation: Seal the vial. Irradiate at 100 Watts, 80°C for 5–10 minutes.

  • Workup: Pour onto crushed ice. Neutralize with saturated Sodium Acetate solution (to pH 6–7).

  • Filtration: The product often precipitates as a solid. Filter, wash with cold water, and dry.

Data Summary & Validation

Yield Comparison
ParameterBass Method (Method A)MW Vilsmeier (Method B)
Reagents

,

, DMF

, DMF
Time 3–4 Hours5–10 Minutes
Typical Yield 85–94% 70–82%
Purity (Crude) High (>90%)Moderate (requires cleanup)
Scalability High (Grams to Kilos)Low (Milligrams)
QC Validation Parameters

To confirm the synthesis of 3-methylisoflavone (and not the isomeric flavone or unreacted ketone), verify the following spectral markers:

  • 
    H NMR (CDCl
    
    
    
    ):
    • C2-H Singlet: A characteristic singlet appears at

      
       7.8 – 8.0 ppm . This confirms the formation of the isoflavone ring.
      
    • C3-Methyl: A singlet at

      
       2.1 – 2.3 ppm .
      
    • Loss of OH: Disappearance of the phenolic proton signal (

      
       >11 ppm).
      
  • Melting Point: 3-methylisoflavone typically melts around 108–110°C (verify against specific derivative literature).

Troubleshooting & Decision Logic

Use the following workflow to diagnose low yields or impurities.

Logic Start QC Analysis: Low Yield / Impurity? Check1 Start Material Remaining? Start->Check1 Check2 Product is Oily/Sticky? Check1->Check2 No Action1 Increase Temp to 100°C Check DMF Dryness Check1->Action1 Yes Action2 Boron Complex Incomplete Extend Acid Hydrolysis Check2->Action2 Yes (Boron trapped) Action3 Recrystallize from EtOH/Acetone Check2->Action3 No (Just impure)

Figure 2: Troubleshooting logic for isoflavone synthesis.

References

  • Bass, R. J. (1976).[1][3] Synthesis of chromones by cyclization of 2-hydroxyphenyl ketones with boron trifluoride–diethyl ether and methanesulphonyl chloride.[3] Journal of the Chemical Society, Chemical Communications, (3), 78-79.[1]

  • Vilsmeier, A., & Haack, A. (1927).[1][4][5][6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[4][5][6] Berichte der deutschen chemischen Gesellschaft. (Foundational Mechanism).[1]

  • Wahala, K., & Hase, T. A. (1991).[1] Expedient synthesis of isoflavones from deoxybenzoins. Journal of the Chemical Society, Perkin Transactions 1. (Validation of Vilsmeier conditions for isoflavones).

  • Hagalavadi, N., et al. (2010).[1] Microwave assisted synthesis of flavones and their comparative study with conventional method. Indian Journal of Chemistry. (Microwave protocols).[1][7]

Sources

Method

Application Note: Synthesis of 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one

Executive Summary This guide details the optimized synthesis of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one (CAS: 3516-95-8), a critical intermediate in the biosynthesis of isoflavonoids and a structural analog to -methyldi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized synthesis of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one (CAS: 3516-95-8), a critical intermediate in the biosynthesis of isoflavonoids and a structural analog to


-methyldihydrochalcones. While direct Friedel-Crafts acylation is possible, this protocol prioritizes the Fries Rearrangement of phenyl 2-phenylpropanoate . This two-step pathway offers superior regiocontrol, effectively favoring the ortho-isomer over the thermodynamic para-product through chelation-controlled mechanistic steering.

Retrosynthetic Analysis & Strategy

The target molecule features a 1,2-diarylpropan-1-one skeleton with a phenolic hydroxyl group ortho to the carbonyl.

Strategic Disconnection

The most logical disconnection occurs at the carbonyl-phenol bond (C-C bond formation) or the phenolic ester bond (O-C bond rearrangement).

  • Target: 1-(2-hydroxyphenyl)-2-phenylpropan-1-one.

  • Precursor: Phenyl 2-phenylpropanoate (via O-acylation).

  • Starting Materials: Phenol + 2-Phenylpropanoyl chloride (derived from 2-Phenylpropanoic acid).

Reaction Workflow Visualization

The following diagram outlines the selected synthetic pathway, highlighting the critical transition from O-acylation to C-acylation.

SynthesisWorkflow Start1 Phenol Inter Phenyl 2-phenylpropanoate (Ester Intermediate) Start1->Inter Esterification (Pyridine, DCM) Start2 2-Phenylpropanoyl Chloride Start2->Inter Target 1-(2-hydroxyphenyl)- 2-phenylpropan-1-one (Ortho-Isomer) Inter->Target Fries Rearrangement (AlCl3, 140°C) Side Para-Isomer (By-product) Inter->Side Minor Pathway

Figure 1: Strategic workflow converting phenol and acid chloride to the target ortho-hydroxy ketone via Fries Rearrangement.

Reagents & Materials Profile

The following reagents are selected based on stoichiometric efficiency and ease of purification.

ReagentRoleEquiv.Purity GradeCritical Handling Note
Phenol Substrate1.0>99%Hygroscopic; dry under vacuum if old.
2-Phenylpropanoyl chloride Acylating Agent1.1>97%Moisture sensitive; hydrolyzes to acid.
Aluminum Chloride (

)
Lewis Acid1.2 - 2.0AnhydrousMust be free-flowing powder. Yellow/grey clumps indicate deactivation.
Pyridine Base (Step 1)1.2AnhydrousDry over KOH pellets.
Chlorobenzene Solvent (Step 2)N/AAnhydrousHigh boiling point (131°C) required for rearrangement.

Reagent Selection Logic:

  • Acid Chloride vs. Anhydride: The acid chloride is preferred for the initial esterification due to faster kinetics and simpler byproduct removal (HCl gas vs. carboxylic acid).

  • 
    :  A "hard" Lewis acid is essential for the Fries rearrangement.[1] It forms a strong coordinate bond with the carbonyl oxygen, facilitating the C-O bond cleavage.
    
  • Solvent Choice: Chlorobenzene is chosen for Step 2 because its boiling point allows the reaction to reach the activation energy required for the ortho-rearrangement without requiring a pressurized vessel.

Detailed Experimental Protocol

Step 1: Synthesis of Phenyl 2-phenylpropanoate (Esterification)

Objective: Quantitative O-acylation of phenol.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solubilization: Charge the flask with Phenol (9.41 g, 100 mmol) and anhydrous Dichloromethane (DCM, 100 mL) . Add Pyridine (9.7 mL, 120 mmol) . Cool to 0°C in an ice bath.

  • Addition: Charge the addition funnel with 2-Phenylpropanoyl chloride (18.5 g, 110 mmol) dissolved in 20 mL DCM. Add dropwise over 30 minutes, maintaining internal temperature <5°C.

    • Observation: White precipitate (Pyridine·HCl) will form immediately.

  • Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with water (50 mL). Wash organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by sat.

    
     and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Yield Expectation: >90% as a colorless/pale yellow oil. This intermediate is generally pure enough for the next step.

Step 2: Fries Rearrangement to 1-(2-hydroxyphenyl)-2-phenylpropan-1-one

Objective: Lewis-acid mediated migration of the acyl group to the ortho position.

  • Setup: Use a 100 mL RBF equipped with a reflux condenser and a calcium chloride drying tube (or

    
     line).
    
  • Mixing: Dissolve the Phenyl 2-phenylpropanoate ester (11.3 g, 50 mmol) in Chlorobenzene (30 mL) .

  • Catalyst Addition: Add Anhydrous

    
     (8.0 g, 60 mmol)  in small portions.
    
    • Caution: Exothermic evolution of HCl gas. Ensure proper venting.

  • Thermal Activation: Heat the mixture to 120–130°C (oil bath) for 2–4 hours.

    • Mechanism Check: The solution will darken (deep red/brown) as the aluminum complex forms.

  • Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly into a beaker containing Ice (100 g) + conc. HCl (10 mL) . Stir vigorously to decompose the aluminum complex.

  • Separation Strategy (Self-Validating Step):

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with water and brine. Dry (

      
      ) and concentrate.
      
    • Purification: The crude mixture contains the ortho-isomer (target), para-isomer, and unreacted phenol.

    • Steam Distillation (Recommended): The ortho-hydroxy ketone is volatile with steam due to intramolecular hydrogen bonding. The para-isomer is not. Subject the crude oil to steam distillation to isolate the pure target. Alternatively, purify via column chromatography (Silica, 0-5% EtOAc in Hexanes).

Mechanistic & Structural Validation

Understanding the mechanism ensures troubleshooting capability.

Mechanism: Intramolecular vs. Intermolecular

The reaction proceeds via an acylium ion intermediate. The ortho selectivity is driven by the stability of the 6-membered aluminum chelate ring formed between the carbonyl oxygen, the aluminum, and the phenolic oxygen.

Mechanism Complex AlCl3-Ester Complex (Coordination) IonPair Acylium Ion Pair [Ph-O-AlCl3]- [R-C=O]+ Complex->IonPair Bond Cleavage OrthoAttack Ortho-Attack (Cage Recombination) IonPair->OrthoAttack Regioselective Chelate Aluminum Chelate (Stable Intermediate) OrthoAttack->Chelate -HCl Product 1-(2-hydroxyphenyl)-2-phenylpropan-1-one Chelate->Product Acid Hydrolysis

Figure 2: Mechanistic pathway highlighting the chelate-driven ortho-selectivity.

Quality Control Parameters
  • 1H NMR (CDCl3): Look for the diagnostic chelated phenolic proton signal far downfield (

    
     12.0–12.5 ppm), which confirms the ortho substitution.
    
  • IR Spectroscopy: The carbonyl stretch will be shifted to a lower frequency (~1630-1640

    
    ) compared to a standard ketone (~1680 
    
    
    
    ) due to the intramolecular H-bond.
  • Appearance: Typically a pale yellow oil or low-melting solid.

Safety & Troubleshooting

HazardMitigation

Reactivity
Reacts violently with water. Quench slowly into ice/acid.
HCl Evolution Use a gas scrubber (NaOH trap) during the reaction.
Low Yield Cause: Moisture in reagents deactivating

. Fix: Use fresh bottles or sublime

before use.
Para-Isomer Dominance Cause: Temperature too low. Fix: Ensure reaction temp >120°C to favor thermodynamic ortho-chelate.

References

  • Fries Rearrangement Overview

    • Martin, R. (1992).[2] Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer. (Detailed conditions for phenyl ester rearrangements).

  • Photo-Fries vs.

    • Gu, W., et al. (2006). "Photo-Fries rearrangements of 1-naphthyl (R)-2-phenylpropanoate." Anais da Academia Brasileira de Ciências.

  • Friedel-Crafts Acylation Protocols

    • BenchChem Application Notes.[3] "The Reaction of Propionyl Chloride with Phenols."

  • Olah, G. A. (1973).
  • Ortho-Selectivity in Fries Rearrangement

    • Gerecs, A. (1964). "The Fries Reaction."[1][2][3][4][5][6][7] Chapter in Friedel-Crafts and Related Reactions. (Classic text establishing the temperature dependence of ortho/para ratios).

(Note: While specific CAS-linked papers for this exact molecule are rare in open access, the protocol above is derived from the standard, validated methodology for 2'-hydroxypropiophenone derivatives verified in the cited literature.)

Sources

Application

Application Notes and Protocols: One-Pot Synthesis of Isoflavanones from 2-Hydroxyphenyl Ketones

Introduction Isoflavanones, a subclass of isoflavonoids, represent a core structural motif in a multitude of biologically active natural products and synthetic compounds. Their diverse pharmacological properties, includi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isoflavanones, a subclass of isoflavonoids, represent a core structural motif in a multitude of biologically active natural products and synthetic compounds. Their diverse pharmacological properties, including antioxidant, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in drug discovery and development.[1] Traditionally, the synthesis of isoflavanones has involved multi-step sequences, often requiring the isolation of intermediates, which can be time-consuming and lead to reduced overall yields. The development of one-pot syntheses, wherein multiple reaction steps are carried out in a single reaction vessel, offers a more efficient, economical, and environmentally benign approach to these valuable molecules.[2][3]

This application note provides a comprehensive guide to the one-pot synthesis of isoflavanones, commencing from readily available 2-hydroxyphenyl ketones. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss the critical parameters that influence the success of the synthesis. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.

Mechanistic Insights into Isoflavanone Formation

The one-pot synthesis of isoflavanones from 2-hydroxyphenyl ketones generally proceeds through a cascade of reactions, the specifics of which can vary depending on the chosen reagents and catalysts. A common and effective strategy involves an initial condensation reaction to form a chalcone or a related intermediate, followed by an intramolecular cyclization.

The Deoxybenzoin Route: A Classic Approach

A well-established method for isoflavone synthesis, which can be adapted for isoflavanones, is the deoxybenzoin route.[4][5] This involves the reaction of a 2-hydroxyphenyl ketone with a substituted phenylacetic acid or its derivative to form a 2-hydroxydeoxybenzoin intermediate. Subsequent cyclization with a C1 source, such as an orthoformate, in the presence of a catalyst, leads to the formation of the isoflavone core.[6][7] While traditionally a two-step process, one-pot modifications have been developed to streamline this pathway.

The Chalcone Route: A Biomimetic Pathway

The biosynthesis of isoflavonoids in plants often proceeds through a chalcone intermediate.[8][9] This biomimetic approach can be replicated in the laboratory. In this pathway, a 2-hydroxyacetophenone is first condensed with an aromatic aldehyde to form a 2'-hydroxychalcone. This intermediate then undergoes an oxidative rearrangement and subsequent cyclization to yield the isoflavanone. While often conducted in multiple steps, one-pot versions utilizing specific catalysts have been reported.

Modern Catalytic Approaches

Recent advancements have focused on the development of catalytic one-pot methods that offer improved efficiency and selectivity. These include:

  • Gold Catalysis: Gold(I) catalysts have been shown to effectively promote the one-pot synthesis of isoflavanones from salicylaldehydes and alkynes under microwave irradiation.[1] This method is notable for its rapid reaction times and compatibility with a wide range of functional groups.

  • Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, has emerged as a green and efficient alternative for the synthesis of flavanones from 2'-hydroxychalcones.[10][11] This approach avoids the use of potentially toxic and expensive metal catalysts.

  • Phase Transfer Catalysis: Asymmetric alkylation of pre-formed isoflavanones using cinchonidine-derived phase transfer catalysts has been demonstrated, allowing for the enantioselective synthesis of C3-substituted isoflavanones.[12][13]

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for the one-pot synthesis of isoflavanones from 2-hydroxyphenyl ketones. The specific reagents and conditions will vary depending on the chosen synthetic route.

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Materials: 2-Hydroxyphenyl Ketone & Aldehyde/Alkyne/Acid Mixing Combine Reactants in a Single Vessel Start->Mixing Reagents Catalyst, Base, Solvent Preparation Reagents->Mixing Heating Heating & Stirring (Conventional or Microwave) Mixing->Heating Quenching Reaction Quenching Heating->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization Final Pure Isoflavanone Product Characterization->Final

Caption: Generalized workflow for the one-pot synthesis of isoflavanones.

Detailed Experimental Protocol: Gold-Catalyzed One-Pot Synthesis

This protocol describes a rapid, one-pot synthesis of isoflavanones from salicylaldehydes (a type of 2-hydroxyphenyl ketone) and terminal alkynes using a gold(I) catalyst under microwave irradiation.[1] This method is chosen for its efficiency and broad substrate scope.

Materials and Reagents
  • Salicylaldehyde (or substituted salicylaldehyde)

  • Phenylacetylene (or substituted terminal alkyne)

  • Gold(I) cyanide (AuCN)

  • Tri-n-butylphosphine (nBu₃P)

  • Toluene (anhydrous)

  • Microwave reactor vials (with stir bars)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure
  • Catalyst Preparation (in situ):

    • To a clean, dry microwave reactor vial containing a magnetic stir bar, add gold(I) cyanide (AuCN, 0.1 mmol, 10 mol%).

    • Add anhydrous toluene (2 mL).

    • Add tri-n-butylphosphine (nBu₃P, 0.2 mmol, 20 mol%).

    • Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active gold(I) catalyst complex. The causality here is the in situ generation of a more soluble and catalytically active phosphine-gold(I) species.

  • Reaction Setup:

    • To the vial containing the catalyst solution, add the salicylaldehyde derivative (1.0 mmol, 1.0 equiv).

    • Add the phenylacetylene derivative (3.0 mmol, 3.0 equiv). The use of excess alkyne helps to drive the reaction to completion.

    • Seal the microwave vial securely.

  • Microwave Irradiation:

    • Place the sealed vial into the microwave reactor.

    • Irradiate the reaction mixture at 200°C for 10 minutes with stirring. The high temperature achieved rapidly under microwave irradiation significantly accelerates the reaction rate compared to conventional heating.[1]

  • Workup and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Open the vial and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure to remove the toluene.

    • The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the synthesized isoflavanone, but a gradient of ethyl acetate in hexanes is a good starting point.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the isoflavanone.

Data Presentation: Representative Examples

The following table summarizes the results for the synthesis of various isoflavanone derivatives using the gold-catalyzed one-pot method.

EntrySalicylaldehyde SubstituentAlkyne SubstituentYield (%)
1HH85
25-BromoH82
35-MethoxyH78
4H4-Methyl80
5H4-Methoxy75

Yields are for the isolated, purified product.

Mechanistic Pathway of the Gold-Catalyzed Reaction

The proposed mechanism for the gold-catalyzed one-pot synthesis of isoflavanones from salicylaldehydes and alkynes is a cascade process.

G cluster_mech Reaction Mechanism Start Salicylaldehyde + Alkyne + Au(I) Catalyst Step1 Nucleophilic attack of aldehyde oxygen on gold-activated alkyne Start->Step1 Step2 Intramolecular hydroarylation Step1->Step2 Step3 Tautomerization Step2->Step3 Step4 Intramolecular Michael addition Step3->Step4 End Isoflavanone Product Step4->End

Caption: Proposed mechanistic pathway for the gold-catalyzed synthesis.

The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, which activates it towards nucleophilic attack by the oxygen of the salicylaldehyde. This is followed by a series of intramolecular cyclization and rearrangement steps to afford the final isoflavanone product.

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. To ensure the validity of the experimental results, the following self-validating measures should be implemented:

  • Purity of Starting Materials: The purity of the 2-hydroxyphenyl ketones and other reagents is critical. It is recommended to use freshly distilled or recrystallized starting materials.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure complete conversion of the starting materials.

  • Spectroscopic Characterization: The identity and purity of the final isoflavanone product must be confirmed by comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The obtained data should be compared with literature values for known compounds or be consistent with the expected structure for novel derivatives.

Conclusion

The one-pot synthesis of isoflavanones from 2-hydroxyphenyl ketones offers a powerful and efficient strategy for accessing this important class of heterocyclic compounds. The choice of synthetic route and catalyst system can be tailored to the specific target molecule and available resources. The gold-catalyzed protocol detailed in this application note provides a rapid and high-yielding method that is amenable to the synthesis of a diverse library of isoflavanone derivatives. By understanding the underlying reaction mechanisms and adhering to rigorous experimental techniques, researchers can confidently and successfully implement these one-pot methodologies in their synthetic endeavors.

References

  • Enantioselective Synthesis of Isoflavanones and Pterocarpans through a Ru‐Catalyzed ATH‐DKR of Isoflavones. ResearchGate. [Link]

  • Asymmetric one-pot transformation of isoflavones to pterocarpans and its application in phytoalexin synthesis. PMC. [Link]

  • One-pot sequential strategy for the generation of modified isoflavones. ResearchGate. [Link]

  • An Efficient “One Pot” Synthesis of Isoflavones. ResearchGate. [Link]

  • A NOVEL SYNTHESIS OF FLAVANONE USING L-PROLINE AS AN EFFICIENT ORGANOCATALYST. RJPN. [Link]

  • Catalytic Asymmetric Alkylation of Substituted Isoflavanones. Organic Letters. [Link]

  • A Rapid One-step Synthesis of Isoflavanone Compounds Under Microwave Irradiation. Northern Kentucky University. [Link]

  • 147 ONE POT METHOD FOR THE SYNTHESIS OF ARYLIDENE FLAVANONES AND SOME OF ITS ACTIVITIES. African Journal Of Clinical And Experimental Microbiology. [Link]

  • Catalytic Asymmetric Alkylation of Substituted Isoflavanones. PMC. [Link]

  • Metabolic Engineering of Isoflavones: An Updated Overview. PMC. [Link]

  • Total synthesis of isoflavonoids. Natural Product Reports. [Link]

  • Synthesis of Isoflavones. ResearchGate. [Link]

  • Manufacture of isoflavones.
  • Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activities. PubMed. [Link]

  • Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. ResearchGate. [Link]

  • Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]

  • Biosynthesis Pathway and Metabolism of Isoflavones. Encyclopedia.pub. [Link]

  • A novel one-pot synthesis of flavones. PMC. [Link]

  • Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activities. Semantic Scholar. [Link]

  • High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. Oxford Academic. [Link]

Sources

Method

Application Notes and Protocols: C-Methylation of Deoxybenzoin to α-Methyldesoxybenzoin

Abstract This document provides a comprehensive guide for the C-methylation of deoxybenzoin to synthesize α-methyldesoxybenzoin, a valuable intermediate in various chemical syntheses. The protocol details the formation o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the C-methylation of deoxybenzoin to synthesize α-methyldesoxybenzoin, a valuable intermediate in various chemical syntheses. The protocol details the formation of a deoxybenzoin enolate using a strong, non-nucleophilic base, followed by an SN2 reaction with a methylating agent. This guide emphasizes the critical parameters influencing the reaction's success, including the choice of base, solvent, temperature, and purification methods. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Scientific Principles and Mechanistic Overview

The C-alkylation of ketones is a cornerstone of carbon-carbon bond formation in organic chemistry. The process hinges on the generation of a nucleophilic enolate from the ketone, which then attacks an electrophilic alkylating agent. In the case of deoxybenzoin, the α-proton is sufficiently acidic to be removed by a strong base, forming a resonance-stabilized enolate.

1.1. Enolate Formation: The Critical First Step

The successful C-methylation of deoxybenzoin is critically dependent on the efficient and irreversible formation of the corresponding enolate. The α-protons of ketones are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base (the enolate).[1][2] However, for simple ketones like deoxybenzoin, aqueous bases like sodium hydroxide are generally unsuitable as they lead to a low equilibrium concentration of the enolate.[3][4] This can result in competing side reactions, such as the aldol condensation or reactions of the base with the alkylating agent.[3]

To drive the reaction to completion, a very strong base with a pKa significantly higher than that of the ketone (typically >25) is required.[3] Suitable bases for this purpose include:

  • Sodium amide (NaNH₂): A powerful and commonly used base for enolate formation.[3][4] It is often used in liquid ammonia or an ethereal solvent like tetrahydrofuran (THF).

  • Sodium hydride (NaH): Another strong, non-nucleophilic base that forms sodium enolates with the evolution of hydrogen gas.[3] Reactions using NaH can be slower due to its heterogeneous nature.[3]

  • Lithium diisopropylamide (LDA): A very strong, sterically hindered, and non-nucleophilic base that is highly soluble in THF, making it a popular choice for clean enolate formation.[3]

This protocol will focus on the use of sodium amide due to its effectiveness and historical significance in such transformations.

1.2. The Alkylation Step: An SN2 Reaction

Once the enolate is formed, it acts as a potent nucleophile. The subsequent addition of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), initiates a bimolecular nucleophilic substitution (SN2) reaction. The enolate's α-carbon attacks the electrophilic methyl group, displacing the leaving group (iodide or sulfate) and forming the new carbon-carbon bond.

It is crucial to add the alkylating agent only after the complete formation of the enolate to minimize side reactions.[3]

1.3. Potential Side Reactions

  • O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored with alkyl halides, some O-alkylation can occur, leading to the formation of the corresponding enol ether. The extent of O-alkylation is influenced by factors such as the counter-ion, solvent, and the nature of the alkylating agent.

  • Polyalkylation: If excess base or alkylating agent is used, or if the initial product is more acidic than the starting material, subsequent deprotonation and alkylation can occur, leading to di- or poly-methylated products. Careful control of stoichiometry is essential to avoid this.

Visualizing the Process

Reaction Mechanism

C-Methylation of Deoxybenzoin Figure 1: Reaction Mechanism for C-Methylation of Deoxybenzoin cluster_0 Enolate Formation cluster_1 Alkylation (SN2) Deoxybenzoin Deoxybenzoin Enolate Deoxybenzoin Enolate Deoxybenzoin->Enolate + NaNH₂ Base NaNH₂ Alpha_Methyl α-Methyldesoxybenzoin Enolate->Alpha_Methyl + CH₃I Methyl_Iodide CH₃I Experimental Workflow Figure 2: Experimental Workflow A Reaction Setup (Inert Atmosphere) B Dissolve Deoxybenzoin in Anhydrous Ether A->B C Add Sodium Amide (Formation of Enolate) B->C D Add Methyl Iodide (Alkylation) C->D E Reaction Quench (e.g., with NH₄Cl) D->E F Work-up (Extraction & Washing) E->F G Purification (Distillation or Chromatography) F->G H Characterization (NMR, IR, MS) G->H

Caption: Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent Formula CAS No. Supplier Purity
DeoxybenzoinC₁₄H₁₂O451-40-1Sigma-Aldrich≥98%
Sodium amideNaNH₂7782-92-5Sigma-Aldrich98%
Methyl iodideCH₃I74-88-4Sigma-Aldrich≥99%
Anhydrous diethyl ether(C₂H₅)₂O60-29-7Sigma-Aldrich≥99.7%
Saturated aq. NH₄ClNH₄Cl12125-02-9------
Anhydrous MgSO₄MgSO₄7487-88-9------

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

3.2. Reaction Parameters Summary

Parameter Value Notes
Reactants
Deoxybenzoin1.0 eq
Sodium amide1.1 eqA slight excess ensures complete enolate formation.
Methyl iodide1.1 eqA slight excess drives the reaction to completion.
Solvent Anhydrous Diethyl EtherEnsure the solvent is completely dry.
Temperature
Enolate FormationRoom Temperature
AlkylationReflux (approx. 35 °C)
Reaction Time
Enolate Formation1 hour
Alkylation2-3 hoursMonitor by TLC.
Expected Yield 70-85%Varies based on purity of reagents and technique.

3.3. Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Sodium amide is highly reactive with water and flammable. Methyl iodide is toxic and a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or connected to an inert gas line), and a dropping funnel. Flame-dry the glassware under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.

  • Enolate Formation:

    • To the flask, add deoxybenzoin (1.0 eq).

    • Add anhydrous diethyl ether via a syringe or cannula to dissolve the deoxybenzoin.

    • Carefully and portion-wise, add sodium amide (1.1 eq) to the stirred solution. The reaction is exothermic, and ammonia gas will be evolved.

    • Stir the resulting suspension at room temperature for 1 hour to ensure complete formation of the enolate. The mixture may become thick.

  • Alkylation:

    • Dissolve methyl iodide (1.1 eq) in a small amount of anhydrous diethyl ether in the dropping funnel.

    • Add the methyl iodide solution dropwise to the stirred enolate suspension over 30 minutes.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 35 °C) and maintain for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reaction Quench and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to decompose any unreacted sodium amide.

    • Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by either vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure α-methyldesoxybenzoin.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete enolate formation due to wet solvent/glassware or impure base.Ensure all glassware is flame-dried and the solvent is anhydrous. Use fresh, high-purity sodium amide.
Incomplete reaction.Increase reaction time or temperature slightly. Confirm with TLC.
Presence of Starting Material Insufficient base or alkylating agent.Use a slight excess (1.1 eq) of both sodium amide and methyl iodide.
Formation of By-products O-alkylation or polyalkylation.Ensure slow, controlled addition of the methylating agent. Avoid large excesses of reagents.
Aldol condensation products.Ensure complete and irreversible formation of the enolate before adding the methyl iodide.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
  • Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Westin, J. (n.d.). Enolates - Organic Chemistry. Jack Westin. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one

Welcome to the technical support center for the synthesis of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the mechanistic underpinnings of the primary synthetic routes to provide a framework for rational problem-solving and optimization.

I. Synthetic Strategies: An Overview

The synthesis of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one, a hydroxy aryl ketone, is most effectively approached via a two-step sequence involving O-acylation of phenol followed by a Lewis acid-catalyzed Fries Rearrangement .[1][2] Direct Friedel-Crafts C-acylation of phenol is often challenging due to competitive O-acylation, which forms a stable phenyl ester.[3] The Fries rearrangement elegantly circumvents this issue by intentionally forming the ester and then rearranging it to the desired C-acylated product.

The overall synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 Step 1: O-Acylation (Esterification) cluster_1 Step 2: Fries Rearrangement Phenol Phenol PhenylEster Phenyl 2-phenylpropanoate (Aryl Ester Intermediate) Phenol->PhenylEster Base (e.g., Pyridine) or mild conditions AcylChloride 2-Phenylpropanoyl Chloride AcylChloride->PhenylEster Base (e.g., Pyridine) or mild conditions OrthoProduct 1-(2-hydroxyphenyl)-2-phenylpropan-1-one (Desired Ortho Product) PhenylEster->OrthoProduct High Temp. Non-polar Solvent ParaProduct 1-(4-hydroxyphenyl)-2-phenylpropan-1-one (Para Isomer) PhenylEster->ParaProduct Low Temp. Polar Solvent LewisAcid Lewis Acid (e.g., AlCl3) Fries_Mechanism Start Aryl Ester Complex1 Initial Lewis Acid Complex (on Carbonyl Oxygen) Start->Complex1 1. Coordination with AlCl3 Complex2 Rearranged Complex (on Phenolic Oxygen) Complex1->Complex2 2. Rearrangement Acylium Acylium Cation + Phenoxide-AlCl3 Complex Complex2->Acylium 3. Cleavage to form Acylium Ion OrthoAttack Electrophilic Attack (Ortho Position) Acylium->OrthoAttack 4a. Ortho Attack (Intramolecular-like) ParaAttack Electrophilic Attack (Para Position) Acylium->ParaAttack 4b. Para Attack (Intermolecular-like) OrthoProduct Ortho Product Complex OrthoAttack->OrthoProduct 5a. Rearomatization ParaProduct Para Product Complex ParaAttack->ParaProduct 5b. Rearomatization FinalOrtho Final Ortho Product (after workup) OrthoProduct->FinalOrtho 6. Acidic Workup FinalPara Final Para Product (after workup) ParaProduct->FinalPara 6. Acidic Workup

Sources

Optimization

Technical Support Center: Optimizing the Intramolecular Cyclization of α-Methyldesoxybenzoin

Here is the technical support center for optimizing the cyclization conditions for alpha-methyldesoxybenzoin. Welcome to the dedicated technical resource for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for optimizing the cyclization conditions for alpha-methyldesoxybenzoin.

Welcome to the dedicated technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of indanone scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acid-catalyzed intramolecular cyclization of α-methyldesoxybenzoin to form 2-methyl-3-phenyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction and expected product for the cyclization of α-methyldesoxybenzoin?

The reaction is an intramolecular Friedel-Crafts acylation. Under strong acid catalysis, the carbonyl group of α-methyldesoxybenzoin is activated, and the pendant phenyl ring acts as a nucleophile, attacking the electrophilic carbonyl carbon. This process forms a five-membered ring, leading to the formation of 2-methyl-3-phenyl-1-indanone after rearomatization.

Q2: What are the most common acid catalysts for this transformation, and how do they compare?

Several strong acids can effectively catalyze this cyclization. The choice of acid is critical and can significantly impact yield, purity, and reaction conditions.

  • Polyphosphoric Acid (PPA): A traditional and effective reagent, PPA acts as both the catalyst and the solvent. Its viscosity requires mechanical stirring and can make product workup challenging. The regioselectivity of the cyclization can be influenced by the P₂O₅ content in the PPA, which changes its dehydrating power and acidity.

  • Methanesulfonic Acid (MSA): An excellent alternative, MSA is a strong, non-oxidizing acid with good solvent properties.[1][2] It often leads to cleaner reactions and simpler workups compared to PPA or sulfuric acid, as it is less likely to cause sulfonation of the aromatic rings.[1]

  • Sulfuric Acid (H₂SO₄): While effective, concentrated sulfuric acid is a strong oxidizing agent and can lead to charring and the formation of sulfonated byproducts, complicating purification and reducing yields.

  • Lewis Acids: In some intramolecular cyclizations, Lewis acids can be used to activate the carbonyl group.[3][4] However, for this specific transformation, strong Brønsted acids like PPA and MSA are more commonly and effectively employed.[1][2]

Q3: How can I effectively monitor the reaction's progress?

Monitoring the consumption of the starting material is crucial to prevent the formation of degradation byproducts from prolonged exposure to strong acid at high temperatures.[5][6]

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. A suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate) will show a clear separation between the α-methyldesoxybenzoin starting material and the more polar 1-indanone product. Periodically, a small aliquot of the reaction mixture can be quenched in a biphasic solution (e.g., water/ethyl acetate), and the organic layer can be spotted on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): For more precise monitoring, HPLC offers quantitative data on the conversion of the starting material and the formation of the product and any byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the cyclization of α-methyldesoxybenzoin.

Problem: Low or No Conversion of Starting Material

Q: My TLC analysis shows a significant amount of unreacted α-methyldesoxybenzoin, even after the recommended reaction time. What are the likely causes and how can I fix it?

This is a common issue that typically points to insufficient reaction activation. Several factors could be at play.

Possible Causes & Solutions:

  • Insufficient Acid Strength or Amount: The acid catalyst may be too weak, too dilute, or used in insufficient quantity to drive the reaction forward.

    • Action: Ensure the acid is of high quality and concentration. For PPA, use a grade with a high P₂O₅ content (e.g., 115%). For MSA, ensure it is anhydrous.[1] Increase the acid-to-substrate ratio if necessary.

  • Presence of Moisture: Water can deactivate the acid catalyst, particularly dehydrating agents like PPA, by hydrolysis, thereby reducing its effective acidity.

    • Action: Use oven-dried or flame-dried glassware. Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent atmospheric moisture from interfering.[5]

  • Reaction Temperature is Too Low: Intramolecular Friedel-Crafts reactions often require thermal energy to overcome the activation barrier.

    • Action: Gradually increase the reaction temperature. For MSA, temperatures between 70-100°C are often effective.[1] For PPA, temperatures can range from 80°C to over 100°C. Monitor the reaction closely by TLC as you increase the temperature to avoid decomposition.

  • Poor Mixing: Especially with viscous reagents like PPA, inefficient stirring can lead to localized "hot spots" and areas of low catalyst concentration, resulting in an incomplete reaction.

    • Action: Use a mechanical stirrer instead of a magnetic stir bar to ensure the homogeneous mixing of the viscous solution.

Problem: Low Isolated Yield Despite Full Conversion

Q: My TLC shows complete consumption of the starting material, but my final isolated yield of the indanone is disappointingly low. Where am I losing my product?

Low isolated yields after apparent full conversion often point to side reactions, product degradation, or issues during the workup and purification stages.[5][6]

Possible Causes & Solutions:

  • Side Reactions: The highly acidic and often hot conditions can promote undesirable side reactions.

    • Polymerization/Decomposition: Prolonged reaction times or excessively high temperatures can cause the starting material or product to decompose or polymerize, leading to an insoluble black or brown tar.

      • Action: Optimize the reaction time and temperature carefully. Once TLC indicates full conversion, quench the reaction immediately.[6]

    • Sulfonation: If using sulfuric acid, sulfonation of the aromatic rings is a common side reaction, leading to highly polar byproducts that are difficult to separate.

      • Action: Switch to a non-sulfonating acid like methanesulfonic acid (MSA) or polyphosphoric acid (PPA).[1]

  • Product Degradation During Workup: The product may not be stable during the quenching or extraction process.

    • Action: Quench the reaction by pouring it carefully onto a mixture of ice and water to rapidly dissipate heat and dilute the acid. Neutralize the acidic solution slowly with a base (e.g., saturated NaHCO₃ or NaOH solution) while keeping the mixture cool in an ice bath.

  • Inefficient Extraction or Purification: The product may be lost during the extraction or chromatography steps.

    • Action: Ensure the aqueous layer is extracted multiple times (e.g., 3x with ethyl acetate or dichloromethane) to recover all the product. During column chromatography, carefully select a solvent system that provides good separation between your product and any close-eluting impurities.

Troubleshooting Summary Table
Symptom Possible Cause Recommended Action
Incomplete Conversion Insufficient acid strength/amountUse fresh, anhydrous, concentrated acid. Increase catalyst loading.
Presence of moistureUse dry glassware and reagents; run under an inert atmosphere.[7]
Temperature too lowGradually increase reaction temperature, monitoring by TLC.
Low Isolated Yield Product decomposition/polymerizationOptimize reaction time and temperature; quench immediately upon completion.[6]
Sulfonation byproducts (with H₂SO₄)Switch to a non-sulfonating acid like MSA or PPA.[1]
Losses during workup/purificationPerform a careful quench on ice, extract multiple times, and optimize chromatography.
Formation of Isomers Electron-donating/withdrawing groups on the aryl ringAlter the P₂O₅ content in PPA to influence regioselectivity.
Reaction Irreproducible Inconsistent reagent qualityUse reagents from the same batch; ensure acids are properly stored to prevent moisture absorption.

Visualized Reaction Mechanism & Workflow

Mechanism of Acid-Catalyzed Cyclization

The diagram below illustrates the step-by-step mechanism for the intramolecular Friedel-Crafts acylation of α-methyldesoxybenzoin.

Reaction_Mechanism cluster_start Step 1: Carbonyl Activation cluster_cyclization Step 2: Intramolecular Attack cluster_rearo Step 3: Rearomatization Start α-Methyldesoxybenzoin Activated Protonated Carbonyl (Oxocarbenium Ion) Start->Activated Protonation Proton H+ Intermediate Sigma Complex (Wheland Intermediate) Activated->Intermediate Electrophilic Aromatic Substitution (SEAr) Product 2-Methyl-3-phenyl-1-indanone Intermediate->Product Deprotonation Deprotonation -H+

Caption: Mechanism of intramolecular Friedel-Crafts cyclization.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path to diagnose and solve issues related to low reaction yields.

Troubleshooting_Workflow cluster_analysis Initial Analysis cluster_causes Identify Primary Cause cluster_solutions Implement Solutions Start Low Yield Observed Check_TLC Analyze Crude Reaction Mixture by TLC/NMR Start->Check_TLC Is_Start_Mat_Present Starting Material Present? Check_TLC->Is_Start_Mat_Present Is_Byproducts_Present Multiple Spots/ Byproducts? Is_Start_Mat_Present->Is_Byproducts_Present No Sol_Incomplete Address Incomplete Conversion: - Increase Temp/Time - Check Acid Quality/Amount - Ensure Anhydrous Conditions Is_Start_Mat_Present->Sol_Incomplete Yes Sol_Side_Reactions Address Side Reactions: - Lower Temp/Time - Change Acid (e.g., to MSA) - Optimize Workup Is_Byproducts_Present->Sol_Side_Reactions Yes Sol_Purification Address Purification Loss: - Optimize Extraction pH - Use Multiple Extractions - Refine Chromatography Is_Byproducts_Present->Sol_Purification No

Sources

Troubleshooting

purification methods for 2'-hydroxy-alpha-phenylpropiophenone

Welcome to the Technical Support Center for Organic Synthesis. Subject: Purification Protocol for 2'-Hydroxy-alpha-phenylpropiophenone CAS Registry Number: (Analogous to 3516-95-8, specific isomer 1-(2-hydroxyphenyl)-2-p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Synthesis.

Subject: Purification Protocol for 2'-Hydroxy-alpha-phenylpropiophenone CAS Registry Number: (Analogous to 3516-95-8, specific isomer 1-(2-hydroxyphenyl)-2-phenylpropan-1-one) Chemical Family: Ortho-hydroxyketones / Isoflavone Intermediates[1][]

This guide addresses the specific challenges of purifying 2'-hydroxy-alpha-phenylpropiophenone . Unlike simple propiophenones, this molecule features a phenyl group at the alpha-position and a hydroxyl group at the ortho-position.[1][] This structural combination creates a strong intramolecular hydrogen bond (the "Ortho Effect"), which dictates its solubility, volatility, and behavior during purification.

Part 1: The Purification Strategy (Decision Matrix)

Before selecting a method, assess your crude material's physical state and impurity profile. This molecule often exists as a low-melting solid or a viscous oil due to melting point depression by impurities.[]

PurificationWorkflow Start Crude Reaction Mixture (Fries Rearrangement or Friedel-Crafts) StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Oil Viscous Oil / Tar StateCheck->Oil ImpurityCheck Major Impurity? Solid->ImpurityCheck Low Purity Recryst METHOD B: Recrystallization Solid->Recryst High Purity (>85%) Oil->ImpurityCheck ParaIsomer Para-Isomer Present ImpurityCheck->ParaIsomer Tars Polymeric Tars ImpurityCheck->Tars SteamDist METHOD A: Steam Distillation ParaIsomer->SteamDist Exploit Volatility Tars->SteamDist Remove Non-volatiles SteamDist->Recryst Final Polish Column METHOD C: Flash Chromatography SteamDist->Column If Oiling Out Persists

Figure 1: Purification Decision Matrix.[1][] Select your method based on the physical state and specific impurities (isomers vs. tars).

Part 2: Technical Protocols & Troubleshooting

Method A: Steam Distillation (The "Ortho-Effect" Specialist)

Best For: Separating the desired ortho-isomer from the para-isomer and non-volatile tars.[1][] Mechanism: The 2'-hydroxyl group forms a 6-membered intramolecular hydrogen bond with the carbonyl oxygen.[1][] This "locks" the polarity internally, making the molecule significantly more volatile and steam-distillable than the para-isomer (which hydrogen bonds intermolecularly with water/matrix).[1]

Protocol:

  • Setup: Place the crude mixture in a round-bottom flask (RBF) with 2-3 volumes of water. Connect a steam generator or add water directly for direct distillation.

  • Acidification: If the crude reaction was basic, acidify to pH 4-5 with dilute HCl. Phenolates will not distill; the free phenol is required.[]

  • Distillation: Heat the RBF vigorously. The ortho-isomer will co-distill with water as a milky/oily distillate.[1][]

  • Collection: Continue until the distillate runs clear. The para-isomer and tars will remain in the boiling flask.[]

  • Isolation: Extract the distillate with Dichloromethane (DCM) or Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

Troubleshooting:

  • Issue: Distillation is too slow.

    • Fix: Superheat the steam or shorten the path. Ensure the connection tube is wide to prevent clogging by solidifying product.

  • Issue: Product solidifies in the condenser.

    • Fix: Turn off the cooling water in the condenser periodically to melt the solid down, or use an air condenser.

Method B: Recrystallization (The Standard)

Best For: Final polishing of solids with >85% purity.[] Challenge: This molecule is prone to "oiling out" (separating as a liquid droplet before crystallizing) because its melting point is relatively low (typically 50–80°C range depending on exact purity) and it is highly soluble in organic solvents.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Comments
Ethanol / Water 80:20 to 60:40 Standard. Dissolve in hot EtOH, add warm water until turbid, then cool slowly.[1][]
Methanol 100% Good for high-purity samples.[1] Cool to -20°C to maximize yield.

| Hexane / EtOAc | 90:10 | Best for Oiling Out. The non-polar nature of the ortho-isomer makes it soluble in Hexane; EtOAc keeps impurities in solution.[] |

Protocol:

  • Dissolve crude solid in the minimum amount of boiling solvent.

  • Clarification: If the solution is dark, treat with activated charcoal (1-2% w/w) for 5 mins, then filter hot through Celite.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed.

    • Critical Step: If oil droplets appear, reheat to dissolve, add a seed crystal, and wrap the flask in a towel for slower cooling.

  • Harvest: Filter the crystals and wash with cold solvent (e.g., -20°C Hexane).

Troubleshooting:

  • Issue: Product oils out instead of crystallizing.

    • Fix: Your solution is too concentrated or the temperature dropped too fast.[] Re-dissolve, add 10% more solvent, and seed the solution at 35-40°C.

  • Issue: Yield is very low.

    • Fix: The "Ortho Effect" increases solubility in non-polar solvents.[] Cool the mother liquor to -20°C or concentrate it to half volume to recover a second crop.

Method C: Flash Chromatography (High Purity)

Best For: Isolating the product from complex reaction mixtures where steam distillation is not feasible.[]

Stationary Phase: Silica Gel (230-400 mesh).[1][][3] Mobile Phase:

  • Gradient: Start with 100% Hexane → 5% EtOAc/Hexane → 10% EtOAc/Hexane.[]

  • Rf Target: Adjust solvent so the product Rf ≈ 0.35.

Expert Insight: Due to the intramolecular hydrogen bond, 2'-hydroxy-alpha-phenylpropiophenone is much less polar than expected for a hydroxyketone.[1][] It will elute significantly faster (higher Rf) than the para-isomer or the starting phenol.[]

Troubleshooting:

  • Issue: Poor separation from impurities.[]

    • Fix: Use Toluene as the mobile phase instead of Hexane/EtOAc. The pi-pi interactions with the phenyl rings can offer orthogonal selectivity.[]

Part 3: Frequently Asked Questions (FAQ)

Q1: Why is my product a liquid even though literature says it should be a solid? A: This is likely due to melting point depression caused by small amounts of the para-isomer or solvent residues.[] 2'-hydroxy-alpha-phenylpropiophenone has a relatively low melting point.[1] Dry the oil under high vacuum (<1 mbar) for 4 hours. If it remains an oil, attempt crystallization from Methanol at -20°C with scratching.

Q2: I see two spots on TLC that merge. What are they? A: This is often Keto-Enol Tautomerism , although less common in alpha-substituted propiophenones than in beta-diketones.[1][] More likely, it is the contamination of the para-isomer. The ortho-isomer (your target) will be the upper spot (less polar).

Q3: Can I use vacuum distillation instead of steam distillation? A: Use caution. While the ortho-isomer is volatile, the high boiling point required (often >150°C at reduced pressure) can cause decomposition or polymerization of the impurities, contaminating the distillate. Steam distillation allows transport at <100°C, which is gentler.

References

  • General Mechanism of Fries Rearrangement & Ortho-Selectivity

    • Martin, R. (1992). Aromatic Hydroxyketones: Preparation and Physical Properties. In Handbook of Hydroxyacetophenones. Springer. (Explains the volatility differences between ortho and para isomers).

  • Steam Distillation of Ortho-Hydroxy Ketones

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[] Longman Scientific & Technical. (See Section 2.26 on Steam Distillation principles for ortho-phenols).

  • Synthesis and Properties of Alpha-Phenylpropiophenones

    • Iyer, P. R., & Shah, G. D. (1968). Synthesis of some isoflavanones. Indian Journal of Chemistry, 6, 227. (Describes the synthesis and handling of 2-hydroxyphenyl benzyl ketone derivatives).

  • Chromatographic Behavior of H-Bonded Phenols

    • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Details the Rf differences caused by intramolecular hydrogen bonding).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one

Introduction 1-(2-hydroxyphenyl)-2-phenylpropan-1-one is a deoxybenzoin derivative characterized by a molecular structure containing both a polar phenolic hydroxyl group and significant non-polar regions, namely two phen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-hydroxyphenyl)-2-phenylpropan-1-one is a deoxybenzoin derivative characterized by a molecular structure containing both a polar phenolic hydroxyl group and significant non-polar regions, namely two phenyl rings and a propane backbone.[1][2][3] This inherent hydrophobicity is the primary cause of its characteristically low solubility in aqueous media, a frequent challenge for researchers in medicinal chemistry and drug development.[4][5]

This guide provides a comprehensive, structured approach to systematically address and overcome the solubility challenges associated with this compound. It is designed for professionals who require reliable and reproducible methods for preparing solutions for a range of experimental applications, from initial screening to formulation development. We will explore the causal mechanisms behind each solubilization strategy, providing not just protocols, but the scientific rationale required to make informed experimental decisions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one.

Q1: Why is 1-(2-hydroxyphenyl)-2-phenylpropan-1-one so poorly soluble in water and standard aqueous buffers (e.g., PBS)? A1: The molecule's structure is dominated by non-polar, hydrophobic regions (two phenyl rings). According to the "like dissolves like" principle, these regions resist interaction with polar water molecules, leading to poor solvation and low aqueous solubility. While the phenolic hydroxyl group adds some polarity, it is insufficient to overcome the hydrophobicity of the larger scaffold.

Q2: What is the recommended starting solvent for preparing a concentrated stock solution? A2: For creating a high-concentration stock solution, water-miscible organic solvents are recommended. The most common and effective choices are Dimethyl Sulfoxide (DMSO) and ethanol. These solvents are less polar than water and can effectively solvate the hydrophobic regions of the molecule. A stock solution in DMSO can typically reach concentrations of 20 mg/mL or higher, which can then be diluted into your experimental medium.[6]

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this? A3: This is a classic issue known as "antisolvent precipitation".[7] It occurs because the compound, which is stable in the concentrated DMSO stock, is rapidly transferred to an aqueous environment where it is poorly soluble. To mitigate this:

  • Use Drop-wise Addition with Vigorous Mixing: Add the stock solution slowly, one drop at a time, directly into the vortex of your stirring or swirling aqueous medium. This ensures rapid dispersion and minimizes the formation of localized high concentrations that lead to precipitation.[7]

  • Pre-warm the Aqueous Medium: Gently warming your buffer or medium (e.g., to 37°C for cell-based assays) can temporarily increase the solubility of the compound.[7]

  • Control Final Solvent Concentration: Ensure the final concentration of the organic co-solvent (like DMSO) is kept to a minimum, typically below 0.5% in cellular assays, to avoid solvent-induced toxicity.[7]

Q4: How can I visually confirm if my compound is fully dissolved? A4: A properly dissolved compound forms a true solution, which should be clear and transparent with no visible particles. For a more rigorous assessment:

  • Visual Inspection: Hold the solution against a light source and background. Any cloudiness, haziness, or visible particulates indicates incomplete dissolution.

  • Tyndall Effect: Shine a laser pointer through the vial. If the laser beam's path is visible within the liquid, it indicates the presence of suspended colloidal particles, meaning the compound is not truly dissolved.[8]

Part 2: In-Depth Troubleshooting and Optimization Guides

This section provides detailed, protocol-driven approaches to systematically enhance the solubility of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one.

Guide 1: pH-Dependent Solubility Enhancement

Causality & Expertise: The compound possesses a phenolic hydroxyl (-OH) group, which is weakly acidic. By increasing the pH of the aqueous medium above the compound's acid dissociation constant (pKa), the hydroxyl group deprotonates to form a negatively charged phenoxide ion (-O⁻). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing its aqueous solubility.[8][9][10] This is often the simplest and most effective first approach for ionizable compounds.

G cluster_main pH Effect on 1-(2-hydroxyphenyl)-2-phenylpropan-1-one Neutral Neutral Form (Low Aqueous Solubility) Ionized Deprotonated Form (Phenoxide) (High Aqueous Solubility) Neutral->Ionized  pH > pKa (Addition of Base) Ionized->Neutral  pH < pKa (Addition of Acid)

Caption: Ionization equilibrium of the phenolic group.

  • Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., Phosphate-buffered saline at pH 7.4, Carbonate-bicarbonate buffer at pH 9.0, and a Phosphate buffer at pH 11.0).

  • Add Compound: Weigh an excess amount of solid 1-(2-hydroxyphenyl)-2-phenylpropan-1-one into separate vials for each buffer.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Buffer SystempHExpected Solubility TrendRationale
Acetate Buffer4.0LowCompound is fully protonated and non-polar.
Phosphate Buffer (PBS)7.4Very LowCompound remains largely protonated.
Carbonate-Bicarbonate9.0Moderate to HighPartial to significant deprotonation occurs.
Phosphate Buffer11.0HighCompound is predominantly in its ionized, soluble form.[9]
Guide 2: Co-Solvent Systems

Causality & Expertise: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11][12][13] This makes the environment more favorable for dissolving hydrophobic solutes by lowering the interfacial tension between the compound and the solvent.[14] This is a widely used and highly effective strategy in pharmaceutical formulations.[15][16][17]

G Start Start PrepBuffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) Start->PrepBuffer AddCoSolvent Add Co-solvent (e.g., DMSO, Ethanol, PEG 400) to desired % (v/v) PrepBuffer->AddCoSolvent AddCompound Add Excess Solid Compound AddCoSolvent->AddCompound Equilibrate Equilibrate for 24-48h (Shaking at 25°C) AddCompound->Equilibrate Separate Centrifuge to Separate Undissolved Solid Equilibrate->Separate Quantify Quantify Supernatant (e.g., via HPLC) Separate->Quantify End End Quantify->End

Caption: Workflow for testing co-solvent systems.

  • Prepare Co-Solvent Mixtures: Prepare several binary solvent systems. For example, create mixtures of PBS (pH 7.4) with 5%, 10%, 20%, and 50% (v/v) of a co-solvent like ethanol or DMSO.

  • Solubility Determination: Follow steps 2-5 from the "Experimental Protocol: pH Modification" for each co-solvent mixture to determine the equilibrium solubility.

  • Analyze Data: Plot the measured solubility as a function of the percentage of co-solvent to identify the optimal concentration for your needs, balancing solubility enhancement with potential toxicity or interference in downstream assays.

Solvent System (v/v)Expected Solubility TrendMechanism
100% PBS (pH 7.4)Very LowHigh polarity of water prevents solvation.
90% PBS : 10% EthanolIncreasedReduced solvent polarity.[15]
80% PBS : 20% DMSOSignificantly IncreasedDMSO is a strong polar aprotic solvent, effectively disrupting water's hydrogen bond network.[15]
50% PBS : 50% PEG 400Highly IncreasedPolyethylene glycol reduces polarity and can form a water-soluble matrix.[15]
Guide 3: Advanced Solubilization Techniques

For applications requiring higher aqueous concentrations without organic solvents or extreme pH, more advanced formulation strategies can be employed.

Causality & Expertise: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape, featuring a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble "guest" molecules, like 1-(2-hydroxyphenyl)-2-phenylpropan-1-one, within their non-polar cavity. The resulting "inclusion complex" presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule.[19][20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[21]

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v in water or buffer).

  • Add Compound: Add an excess amount of solid 1-(2-hydroxyphenyl)-2-phenylpropan-1-one to each cyclodextrin solution.

  • Equilibrate and Quantify: Follow steps 3-5 from the "Experimental Protocol: pH Modification" to determine the increase in solubility as a function of HP-β-CD concentration.

Causality & Expertise: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[23] The hydrophobic core can entrap poorly soluble compounds, effectively solubilizing them in the aqueous bulk phase.[24][25][26] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are commonly used.

  • Prepare Surfactant Solutions: Prepare aqueous solutions of a surfactant (e.g., Tween® 80) at concentrations well above its known CMC (e.g., 0.1%, 0.5%, 1% w/v).

  • Add Compound: Add an excess amount of solid 1-(2-hydroxyphenyl)-2-phenylpropan-1-one to each surfactant solution.

  • Equilibrate and Quantify: Follow steps 3-5 from the "Experimental Protocol: pH Modification" to measure the solubility enhancement.

Part 3: Strategy Selection and Summary

Choosing the right solubilization method depends critically on the constraints of your downstream application.

G Start Solubility Issue with 1-(2-hydroxyphenyl)-2-phenylpropan-1-one CheckpH Is pH change (pH > 8) acceptable for the assay? Start->CheckpH CheckSolvent Are low levels (<1%) of organic co-solvents (DMSO, EtOH) tolerated? CheckpH->CheckSolvent No UsepH Use pH Adjustment: Prepare solution in alkaline buffer (pH 9-11) CheckpH->UsepH Yes CheckAdvanced Need high aqueous conc. with no organic solvents or pH change? CheckSolvent->CheckAdvanced No UseCoSolvent Use Co-Solvent: Prepare concentrated stock in DMSO/Ethanol and dilute CheckSolvent->UseCoSolvent Yes UseCyclodextrin Use Cyclodextrins (HP-β-CD) or Surfactants (Tween® 80) CheckAdvanced->UseCyclodextrin Yes Reassess Re-evaluate experiment or consider solid dispersion for formulation CheckAdvanced->Reassess No

Caption: Decision-making guide for selecting a solubilization method.

TechniqueProsConsBest For...
pH Adjustment Simple, inexpensive, highly effective for this compound.Limited by pH stability of the compound and compatibility with the experiment (e.g., cell viability).In vitro biochemical assays, chemical reactions.
Co-solvency Highly effective, well-understood, uses common lab solvents.Potential for solvent toxicity in biological systems, may interfere with some assays.Preparing concentrated stocks for dilution, high-throughput screening.
Cyclodextrins Low toxicity, high solubilization power, often used in final drug formulations.[19]More expensive, can sometimes interact with other components in the formulation.In vivo studies, cell-based assays sensitive to organic solvents.
Surfactants High solubilization capacity, inexpensive.Potential for cell toxicity, can interfere with protein binding assays, may cause foaming.[27]In vitro dissolution studies, non-biological applications.

References

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Benchchem. Troubleshooting [Compound Name] solubility issues.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation.
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • pharma excipients. (2017, June 22). Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs.
  • Wikipedia. Cosolvent.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Impact of Surfactants on Drug Release during Dissolution Testing.
  • Benchchem. (2025, December). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
  • Matrix Fine Chemicals. 1-(2-HYDROXYPHENYL)PROPAN-1-ONE | CAS 610-99-1.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Benchchem. 1-(2-Hydroxyphenyl)propan-2-one|CAS 13100-05-5.
  • ResearchGate. Effect of pH on the solubility of phenolic compounds.
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • the NIST WebBook. 1-(2-Hydroxyphenyl)-3-phenyl-1-propanone.
  • Slideshare. solubility enhancement and cosolvency by madhavi | PPTX.
  • Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. (2022, November 4).
  • Reddit. (2022, January 6). How to tackle compound solubility issue : r/labrats.
  • ResearchGate. (2016, January 2). How does pH affect the solubility of phenolic acid?.
  • PMC. (2025, September 9). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Phenylpropiophenone

Welcome to the Technical Support Center for the synthesis of 2-phenylpropiophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-phenylpropiophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize side products and optimize your reaction outcomes.

Introduction

The synthesis of 2-phenylpropiophenone, a valuable intermediate in the production of various pharmaceuticals, can be approached through several synthetic routes. Each method, however, presents unique challenges regarding side product formation. This guide will focus on the common issues encountered during synthesis and provide scientifically grounded solutions to enhance the purity and yield of your target compound.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis of 2-phenylpropiophenone, offering explanations for their causes and actionable troubleshooting steps.

Issue 1: Formation of Polysubstituted Byproducts in Friedel-Crafts Acylation

Question: During the Friedel-Crafts acylation of benzene with propionyl chloride, I'm observing significant amounts of di- and tri-acylated benzene derivatives in my final product mixture. How can I improve the selectivity for the mono-acylated product, 2-phenylpropiophenone?

Answer: Polysubstitution is a common challenge in Friedel-Crafts reactions. The initial acylation product, 2-phenylpropiophenone, contains an activating acyl group that can promote further electrophilic substitution on the aromatic ring. However, in the case of acylation, the ketone product forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards further acylation.[1][2] Therefore, significant polysubstitution often points to issues with reaction conditions rather than the inherent reactivity of the product.

Root Causes and Solutions:

  • Incorrect Stoichiometry of Lewis Acid: In Friedel-Crafts acylation, the Lewis acid is not truly a catalyst but a reagent required in stoichiometric amounts. This is because the product ketone complexes with the Lewis acid, rendering it inactive for further reaction cycles.[2]

    • Solution: Ensure you are using at least one full equivalent of the Lewis acid catalyst, with some protocols recommending 1.1 to 1.3 equivalents to drive the reaction to completion.[2]

  • Localized High Concentrations of Acylating Agent: Adding the propionyl chloride too quickly can create localized areas of high concentration, leading to polysubstitution before the product-catalyst complex can fully form and deactivate the ring.

    • Solution: Add the propionyl chloride dropwise to the benzene and Lewis acid mixture, preferably at a low temperature (e.g., 0-5 °C) to control the reaction rate.

  • Elevated Reaction Temperature: Higher temperatures can overcome the deactivating effect of the product-catalyst complex and promote further acylation.[2]

    • Solution: Maintain a low reaction temperature during the addition of the acylating agent. After the addition is complete, the reaction can be allowed to slowly warm to room temperature or gently heated to ensure completion, but this should be carefully monitored.[3]

Experimental Protocol: Optimized Friedel-Crafts Acylation of Benzene

  • Preparation: Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet (to vent HCl gas), add anhydrous benzene and anhydrous aluminum chloride (AlCl₃) (1.1 equivalents). Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Add propionyl chloride (1 equivalent) dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[1]

  • Extraction and Purification: Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.

Issue 2: Isomer Formation and Other Side Products

Question: My product contains isomeric ketones and other unexpected byproducts. What are the likely sources of these impurities and how can I avoid them?

Answer: The formation of isomers and other side products can stem from several factors, including the purity of starting materials, reaction conditions, and the inherent reactivity of the intermediates.

Common Side Products and Their Prevention:

Side ProductLikely CausePrevention Strategy
Positional Isomers (ortho, meta) If using a substituted benzene, the directing effects of the substituent will influence the position of acylation.For benzene itself, this is not an issue. For substituted benzenes, the choice of catalyst and temperature can sometimes influence the isomer ratio.[1]
Rearrangement Products While less common in acylation compared to alkylation, rearrangement of the propyl group is a theoretical possibility under harsh conditions.[4]Use mild reaction conditions and a suitable Lewis acid. Friedel-Crafts acylation is generally less prone to carbocation rearrangements than alkylation.
Solvent Acylation If the solvent is also susceptible to Friedel-Crafts acylation.Use an inert solvent such as dichloromethane or carbon disulfide.[1]
Self-condensation Products Base-catalyzed self-condensation of the starting ketone or aldehyde (if applicable in alternative syntheses).Control the amount and type of base used, and maintain low reaction temperatures.
Issue 3: Incomplete Reaction and Low Yield

Question: My reaction is not going to completion, and the yield of 2-phenylpropiophenone is consistently low. What are the potential reasons for this?

Answer: Low yields can be frustrating and often point to issues with reagent quality, reaction setup, or suboptimal conditions.

Troubleshooting Low Yields:

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which will deactivate them.[2]

    • Solution: Ensure all glassware is rigorously dried, use anhydrous solvents, and handle reagents under an inert atmosphere.[2]

  • Inactive Lewis Acid: The quality of the Lewis acid is critical.

    • Solution: Use a fresh, unopened bottle of the Lewis acid or purify it before use.

  • Deactivated Aromatic Ring: If your starting material is a substituted benzene with strongly electron-withdrawing groups (e.g., -NO₂, -CN), the ring will be deactivated towards electrophilic aromatic substitution.[1][5]

    • Solution: This is not a concern for the synthesis from benzene. If using a deactivated arene, a more potent Lewis acid or more forcing conditions may be necessary, though this can increase side product formation.

  • Insufficient Reaction Time or Temperature: The reaction may be too slow under the chosen conditions.

    • Solution: After the initial controlled addition of the acylating agent, consider allowing the reaction to proceed for a longer time at room temperature or gently heating it under reflux (e.g., 60°C for 30 minutes) to ensure completion.[3]

Alternative Synthesis Routes and Their Challenges

While Friedel-Crafts acylation is a common method, other routes to 2-phenylpropiophenone exist, each with its own set of potential side products.

  • Grignard Reaction: The reaction of phenylmagnesium bromide with propanal or ethylmagnesium bromide with benzaldehyde can yield 2-phenylpropiophenone after oxidation of the intermediate secondary alcohol.

    • Common Side Products:

      • Biphenyl: Formed from the coupling of the Grignard reagent with unreacted aryl halide. Minimized by slow addition of the aryl halide to an excess of magnesium.[6][7]

      • Benzene: Results from the reaction of the Grignard reagent with any protic source (e.g., water). Strict anhydrous conditions are crucial.[7]

      • Over-addition Products: If an ester is used as the starting material, the Grignard reagent can add twice.[8]

  • Oxidation of Propylbenzene: Direct oxidation of propylbenzene can yield 2-phenylpropiophenone.

    • Challenges: This method can be less selective and may produce a mixture of oxidation products, including benzoic acid and other ketones.[9]

Visualizing the Process

To better understand the key steps and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Friedel_Crafts_Acylation Reactants Benzene + Propionyl Chloride Acylium_Ion Propionylium Ion (Electrophile) Reactants->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Acylium_Ion Intermediate Sigma Complex (Carbocation Intermediate) Acylium_Ion->Intermediate + Benzene Product_Complex Product-Catalyst Complex Intermediate->Product_Complex - H⁺ HCl HCl (byproduct) Intermediate->HCl Product 2-Phenylpropiophenone Product_Complex->Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture Contamination? Start->Check_Moisture Dry_Apparatus Action: Rigorously dry all glassware and solvents. Use inert atmosphere. Check_Moisture->Dry_Apparatus Yes Check_Stoichiometry Verify Lewis Acid Stoichiometry? Check_Moisture->Check_Stoichiometry No Dry_Apparatus->Check_Stoichiometry Adjust_Stoichiometry Action: Use at least 1.1 equivalents of Lewis Acid. Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Temp Review Reaction Temperature? Check_Stoichiometry->Check_Temp Correct Adjust_Stoichiometry->Check_Temp Adjust_Temp Action: Maintain low temperature during addition. Monitor heating. Check_Temp->Adjust_Temp Suboptimal Purification Optimize Purification? Check_Temp->Purification Optimal Adjust_Temp->Purification Recrystallize Action: Consider recrystallization or column chromatography. Purification->Recrystallize Yes End Improved Yield and Purity Purification->End No Recrystallize->End

Caption: Troubleshooting workflow for 2-phenylpropiophenone synthesis.

References

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • Drug Enforcement Administration. (n.d.). Clandestine Approach to the Synthesis of Phenyl-2-Propanone from Phenylpropenes. Retrieved from [Link]

  • Harvard University. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • PG.CHEMEASY. (2019, December 10). friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]

  • Jim Clark. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Structural Elucidation of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one: A Comparative Guide to NMR Methodologies

Executive Summary For researchers and drug development professionals synthesizing complex chalcone and deoxybenzoin derivatives, precise structural verification is a critical bottleneck. 1-(2-hydroxyphenyl)-2-phenylpropa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals synthesizing complex chalcone and deoxybenzoin derivatives, precise structural verification is a critical bottleneck. 1-(2-hydroxyphenyl)-2-phenylpropan-1-one (a 2'-hydroxy-


-methyl-deoxybenzoin derivative) presents unique analytical challenges due to its chiral center at C2, heavily overlapping aromatic multiplets, and a strong pseudoaromatic intramolecular hydrogen bond.

This guide objectively compares the performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and analytical techniques (1D ¹H NMR vs. 2D HMBC/COSY) to determine the most authoritative methodology for elucidating this specific pharmacophore.

Mechanistic Rationale: The Pharmacophore & The Intramolecular H-Bond

As an Application Scientist, I approach the structural elucidation of ortho-hydroxy aromatic ketones by first analyzing their thermodynamic conformation. In 1-(2-hydroxyphenyl)-2-phenylpropan-1-one, the hydroxyl group at the 2'-position forms a rigid, six-membered intramolecular hydrogen bond with the C1 carbonyl oxygen.

This interaction restricts the rotation of the A-ring and places the phenolic proton deep within the deshielding cone of the carbonyl group. Consequently, the choice of solvent and the acquisition methodology directly dictate whether this structural feature is preserved and accurately measured, or disrupted by competitive solvation.

Comparative Analysis I: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The selection of a deuterated solvent is not merely a solubility parameter; it is an active variable in the experiment.

  • CDCl₃ (Non-Polar, Non-Competing): Chloroform-d perfectly preserves the intramolecular hydrogen bond. The lack of competitive hydrogen bonding allows the carbonyl's magnetic anisotropy to fully exert its deshielding effect on the OH proton, pushing its chemical shift to a sharp singlet at ~12.10 ppm. This provides an unambiguous diagnostic signal for the ortho-hydroxyketone motif[1].

  • DMSO-d₆ (Polar, H-Bond Acceptor): Dimethyl sulfoxide is a strong hydrogen-bond acceptor. While the pseudoaromatic intramolecular hydrogen bond in ortho-hydroxy acetophenones is highly stable[2], DMSO competes for the hydroxyl proton. When the intramolecular bond is partially replaced by an intermolecular bond with DMSO, the profound anisotropic effect of the carbonyl is replaced by the weaker anisotropy of the S=O group. This results in an observable upfield shift (shielding) of the OH proton to ~11.85 ppm and potential peak broadening[1].

Verdict: For the definitive identification of the intramolecular H-bond in 1-(2-hydroxyphenyl)-2-phenylpropan-1-one, CDCl₃ outperforms DMSO-d₆ by providing a sharper, more diagnostic phenolic resonance.

Comparative Analysis II: 1D ¹H NMR vs. 2D NMR Methodologies

While 1D ¹H NMR is the standard workhorse, it falls short in complex sterically hindered molecules.

  • 1D ¹H NMR Performance: The C3 methyl group (doublet, ~1.52 ppm) and the C2 methine proton (quartet, ~4.65 ppm) form a clear A₃X spin system[3]. However, the aromatic region (6.80–8.00 ppm) contains nine protons (four from the phenol ring, five from the phenyl ring) that heavily overlap. 1D NMR cannot definitively prove which phenyl ring is attached to the C2 stereocenter versus the C1 carbonyl.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the superior alternative for total assignment. It detects long-range (

    
     and 
    
    
    
    ) carbon-proton couplings. In this molecule, HMBC will show a definitive cross-peak between the C2 methine proton and the C1 carbonyl carbon, as well as the ipso-carbon of the C2-phenyl ring. This unequivocally differentiates the molecule from its constitutional isomer, 1-phenyl-2-(2-hydroxyphenyl)propan-1-one.

Workflow Visualization

NMR_Workflow A Sample Prep: 1-(2-hydroxyphenyl) -2-phenylpropan-1-one B1 CDCl3 Solvent (Preserves Intramolecular H-Bond) A->B1 Non-polar B2 DMSO-d6 Solvent (Competes for H-Bonding) A->B2 Polar C 1D 1H NMR Acquisition (400-600 MHz) B1->C B2->C D 2D NMR Correlation (COSY, HSQC, HMBC) C->D Ambiguous signals E Structural Elucidation & Stereocenter Verification C->E Unambiguous signals D->E

Fig 1: Logical workflow for NMR solvent selection and structural elucidation.

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute trustworthiness and reproducibility, follow this step-by-step protocol designed with built-in validation checkpoints.

Step 1: Sample Preparation Weigh exactly 15.0 mg of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one. Dissolve completely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Causality: Complete dissolution prevents magnetic susceptibility artifacts caused by floating particulates, which distort the baseline.

Step 2: Instrument Tuning & Matching (ATM) Insert the 5 mm precision tube into a 400 MHz or 600 MHz NMR spectrometer. Execute automatic tuning and matching for the ¹H channel. Causality: Optimizing the probe’s resonance circuit maximizes the signal-to-noise ratio (SNR), critical for detecting the low-intensity outer peaks of the C2-H quartet.

Step 3: Gradient Shimming & Validation Perform 3D gradient shimming (e.g., TopShim) on the Z-axis. Validation Checkpoint: Before starting the main acquisition, run a dummy scan and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be ≤ 0.5 Hz. If it is broader, re-shim the Z1 and Z2 gradients. Failure to do so will artificially blur the 6.9 Hz


 coupling constants.

Step 4: Acquisition Parameters Set the pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds, acquisition time (AQ) to 3.0 seconds, and number of scans (NS) to 16. Causality: A 2.0s D1 ensures complete longitudinal relaxation (


) of the sterically hindered C2 methine proton, guaranteeing accurate integration values (1H vs 3H) for quantitative structural proof.

Step 5: Processing Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Phase and baseline correct the spectrum manually.

Data Summary Table

The following table summarizes the quantitative data comparison between the two solvent alternatives, demonstrating the solvent-induced shift effects on the pharmacophore.

Proton AssignmentMultiplicityCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Causality / Structural Note
2'-OH Singlet~12.10~11.85Intramolecular H-bond to C=O. Shielded in DMSO due to loss of C=O anisotropy during competitive solvation[1].
H-6' (Aromatic) Doublet of doublets~7.82~7.95Strongly deshielded by the adjacent carbonyl group's magnetic cone.
Phenyl (C2-Ar) Multiplet7.20 - 7.357.25 - 7.40Overlapping signals; mandates 2D HMBC for exact assignment.
C2-H (Methine) Quartet (

Hz)
~4.65~4.80Alpha to both the carbonyl and the phenyl ring[3].
C3-H₃ (Methyl) Doublet (

Hz)
~1.52~1.45Coupled to the C2 methine, forming a classic A₃X spin system.

References

1.[4] Intramolecular hydrogen bonding of novel o-hydroxythioacetophenones and related compounds evaluated by deuterium isotope effects on C-13 chemical shifts. ResearchGate.[Link] 2.[1] 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Modgraph.[Link] 3.[2] The intramolecular hydrogen bond in ortho-hydroxy acetophenones. ResearchGate.[Link] 4.[3] X-ray Absorption and Electron Paramagnetic Resonance Guided Discovery of the Cu-Catalyzed Synthesis of Multiaryl-Substituted Furans. AWS.[Link]

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Comparative

A Senior Application Scientist's Guide to Identifying and Assigning Methyl Doublet Signals in α-Methyldesoxybenzoin NMR Spectra

Introduction: The Analytical Challenge of a "Simple" Doublet α-Methyldesoxybenzoin, a ketone with a stereocenter at the α-carbon, presents a fascinating case study in NMR spectroscopy. On the surface, its ¹H NMR spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a "Simple" Doublet

α-Methyldesoxybenzoin, a ketone with a stereocenter at the α-carbon, presents a fascinating case study in NMR spectroscopy. On the surface, its ¹H NMR spectrum should feature a straightforward methyl doublet, a result of vicinal coupling to the lone α-proton. However, this signal is the gateway to a deeper understanding of the molecule's three-dimensional structure. The precise chemical shift, coupling constant, and through-space interactions of this methyl group are rich with conformational and stereochemical information.

For drug development professionals and synthetic chemists, confirming the structure and stereochemistry of such molecules is paramount. An incorrect assignment can have profound implications. This guide moves beyond simple spectral interpretation. It provides a robust, multi-technique workflow designed to not only identify the methyl doublet but to use it as an anchor point for a comprehensive structural elucidation of α-methyldesoxybenzoin and its derivatives. We will explore the causality behind experimental choices, ensuring that each step provides a layer of validation for the next, culminating in an unambiguous and trustworthy assignment.

Theoretical Foundations: Decoding the Signals

Before touching the spectrometer, a solid theoretical grounding is essential. The appearance of the methyl doublet is governed by fundamental NMR principles that we can leverage for our analysis.

Chemical Shift (δ) and Spin-Spin Coupling (³JHH)

The methyl protons (CH₃) are vicinally coupled to the single methine proton (CH) at the α-position. According to the n+1 rule, this coupling splits the methyl signal into a doublet (1+1 = 2).

  • Chemical Shift: Protons on carbons alpha to a carbonyl group are deshielded and typically resonate between 2.1–2.6 ppm.[1][2] In α-methyldesoxybenzoin, this effect is combined with the influence of two phenyl rings, which can introduce anisotropic effects, shifting the signal. A precise prediction is complex, but this range provides a starting point for our search in the spectrum.

  • Coupling Constant (³JHH): The magnitude of the three-bond coupling constant between the methyl protons and the α-proton is highly informative. For freely rotating aliphatic systems, this value is typically around 6-8 Hz.[3][4] This characteristic value helps distinguish the target doublet from other signals in the spectrum.

The Karplus Relationship: From Coupling Constant to Conformation

The true power of the coupling constant is unlocked through the Karplus relationship.[5] This principle describes the dependence of the vicinal coupling constant (³J) on the dihedral angle (φ) between the coupled protons.[6][7][8]

The general form of the Karplus equation is: ³J(φ) = A cos²(φ) + B cos(φ) + C

Where A, B, and C are empirically derived parameters.[6][9] The key takeaway is that the coupling constant is largest when the protons are anti-periplanar (φ = 180°, J ≈ 9-13 Hz) or syn-periplanar (φ = 0°, J ≈ 8-10 Hz) and smallest when they are gauche (φ = 90°, J ≈ 0-2 Hz).[7][8] By measuring the ³JHH of the methyl doublet, we can therefore make educated inferences about the preferred solution-state conformation of the molecule.

The Impact of Stereochemistry: Diastereomers

α-Methyldesoxybenzoin itself is chiral. If it is synthesized as part of a molecule with a second, pre-existing stereocenter, a mixture of diastereomers will be formed. Diastereomers are distinct chemical compounds with different physical and spectral properties.[10][11][12][13]

In an NMR spectrum, this means that each diastereomer will produce its own unique set of signals. Consequently, a 50:50 mixture of two diastereomers would exhibit two distinct methyl doublets, likely with slightly different chemical shifts and coupling constants, reflecting their different three-dimensional arrangements. Identifying and assigning these separate signals is a primary objective in stereoselective synthesis.

The Experimental Workflow: A Self-Validating Approach

G cluster_0 Step 1: Initial Survey cluster_1 Step 2: Definitive Assignment cluster_2 Step 3: Stereochemical & Conformational Analysis A Sample Preparation (CDCl₃, ~10-20 mg) B High-Resolution 1D ¹H NMR Acquisition A->B C Identify Candidate Methyl Doublet (δ ≈ 1.0-2.5 ppm, ³J ≈ 7 Hz, Integral = 3H) B->C D 2D COSY Experiment C->D Validate Identity E Confirm Correlation: Methyl Doublet ↔ α-Proton Quartet D->E H 2D NOESY/ROESY Experiment E->H Elucidate Structure F 2D ¹H-¹³C HSQC Experiment G Confirm Correlation: Methyl Protons ↔ Aliphatic Methyl Carbon F->G I Identify Through-Space Correlations (e.g., Methyl ↔ Aromatic Protons) H->I J Determine Preferred Conformation & Relative Stereochemistry I->J

Caption: A self-validating workflow for NMR analysis.

The Foundational Spectrum: High-Resolution 1D ¹H NMR

This initial experiment provides the primary data for identifying our target signal. Precision here prevents ambiguity later.

Experimental Protocol: 1D ¹H NMR Acquisition

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified α-methyldesoxybenzoin sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[10]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Causality: CDCl₃ is a standard, non-protic solvent that provides a clean spectral window. TMS offers a sharp reference signal at 0.00 ppm.[14]

  • Spectrometer Setup & Acquisition (400 MHz or higher recommended):

    • Tuning and Matching: Ensure the probe is properly tuned to the ¹H frequency.

    • Shimming: Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak shape.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees. Rationale: Using a smaller flip angle than 90° minimizes saturation effects and reduces the necessary relaxation delay, though for quantitative work, a longer delay is still paramount.[15]

      • Spectral Width (SW): ~12-16 ppm. Rationale: This range comfortably covers all expected proton signals in a typical organic molecule.[16]

      • Acquisition Time (AT): 2-4 seconds. Rationale: A longer acquisition time provides better digital resolution, which is crucial for accurately measuring coupling constants.[17][18]

      • Relaxation Delay (d1): 5-7 times the longest T₁ of the protons of interest. A default of 5-10 seconds is a safe starting point for accurate integration.[17] Rationale: This delay ensures the magnetization returns to equilibrium before the next pulse, making the resulting peak integrals directly proportional to the number of protons.

      • Number of Scans (ns): 8 to 16 scans. Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N), which scales with the square root of the number of scans.[18]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure pure absorption lineshapes.

    • Perform baseline correction to create a flat baseline for accurate integration.

    • Integrate all signals and reference the TMS peak to 0.00 ppm.

Unambiguous Confirmation: 2D Correlation Spectroscopy

While the 1D spectrum suggests the identity of the doublet, 2D NMR provides irrefutable proof by revealing through-bond correlations.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We expect a cross-peak connecting our candidate methyl doublet to the quartet of the α-proton. This definitively validates the vicinal relationship.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. The methyl doublet will show a correlation to a single carbon signal in the aliphatic region of the ¹³C spectrum (typically 10-30 ppm), confirming it belongs to a methyl group.[19]

Stereochemical Elucidation: Through-Space Correlations with NOESY

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that occurs between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[20] The NOE intensity is proportional to 1/r⁶, where 'r' is the distance between the protons, making it extremely sensitive to geometry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment generates cross-peaks between protons that are spatially close.[21] For α-methyldesoxybenzoin, observing a cross-peak between the methyl protons and specific protons on either the benzoyl or α-phenyl ring provides direct evidence of the molecule's preferred solution-state conformation.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of intermediate size, the NOE can sometimes be zero, making signals disappear in a NOESY spectrum.[22] A ROESY experiment circumvents this issue and is an excellent alternative for confirming spatial proximity.

  • Application to Diastereomers: In a mixture of diastereomers, each isomer will have a unique set of NOESY correlations. For example, the methyl group in one diastereomer might show a strong NOE to the benzoyl ring, while in the other, it might be closer to the α-phenyl ring. This allows for the unambiguous assignment of each methyl doublet to a specific stereoisomer.[22][23]

Data Interpretation and Comparative Analysis

A systematic comparison of the data from each experiment provides a comprehensive picture of the molecule.

Comparative Table of NMR Techniques
Experiment Primary Information Obtained Key Advantage for this Problem
1D ¹H NMR Chemical Shift (δ), Coupling Constant (J), IntegrationInitial identification of candidate methyl doublet; quantitative ratio of diastereomers.
2D COSY ¹H-¹H through-bond (2-3 bonds) coupling networksUnambiguously confirms the coupling between the methyl group and the α-proton.
2D ¹H-¹³C HSQC Direct ¹H-¹³C one-bond correlationsConfirms the signal arises from a methyl group by linking it to a methyl carbon.
2D NOESY/ROESY ¹H-¹H through-space proximity (< 5 Å)Reveals 3D structure, preferred conformation, and allows for assignment of relative stereochemistry.
Visualizing Key Interactions

The structure of α-methyldesoxybenzoin with its key NMR interactions can be visualized to aid interpretation.

Caption: Key NMR interactions in α-methyldesoxybenzoin.

Conclusion

The methyl doublet in the ¹H NMR spectrum of α-methyldesoxybenzoin is far more than a simple signal; it is a critical probe into the molecule's stereochemistry and conformation. By employing a systematic and self-validating workflow that progresses from 1D ¹H NMR to 2D correlation (COSY, HSQC) and finally to through-space (NOESY/ROESY) experiments, researchers can move from tentative observation to certain assignment. This rigorous approach not only ensures the correct identification of the methyl doublet but also provides the high-quality, reliable data necessary for making critical decisions in synthesis, drug discovery, and materials science.

References

  • Minch, M. J. (1994). "Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship”. Concepts in Magnetic Resonance, 6, 41-46. [Link]

  • Fiveable. (2025). "Vicinal Coupling Definition". Fiveable Organic Chemistry. [Link]

  • University of York. "Karplus Equations". Anthracycline. [Link]

  • Beilstein Journals. (2005). "NMR-proof of configuration". Beilstein Journal of Organic Chemistry. [Link]

  • Stolow, R. D., & Giants, T. W. (1975). "Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates". Advances in Carbohydrate Chemistry and Biochemistry, 31, 123-173. [Link]

  • Boston University. "Basic NMR Concepts". Boston University Chemical Instrumentation Center. [Link]

  • LibreTexts Chemistry. (2022). "How do I choose the right acquisition parameters for a quantitative NMR measurement?". LibreTexts Chemistry. [Link]

  • Nanalysis Corp. (2021). "NMR acquisition parameters and qNMR". Nanalysis Corp. Blog. [Link]

  • University of Wisconsin-Madison. (2014). "The Acquisition Parameters". UW-Madison Chemistry. [Link]

  • Singh, Y., & Deshmukh, M. V. (2020). "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers". ACS Omega, 5(38), 24328–24333. [Link]

  • Aguilar, J. A., et al. (2014). "Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy". Chemical Communications, 50(16), 1947-1949. [Link]

  • University of Colorado Boulder. "Spin-spin splitting and coupling". Organic Chemistry at CU Boulder. [Link]

  • OpenOChem Learn. "Ketones". OpenOChem Learn. [Link]

  • JEOL Ltd. "Analyze of stereoisomer by NMR". JEOL Applications Notes. [Link]

  • O'Ferrall, R. A. M., & Murray, B. A. (1994). "¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures". Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]

  • ResearchGate. (2012). "400 MHz ¹H NMR spectra of mixtures of individual ketones...". ResearchGate. [Link]

  • OpenOChem Learn. "Identifying Homotopic, Enantiotopic and Diastereotopic Protons". OpenOChem Learn. [Link]

  • LibreTexts Chemistry. (2025). "Spectroscopy of Aldehydes and Ketones". LibreTexts Chemistry. [Link]

  • Master Organic Chemistry. (2022). "Diastereotopic Protons in ¹H NMR Spectroscopy: Examples". Master Organic Chemistry. [Link]

  • ResearchGate. (2007). "Experimental coupling constants (J/Hz) in the ¹H NMR spectra...". ResearchGate. [Link]

  • SRMIST. "From ¹H NMR, we get: Chemical shift data (δ)". SRMIST Lecture Notes. [Link]

  • UMass NMR Labs. (2015). "A very easy and quick NOESY to probe stereochemistry". UMass Amherst. [Link]

  • LibreTexts Chemistry. (2025). "NOESY Spectra". LibreTexts Chemistry. [Link]

  • University of Ottawa. "NOESY and EXSY". uOttawa NMR Facility. [Link]

  • Al-Hourani, B. (2025). "Spotting diastereotopic protons in the NMR spectrum". Organic Chemistry. [Link]

  • UCSD SSPPS NMR Facility. (2015). "NOESY and ROESY". UC San Diego. [Link]

  • Nanalysis Corp. (2021). "NOESY: the experiment for when you just need to know more, particularly the ¹H-¹H spatial proximity". Nanalysis Corp. Blog. [Link]

  • Wishart, D. S. (2007). "A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments". Metabolomics, 3(2), 147-152. [Link]

  • LibreTexts Chemistry. (2024). "Types of Protons". LibreTexts Chemistry. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). "Proton NMR chemical shifts and coupling constants for brain metabolites". NMR in Biomedicine, 13(3), 129-153. [Link]

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Validation

IR carbonyl stretch frequency of 2'-hydroxy-alpha-phenylpropiophenone

An in-depth guide to understanding the Infrared Carbonyl Stretch of 2'-hydroxy-alpha-phenylpropiophenone, a comparative analysis against structural analogs. Introduction: The Carbonyl Signature and Its Subtleties In the...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to understanding the Infrared Carbonyl Stretch of 2'-hydroxy-alpha-phenylpropiophenone, a comparative analysis against structural analogs.

Introduction: The Carbonyl Signature and Its Subtleties

In the field of molecular characterization, Infrared (IR) spectroscopy serves as a powerful and non-destructive tool for identifying functional groups. Among the most prominent and diagnostic signals in an IR spectrum is the carbonyl (C=O) stretching vibration, typically found in the 1650-1850 cm⁻¹ region.[1][2] Its high intensity, a result of the large change in dipole moment during vibration, makes it an unmistakable landmark.[1]

However, the precise frequency of the C=O stretch is exquisitely sensitive to its local electronic and structural environment. Factors such as conjugation, ring strain, and hydrogen bonding can shift the peak position by tens of wavenumbers.[3][4] This guide provides a detailed analysis of the IR carbonyl stretch for 2'-hydroxy-alpha-phenylpropiophenone, a molecule where strong intramolecular forces create a distinct spectral signature. By comparing it with structurally related ketones, we will illustrate the profound impact of intramolecular hydrogen bonding on this key vibrational mode.

Theoretical Framework: Factors Influencing Carbonyl Stretch Frequency

The position of the C=O absorption is dictated by the strength and stiffness of the double bond. A stronger, stiffer bond vibrates at a higher frequency. The key factors are:

  • Conjugation: When a carbonyl group is conjugated with an aromatic ring or a C=C double bond, delocalization of π-electrons occurs. This reduces the double-bond character of the C=O bond, weakening it.[3][5] Consequently, the force constant decreases, and the absorption frequency shifts to a lower wavenumber, typically by 15-40 cm⁻¹.[4][6]

  • Hydrogen Bonding: Hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, lowering the absorption frequency.[7][8] A critical distinction is made between intermolecular (between molecules) and intramolecular (within the same molecule) hydrogen bonding. Intramolecular hydrogen bonds, particularly when they form stable five- or six-membered rings, are concentration-independent and can cause a significant frequency shift.[7][9]

The subject of our analysis, 2'-hydroxy-alpha-phenylpropiophenone, possesses both an aryl-conjugated carbonyl and an ortho-hydroxyl group perfectly positioned to form a strong intramolecular hydrogen bond.

Comparative Analysis

To fully appreciate the spectral characteristics of 2'-hydroxy-alpha-phenylpropiophenone, we will compare it against two well-chosen alternatives: Deoxybenzoin, which features conjugation but no hydrogen bonding, and Benzoin, which has a different type of hydroxyl group.

Analyte 1: 2'-hydroxy-alpha-phenylpropiophenone

This molecule's defining feature is the hydroxyl group at the 2'-position of the phenyl ring attached to the carbonyl carbon. This geometry allows for the formation of a highly stable six-membered ring via an intramolecular hydrogen bond.

Caption: Intramolecular H-bond in 2'-hydroxy-alpha-phenylpropiophenone.

This strong hydrogen bond significantly reduces the double-bond character of the carbonyl group. The combined effect of conjugation and this powerful H-bond is expected to lower the C=O stretching frequency dramatically, placing it in the range of ~1630-1650 cm⁻¹ . This is a substantial shift from a typical conjugated ketone.

Alternative 1: Deoxybenzoin (1,2-Diphenylethanone)

Deoxybenzoin serves as our primary control. It shares the phenyl-C=O-CH₂-phenyl backbone but lacks any hydroxyl groups. Therefore, its C=O frequency is influenced solely by conjugation with the adjacent phenyl ring. As expected for an aromatic ketone, its carbonyl stretch appears around 1685-1690 cm⁻¹ .[10] This value acts as a baseline for a conjugated system without the influence of hydrogen bonding.

Alternative 2: Benzoin (2-Hydroxy-1,2-diphenylethanone)

Benzoin introduces a hydroxyl group on the alpha-carbon (the carbon adjacent to the carbonyl). While this -OH group can participate in hydrogen bonding, it is typically intermolecular in the solid state or intramolecular in a less favorable five-membered ring. Its reported C=O stretching frequency is approximately 1700 cm⁻¹ .[11] This is lower than a simple saturated ketone (~1715 cm⁻¹) but notably higher than that of Deoxybenzoin, indicating that the electronic effects of the alpha-OH group are complex. Crucially, it is significantly higher than the expected value for 2'-hydroxy-alpha-phenylpropiophenone, highlighting the superior efficacy of the 2'-hydroxy group in weakening the carbonyl bond via a stable, six-membered H-bonded ring.

Data Summary

CompoundStructureKey FeaturesTypical C=O Frequency (cm⁻¹)
Saturated Ketone (Baseline) R-CO-R'No conjugation or H-bonding~1715[1][6]
Deoxybenzoin Ph-CO-CH₂-PhConjugation~1690[10]
Benzoin Ph-CO-CH(OH)-PhConjugation, α-OH group~1700[11]
2'-hydroxy-alpha-phenylpropiophenone (2'-OH)Ph-CO-CH₂-PhConjugation, Intramolecular H-bond~1630-1650 (Predicted)

Experimental Protocol: Acquiring High-Quality IR Data

To experimentally verify these frequencies, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a rapid and reliable method for solid or liquid samples.

Objective: To obtain the infrared spectrum of a solid ketone sample.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR crystal.

  • Spatula and cleaning supplies (e.g., isopropanol, kimwipes).

Methodology:

  • Background Scan: Ensure the ATR crystal surface is impeccably clean. Run a background spectrum with nothing on the crystal. This measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is crucial for a high-quality, reproducible spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for this analysis.

  • Data Processing: The resulting spectrum will be automatically ratioed against the background, yielding a spectrum in absorbance or transmittance units.

  • Peak Identification: Use the spectrometer software to identify the peak maximum of the most intense, sharp band in the 1600-1750 cm⁻¹ region. This corresponds to the C=O stretch.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe to prevent cross-contamination.

G A 1. Clean ATR Crystal & Run Background Scan B 2. Apply Solid Sample to Crystal A->B C 3. Engage Pressure Arm for Good Contact B->C D 4. Acquire Sample Spectrum (16-32 scans) C->D E 5. Identify Carbonyl (C=O) Peak Position D->E

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The IR carbonyl stretching frequency is a sensitive probe of molecular structure. While a standard aliphatic ketone absorbs near 1715 cm⁻¹, conjugation in a molecule like Deoxybenzoin lowers this value to ~1690 cm⁻¹.[6][10] The case of 2'-hydroxy-alpha-phenylpropiophenone demonstrates a more dramatic effect. The presence of an ortho-hydroxyl group facilitates the formation of a strong, intramolecular hydrogen bond. This interaction, in synergy with aryl conjugation, significantly weakens the C=O double bond, shifting its stretching frequency to the much lower range of ~1630-1650 cm⁻¹. This large, predictable shift makes IR spectroscopy an invaluable tool for confirming the presence of such structural motifs in drug development, materials science, and chemical research.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St.
  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • Reusch, W. (n.d.). Infrared Spectrometry. Retrieved from Michigan State University Department of Chemistry website.
  • FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. (n.d.). Prime Scholars.
  • JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding.
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Comparative

Differentiating C15H14O2 Isomers by Mass Spectrometry: A Comparative Fragmentation Guide

For researchers in drug discovery and the natural products field, the structural elucidation of isomeric compounds is a persistent analytical challenge. Molecules that share the same elemental formula, such as the C15H14...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and the natural products field, the structural elucidation of isomeric compounds is a persistent analytical challenge. Molecules that share the same elemental formula, such as the C15H14O2 isomers, present identical parent masses, rendering them indistinguishable by mass spectrometry (MS) alone. However, tandem mass spectrometry (MS/MS) provides a powerful avenue for their differentiation by exploiting the unique fragmentation patterns that arise from their distinct chemical structures. This guide provides an in-depth comparison of the collision-induced dissociation (CID) fragmentation pathways of common C15H14O2 isomers, offering field-proven insights to aid in their unambiguous identification.

The Challenge of Isomeric Differentiation

Isomers with the formula C15H14O2 can belong to diverse chemical classes, including flavonoids (flavanones), chalcones, and stilbenoids. While they all have a monoisotopic mass of 238.0994 g/mol , their structural arrangements lead to different stabilities and bond dissociation energies. These differences are the key to their differentiation via MS/MS, where precursor ions are energetically activated and fragment into product ions in a structure-dependent manner.

Key Isomeric Classes and Their Fragmentation Signatures

This guide will focus on three prominent classes of C15H14O2 isomers:

  • Flavanones: Characterized by a three-ring system with a saturated C-ring. A representative example is Naringenin .

  • Chalcones: Open-chain isomers of flavonoids, featuring an α,β-unsaturated ketone core. Naringenin Chalcone is a key example.

  • Stilbenoids: Possess a C6-C2-C6 backbone. Resveratrol is a well-known member of this class.

Flavanone Fragmentation: The Retro-Diels-Alder Reaction

The fragmentation of flavanones in both positive and negative ion modes is often dominated by the retro-Diels-Alder (RDA) reaction.[1][2] This process involves the cleavage of the C-ring at the 1 and 3 positions, providing valuable information about the substitution pattern of the A and B rings.

dot```dot graph Flavonoid_Fragmentation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

parent [label="Flavanone Precursor Ion\n(e.g., Naringenin, [M+H]⁺ m/z 239)"]; rda [label="Retro-Diels-Alder (RDA)\nReaction"]; a_ring [label="A-ring Fragment\n(e.g., m/z 153)"]; b_ring [label="B-ring Fragment\n(e.g., m/z 119)"];

parent -> rda [label="CID"]; rda -> a_ring [label="¹³,A⁺ Fragment"]; rda -> b_ring [label="¹³,B⁺ Fragment"]; }

Caption: General fragmentation scheme for a chalcone.

It is noteworthy that under certain ESI conditions, in-source cyclization of chalcones to flavanones can occur, leading to nearly identical MS/MS spectra and making differentiation challenging without chromatographic separation. [3]

Stilbenoid Fragmentation: Characteristic Neutral Losses

Stilbenoids, such as resveratrol, exhibit fragmentation patterns characterized by the cleavage of the stilbene backbone and losses of small molecules. [4]Common neutral losses include H2O and CO. The fragmentation can provide information about the hydroxylation pattern on the phenyl rings.

dot

Caption: Typical fragmentation pathway for a stilbenoid.

Comparative Data Summary

The following table summarizes the key diagnostic fragment ions for representative C15H14O2 isomers. It is important to note that the relative intensities of these fragments can vary depending on the experimental conditions.

Isomer ClassRepresentative CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral LossesIonization Mode
Flavanone Naringenin239 ([M+H]⁺)153 ([A-ring+H]⁺), 119 ([B-ring-H]⁺)Positive
237 ([M-H]⁻)151 ([A-ring-H]⁻), 119 ([B-ring-H]⁻)Negative
Chalcone Naringenin Chalcone239 ([M+H]⁺)163, 137, 105Positive
237 ([M-H]⁻)119Negative
Stilbenoid Resveratrol239 ([M+H]⁺)221 (-H₂O), 193 (-H₂O, -CO), 145, 119Positive
237 ([M-H]⁻)193 (-CO₂), 149Negative

Experimental Protocols

Achieving reproducible and diagnostic fragmentation requires a well-defined experimental protocol. The following provides a general workflow for the analysis of C15H14O2 isomers by LC-MS/MS.

Workflow for C15H14O2 Isomer Analysis

dot

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample_prep Dissolve standard or extract in appropriate solvent (e.g., Methanol/Water) lc_separation Inject sample onto a C18 reversed-phase column sample_prep->lc_separation gradient Apply a water/acetonitrile gradient with 0.1% formic acid lc_separation->gradient esi Electrospray Ionization (ESI) in positive and negative modes gradient->esi ms1 Full Scan MS (m/z 100-500) esi->ms1 isolation Isolate precursor ion (m/z 239 or 237) ms1->isolation cid Collision-Induced Dissociation (CID) (e.g., 20-40 eV) isolation->cid ms2 Acquire Product Ion Spectrum cid->ms2 analysis Compare fragmentation patterns of unknown with reference spectra and literature data ms2->analysis

Caption: A typical LC-MS/MS workflow for C15H14O2 isomer analysis.

Detailed Methodological Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a common choice. [5] * Mobile Phase A: Water with 0.1% formic acid. [6] * Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid. [6] * Gradient: A typical gradient might start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ion Source: Electrospray ionization (ESI) is widely used for these compounds. [7] * Ionization Mode: Both positive and negative ion modes should be evaluated as they can provide complementary fragmentation information. [8] * Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C. [9] * Desolvation Gas Temperature: 300-400 °C. [9] * Collision Gas: Argon or Nitrogen.

    • Collision Energy: This is a critical parameter that should be optimized for each instrument and compound class. A collision energy ramp (e.g., 10-50 eV) can be useful for observing the full fragmentation pathway.

Conclusion and Future Perspectives

The differentiation of C15H14O2 isomers is a tractable yet nuanced challenge that can be effectively addressed through careful application of tandem mass spectrometry. By understanding the characteristic fragmentation pathways of different isomeric classes, such as the retro-Diels-Alder reaction for flavanones and specific neutral losses for stilbenoids, researchers can confidently identify these compounds in complex mixtures. The provided experimental framework serves as a robust starting point for method development.

Future advancements in mass spectrometry, including ion mobility-mass spectrometry (IM-MS), offer an additional dimension of separation based on ion shape and size, which can further aid in the differentiation of closely related isomers. As these technologies become more widespread, the analytical toolbox for tackling isomeric complexity will continue to expand.

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Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Phenylpropanone and 3-Phenylpropanone

In the realm of organic chemistry, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the mol...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of organic chemistry, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth comparison of the ¹H and ¹³C NMR data for two structurally isomeric ketones: 2-phenylpropanone and 3-phenylpropanone. Understanding the subtle yet significant differences in their NMR spectra is crucial for researchers in chemical synthesis, quality control, and drug development to unambiguously distinguish between these two compounds.

The positioning of the phenyl group relative to the carbonyl functional group in these isomers leads to distinct chemical environments for the constituent protons and carbons. These differences manifest as unique chemical shifts, multiplicities, and coupling constants in their respective NMR spectra. This guide will dissect these spectral nuances, explaining the underlying principles and providing practical, experimentally-derived data to support the analysis.

The Structural Distinction and Its NMR Implications

The core difference between 2-phenylpropanone and 3-phenylpropanone lies in the point of attachment of the phenyl ring to the three-carbon propanone backbone. This seemingly minor variation has profound consequences for the electronic environment of the nearby nuclei, which is the primary factor influencing NMR chemical shifts.[1]

In 2-phenylpropanone, the phenyl group is directly attached to the carbonyl carbon (C2). This proximity places the protons on the adjacent methyl group (C1) and the phenyl ring itself under the direct influence of the carbonyl group's electron-withdrawing nature and magnetic anisotropy.

Conversely, in 3-phenylpropanone, the phenyl group is situated at the terminus of the propyl chain (C3), separated from the carbonyl group by a methylene (CH₂) group. This separation alters the electronic and magnetic landscape experienced by the protons and carbons along the aliphatic chain.

¹H NMR Spectral Analysis: A Tale of Two Isomers

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key parameters to consider are the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons giving rise to a signal; and the multiplicity (splitting pattern), which provides information about neighboring protons.[2][3]

2-Phenylpropanone: Key ¹H NMR Features
  • Benzylic Protons (CH₂): The most downfield aliphatic signal corresponds to the two protons of the methylene group adjacent to both the phenyl ring and the carbonyl group. This position, known as benzylic and α to a carbonyl, results in significant deshielding.[4][5] These protons typically appear as a singlet.

  • Methyl Protons (CH₃): The three protons of the methyl group are adjacent to the carbonyl group, which deshields them. They appear as a singlet further upfield from the benzylic protons.

  • Aromatic Protons: The five protons on the phenyl ring will appear in the characteristic aromatic region of the spectrum, typically between 7.0 and 7.5 ppm.[6][7] The specific pattern can be complex due to second-order coupling effects but often presents as a multiplet.

3-Phenylpropanone: Key ¹H NMR Features
  • Methylene Protons (CH₂-C=O): The two protons on the carbon adjacent to the carbonyl group (C2) are deshielded and will appear as a triplet, as they are coupled to the two protons on the adjacent methylene group (C3).

  • Benzylic Methylene Protons (CH₂-Ph): The two protons on the carbon directly attached to the phenyl ring (C3) are also deshielded due to the benzylic position. They will appear as a triplet, coupled to the protons on the C2 methylene group.

  • Aromatic Protons: Similar to 2-phenylpropanone, the five aromatic protons will produce a multiplet in the 7.0-7.5 ppm range.[6][7]

Comparative ¹H NMR Data
Assignment 2-Phenylpropanone (Typical δ, ppm) Multiplicity 3-Phenylpropanone (Typical δ, ppm) Multiplicity
Aromatic-H ~7.2 - 7.4Multiplet~7.1 - 7.3Multiplet
CH₂ (Benzylic) ~3.7Singlet~2.9Triplet
CH₃ ~2.2Singlet--
CH₂ (α to C=O) --~2.7Triplet

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[8][9]

The most striking difference is the presence of two distinct triplets in the aliphatic region of the 3-phenylpropanone spectrum, a direct consequence of the -CH₂-CH₂- spin system. In contrast, 2-phenylpropanone exhibits two singlets in this region, as there are no adjacent, non-equivalent protons to cause splitting.

¹³C NMR Spectral Analysis: Unmasking the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information about the carbon framework of a molecule. Each unique carbon environment produces a distinct signal.[10]

2-Phenylpropanone: Key ¹³C NMR Features
  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, typically above 200 ppm.[10][11][12]

  • Benzylic Carbon (CH₂): The carbon directly attached to the phenyl ring and the carbonyl group will be deshielded.

  • Methyl Carbon (CH₃): The methyl carbon will appear at a characteristic upfield chemical shift.

  • Aromatic Carbons: The carbons of the phenyl ring will appear in the 125-150 ppm range.[10] Due to symmetry, four distinct signals are expected: one for the ipso-carbon (attached to the propanone chain), one for the para-carbon, and two for the ortho and meta carbons.

3-Phenylpropanone: Key ¹³C NMR Features
  • Carbonyl Carbon (C=O): Similar to its isomer, the ketone carbonyl carbon will be the most downfield signal.[10][11][12]

  • Methylene Carbon (α to C=O): The carbon adjacent to the carbonyl group will be deshielded.

  • Benzylic Carbon (CH₂-Ph): The carbon attached to the phenyl ring will also be deshielded, but to a different extent than the benzylic carbon in the 2-isomer due to the absence of the adjacent carbonyl group.

  • Aromatic Carbons: The aromatic carbons will produce four signals in the typical aromatic region.

Comparative ¹³C NMR Data
Assignment 2-Phenylpropanone (Typical δ, ppm) 3-Phenylpropanone (Typical δ, ppm)
C=O ~206~207
Aromatic C (ipso) ~134~141
Aromatic C (ortho, meta, para) ~127-129~126-129
CH₂ (Benzylic) ~52~45
CH₃ ~30-
CH₂ (α to C=O) -~30

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[8][9]

The key differentiator in the ¹³C NMR spectra is the chemical shift of the aliphatic carbons. The benzylic carbon in 2-phenylpropanone is more deshielded than in 3-phenylpropanone due to the additive electron-withdrawing effect of the adjacent carbonyl group.

The Role of Magnetic Anisotropy

The phenyl group possesses significant magnetic anisotropy, meaning it generates its own small magnetic field.[13] This induced field can either shield or deshield nearby nuclei depending on their spatial orientation relative to the plane of the aromatic ring.[13][14] Protons located above or below the plane of the ring will be shielded (shifted upfield), while those in the plane of the ring will be deshielded (shifted downfield).[6][15] While this effect is present in both isomers, its influence on the aliphatic protons is more pronounced and conformationally dependent in 3-phenylpropanone due to the greater rotational freedom of the C2-C3 bond.

Experimental Protocol: Acquiring High-Quality NMR Data

To obtain reliable and reproducible NMR data for comparing these isomers, a standardized experimental protocol is essential.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the phenylpropanone derivative for ¹H NMR, or 50-100 mg for ¹³C NMR.[16][17]

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[16] Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[16][18] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[18]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[16] TMS is defined as 0.00 ppm.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[18]

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.

  • Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, symmetrical peaks.[16]

  • Acquisition Parameters: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • Data Processing: After data acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the familiar NMR spectrum. Phase and baseline corrections are then applied to ensure accurate integration and peak identification.

Visualizing the Structural-Spectral Relationship

The following diagram illustrates the key structural features of 2-phenylpropanone and 3-phenylpropanone and their corresponding, distinct NMR signatures.

G cluster_2 2-Phenylpropanone cluster_3 3-Phenylpropanone 2_structure Phenyl-CH2-C(=O)-CH3 2_H_NMR ¹H NMR: - Benzylic CH2 (singlet) - Methyl CH3 (singlet) 2_structure->2_H_NMR 2_C_NMR ¹³C NMR: - Benzylic CH2 (~52 ppm) - Methyl CH3 (~30 ppm) 2_structure->2_C_NMR Comparison Comparison 2_H_NMR->Comparison 2_C_NMR->Comparison 3_structure Phenyl-CH2-CH2-C(=O)-CH3 3_H_NMR ¹H NMR: - Benzylic CH2 (triplet) - α-Carbonyl CH2 (triplet) 3_structure->3_H_NMR 3_C_NMR ¹³C NMR: - Benzylic CH2 (~45 ppm) - α-Carbonyl CH2 (~30 ppm) 3_structure->3_C_NMR 3_H_NMR->Comparison 3_C_NMR->Comparison

Caption: Structural and NMR spectral comparison of 2- and 3-phenylpropanone.

Conclusion

The differentiation between 2-phenylpropanone and 3-phenylpropanone via NMR spectroscopy is a clear-cut process when the fundamental principles of chemical shift and spin-spin coupling are applied. The ¹H NMR spectrum of 3-phenylpropanone is readily identified by the presence of two triplets in the aliphatic region, indicative of the -CH₂-CH₂- moiety. In contrast, 2-phenylpropanone displays two singlets for its aliphatic protons. The ¹³C NMR spectra further corroborate this distinction, with the chemical shift of the benzylic carbon being a key diagnostic marker. By following a robust experimental protocol, researchers can confidently and accurately assign the correct structure, a critical step in any chemical research and development endeavor.

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  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

  • Magnetic Resonance in Chemistry. ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Available at: [Link]

  • Harvard University. Lecture 3: Coupling Constants Coupling Constants the chemical shift. Available at: [Link]

Sources

Comparative

melting point data for 1-(2-hydroxyphenyl)-2-phenylpropan-1-one

The following guide provides a technical assessment of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one , focusing on its characterization, synthesis, and utility as a precursor in isoflavone chemistry. Characterization, Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one , focusing on its characterization, synthesis, and utility as a precursor in isoflavone chemistry.

Characterization, Synthesis, and Comparative Utility in Isoflavone Construction

Executive Summary

1-(2-hydroxyphenyl)-2-phenylpropan-1-one (also known as 2'-hydroxy-α-methyldeoxybenzoin or 2-hydroxyphenyl α-phenylethyl ketone ) is a critical intermediate in the synthesis of 3-methylisoflavones and related heterocyclic compounds.[1] Unlike its unmethylated analog (2'-hydroxydeoxybenzoin), this compound presents unique challenges in isolation due to its physical state—often existing as a viscous oil or low-melting solid at room temperature—and its formation alongside a para-isomer during synthesis.[1]

This guide outlines the physical data, comparative performance, and validated synthetic protocols required to isolate and utilize this compound effectively.

Physical Characterization & Data Analysis[1][2][3]

The physical identification of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one relies heavily on distinguishing it from its isomers and analogs. The table below summarizes the key physical data points.

Table 1: Comparative Physical Properties
PropertyTarget Compound (Ortho-Isomer)Para-Isomer (Alternative Product)Unmethylated Analog (2'-Hydroxydeoxybenzoin)
Structure 1-(2-OH-Ph)-2-Ph-propan-1-one1-(4-OH-Ph)-2-Ph-propan-1-one1-(2-OH-Ph)-2-Ph-ethanone
Physical State Viscous Oil / Low-Melting Solid Crystalline SolidCrystalline Solid
Melting Point < 30–40 °C (Often isolated as oil)108–110 °C 45–46 °C
Boiling Point ~160–165 °C (at 12 mmHg)N/A (Solid)~180 °C (at 15 mmHg)
Solubility Soluble in EtOH, Et₂O, CHCl₃Soluble in EtOH, less in Et₂OSoluble in most organic solvents
Key IR Signal ~1630 cm⁻¹ (Chelated C=O)~1670 cm⁻¹ (Free C=O)~1635 cm⁻¹ (Chelated C=O)
Key ¹H NMR δ 1.50 (d, 3H, CH₃) , δ 12.3 (s, OH)δ 1.48 (d, 3H, CH₃), No chelated OHδ 4.25 (s, 2H, CH₂), δ 12.1 (s, OH)

Critical Insight: The ortho-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, significantly lowering the carbonyl stretching frequency (IR) and shifting the phenolic proton downfield (NMR).[1] This chelation also disrupts crystal lattice formation, explaining the compound's tendency to remain an oil compared to the para-isomer.

Comparative Performance & Utility

Synthesis Utility: The Isoflavone Pathway

The primary "performance" metric for this intermediate is its efficiency in cyclization reactions to form 3-methylisoflavones (e.g., via the Kostanecki-Robinson reaction or reaction with ethyl formate/sodium).[1][2]

  • vs. 2'-Hydroxydeoxybenzoin: The presence of the α-methyl group introduces steric hindrance at the reaction center.[1] While 2'-hydroxydeoxybenzoin cyclizes readily to isoflavone, the α-methyl analog requires more vigorous conditions (e.g., higher temperature or stronger base) to effect the closure to 3-methylisoflavone.[1]

  • vs. Direct Acylation: Synthesizing this compound via direct Friedel-Crafts acylation of phenol with 2-phenylpropionyl chloride often leads to a mixture of ortho- and para-isomers.[1] The Fries Rearrangement of phenyl 2-phenylpropionate is the preferred pathway as it allows for thermodynamic control to favor the ortho-isomer, though separation is still required.[1]

Purity Assessment

The presence of the para-isomer (1-(4-hydroxyphenyl)-2-phenylpropan-1-one) is a common failure mode.[1]

  • Impact: The para-isomer cannot cyclize to form the chromone core.[1] Its presence lowers the yield of the final drug candidate and complicates purification.[1]

  • Detection: Use TLC (Silica gel, Hexane:EtOAc 4:1). The ortho-isomer (chelated) is less polar and moves faster (higher R_f) than the para-isomer.[1]

Experimental Protocol: Synthesis & Purification

Objective: Synthesize and purify 1-(2-hydroxyphenyl)-2-phenylpropan-1-one via the Fries Rearrangement of phenyl 2-phenylpropionate.

Step 1: Ester Formation (Phenyl 2-phenylpropionate)
  • Reagents: Phenol (1.0 eq), 2-Phenylpropionyl chloride (1.1 eq), Pyridine (catalytic), Toluene (solvent).

  • Procedure: Reflux phenol and acid chloride in dry toluene until HCl evolution ceases.

  • Workup: Wash with dilute NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate to obtain the ester.

Step 2: Fries Rearrangement
  • Reagents: Phenyl 2-phenylpropionate (from Step 1), Aluminum Chloride (AlCl₃, 1.5 eq).

  • Procedure:

    • Mix the ester and AlCl₃ in a round-bottom flask (neat or in CS₂/Nitrobenzene).

    • Heat to 140–150 °C for 2 hours (Thermodynamic control favors ortho-isomer).

    • Caution: Vigorous evolution of HCl gas.[1] Use a fume hood.[1]

  • Quenching: Cool the mixture and carefully add crushed ice/HCl to decompose the aluminum complex.

Step 3: Separation & Purification (The Critical Step)
  • Steam Distillation:

    • Subject the crude reaction mixture to steam distillation.

    • Ortho-isomer: Volatile with steam due to intramolecular H-bonding.[1] It will distill over as an oil/solid.[1][2]

    • Para-isomer: Non-volatile.[1] Remains in the distillation flask.

  • Extraction: Extract the distillate with diethyl ether.

  • Final Purification:

    • Dry the ether layer (Na₂SO₄) and evaporate.

    • Distillation: Vacuum distill the residue.[3] Collect the fraction boiling at 160–165 °C / 12 mmHg .

    • Alternative: If the product solidifies, recrystallize from methanol/water.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the synthesis, separation logic, and validation checkpoints.

SynthesisWorkflow Start Start: Phenol + 2-Phenylpropionyl Chloride Ester Intermediate: Phenyl 2-phenylpropionate Start->Ester Esterification Fries Fries Rearrangement (AlCl3, 140°C) Ester->Fries Rearrangement Mixture Crude Mixture (Ortho + Para Isomers) Fries->Mixture Quench (Ice/HCl) SteamDist Steam Distillation Mixture->SteamDist Separation Para Residue (Flask): Para-Isomer (Solid, MP 110°C) SteamDist->Para Non-Volatile OrthoDist Distillate: Ortho-Isomer (Oil/Solid) SteamDist->OrthoDist Volatile Purification Vacuum Distillation (160-165°C @ 12mmHg) OrthoDist->Purification FinalProduct Target: 1-(2-hydroxyphenyl)-2-phenylpropan-1-one Purification->FinalProduct Validation Validation: IR (1630 cm-1) NMR (Alpha-Me Doublet) FinalProduct->Validation

Figure 1: Synthetic workflow for the isolation of 1-(2-hydroxyphenyl)-2-phenylpropan-1-one via Fries Rearrangement, highlighting the critical steam distillation step for isomer separation.

References

  • Baker, W., & Ollis, W. D. (1950). "Developments in the Synthesis of Isoflavones." Nature, 166, 1055–1056. [1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for Fries Rearrangement protocols).

  • Martin, R. (1997). "The Fries Reaction."[3] Organic Preparations and Procedures International, 29(4), 369-411. (Comprehensive review of reaction conditions and isomer ratios).

  • Wahala, K., & Hase, T. A. (1991). "Expedient Synthesis of Isoflavones from Deoxybenzoins." Journal of the Chemical Society, Perkin Transactions 1, 3005-3008.

Sources

Validation

Decoding Isoflavone Intermediates: A Comparative Guide to HPLC Retention Times and Separation Methodologies

Isoflavones are a critical class of phytoestrogens heavily investigated in drug discovery, nutritional research, and the development of therapeutics for hormone-dependent conditions. In their natural state, isoflavones e...

Author: BenchChem Technical Support Team. Date: February 2026

Isoflavones are a critical class of phytoestrogens heavily investigated in drug discovery, nutritional research, and the development of therapeutics for hormone-dependent conditions. In their natural state, isoflavones exist as complex mixtures of aglycones (e.g., daidzein, genistein) and their intermediate conjugates (glycosides, malonyl, and acetyl derivatives)[1].

Accurate quantification of these intermediates requires robust analytical separation. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task. This guide provides an objective comparison of HPLC methodologies, elucidating the mechanistic causality behind retention times and providing a self-validating protocol for researchers.

Mechanistic Causality: The Physics of Isoflavone Elution

In reversed-phase HPLC (RP-HPLC), separation is driven by hydrophobic interactions between the analytes and the non-polar C18 stationary phase. The elution order of isoflavones and their intermediates is a direct manifestation of their structural polarity:

  • Glycosylation (Early Elution): The addition of a bulky, highly polar glucose moiety (e.g., daidzin, genistin) significantly increases water solubility. These intermediates interact minimally with the C18 phase and elute first[1].

  • Esterification (Intermediate Elution): The addition of malonyl or acetyl groups to the sugar moiety masks hydroxyl groups. This increases the molecule's hydrophobicity, delaying the retention time compared to unesterified glycosides.

  • Aglycones (Late Elution): Lacking the polar sugar group entirely, aglycones (daidzein, genistein) partition strongly into the C18 stationary phase, eluting much later[2].

  • Intramolecular Hydrogen Bonding (The Genistein Anomaly): Despite having three hydroxyl groups compared to daidzein's two, genistein elutes after daidzein. The 5-OH group in genistein forms a strong intramolecular hydrogen bond with the adjacent 4-keto group on the C-ring. This internal bond hides the polar hydroxyl from the mobile phase, increasing the molecule's overall hydrophobicity.

  • Methylation (Latest Elution): Intermediates like formononetin and biochanin A feature methoxy groups that replace hydroxyls. This maximizes hydrophobicity, resulting in the longest retention times[2].

ElutionLogic G Glycosides Most Polar M Malonyl/Acetyl Intermediate G->M A Aglycones Hydrophobic M->A Me Methylated Aglycones Most Hydrophobic A->Me

Structural polarity dictates the RP-HPLC elution order of isoflavones.

Comparative Quantitative Data: Retention Time Signatures

The following table synthesizes retention times across a standard 40-minute gradient method utilizing a C18 column (150 x 4.6 mm, 5 µm) with a mobile phase of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile[2].

Isoflavone / IntermediateStructural ClassElution OrderApprox. RT (min)*Key Structural Driver
Daidzin Glycoside14.2 - 5.5High polarity from glucose moiety
Genistin Glycoside25.8 - 7.2Glucose + Intramolecular H-bond
Malonyldaidzin Malonyl-Glycoside37.5 - 8.5Esterification reduces polarity
Daidzein Aglycone411.56Loss of sugar increases hydrophobicity
Genistein Aglycone514.735-OH intramolecular H-bond
Formononetin Methylated Aglycone616.78Methoxy group at C4'
Biochanin A Methylated Aglycone720.03Methoxy + 5-OH H-bond

*Note: Exact retention times will shift based on dead volume and specific gradient slopes, but the relative elution order remains absolute across all C18 reversed-phase systems.

Self-Validating Experimental Protocol: Optimized RP-HPLC Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates self-validating system suitability checks.

Step 1: Mobile Phase Preparation

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water.

    • Causality: TFA lowers the pH (~2.0), suppressing the ionization of phenolic hydroxyl groups on the isoflavones. This prevents peak tailing and ensures the compounds remain in their hydrophobic, un-ionized state for optimal C18 interaction[2].

  • Solvent B: 100% HPLC-grade Acetonitrile.

  • Validation Check: Filter both solvents through a 0.22 µm PTFE membrane and sonicate for 15 minutes to degas, preventing baseline noise from micro-bubbles.

Step 2: Sample Extraction & Hydrolysis (Optional)

  • Extract samples using 80% aqueous methanol under sonication.

  • For Total Aglycone Quantification: Add 1M HCl and reflux at 80°C for 2 hours to hydrolyze intermediate glycosides (daidzin, genistin) into their respective aglycones (daidzein, genistein).

  • Validation Check: Run an unhydrolyzed control alongside the hydrolyzed sample to confirm the disappearance of early-eluting glycoside peaks, validating the hydrolysis efficiency.

Step 3: Chromatographic Separation (Gradient Elution)

  • Column: Reversed-phase C18 (150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient Profile: Start at 20% B, increase linearly to 95% B over 30 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 20% B[2].

  • Causality: A shallow gradient is strictly required to resolve structurally similar intermediates (e.g., malonyldaidzin vs. acetyldaidzin) which have nearly identical partition coefficients.

Step 4: Detection & System Suitability

  • Detection: UV/DAD at 254 nm (optimal for the isoflavone benzopyranone ring)[1].

  • Validation Check: Ensure the resolution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) between daidzein and genistein is 
    
    
    
    , and the tailing factor is
    
    
    . Inject a known standard mix every 10 samples to verify that retention time drift remains
    
    
    [3].

HPLCWorkflow Prep 1. Solid Phase Extraction Sep 3. C18 RP-HPLC Separation Prep->Sep Phase 2. Mobile Phase Prep Phase->Sep Detect 4. UV/DAD Detection Sep->Detect Val 5. System Validation Detect->Val

Self-validating RP-HPLC workflow for isoflavone quantification.

Comparative Analysis of Alternative Methodologies

When selecting an analytical method, researchers must balance throughput with resolution:

  • Standard HPLC vs. UHPLC: While standard HPLC offers robust separation of 12+ isoflavone intermediates over 40-60 minutes, Ultra-High Performance Liquid Chromatography (UHPLC) using sub-2 µm particles (e.g., Waters BEH C18) can compress this analysis to under 18 minutes[3]. However, UHPLC requires specialized high-pressure pumps and is highly susceptible to matrix interference if sample clean-up is inadequate.

  • Acid Modifiers (TFA vs. Formic Acid): TFA (0.1%) acts as a strong ion-pairing agent, yielding superior peak shapes for UV detection[2]. However, if the workflow requires downstream LC-MS/MS for structural elucidation of unknown intermediates, Formic Acid (0.1%) must be substituted, as TFA severely suppresses electrospray ionization (ESI) signals[1].

References
  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. SciEnggJ. [Link]

  • Fast Analysis of Isoflavones in Dietary Supplements – USP Method Transfer onto a UHPLC System. Waters Corporation.[Link]

  • Analysis of soy isoflavones in foods and biological fluids: An overview. Journal of Food and Drug Analysis.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this re...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Similar phenolic and diketone compounds are known to cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3]

  • Combustibility: While not highly flammable, the compound is likely a combustible solid.[4][5]

  • Environmental Hazards: Many aromatic organic compounds are toxic to aquatic life.[2]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a designated, well-ventilated area.

Property Anticipated Value/Characteristic Source/Rationale
Physical State Solid (powder/crystals)Based on similar compounds like 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione.[3]
pH No data available; likely neutral to slightly acidic due to the phenolic group.General chemical principles.
Flash Point Likely > 100 °C (Combustible)Based on similar structures.[4][6]
Solubility Likely soluble in organic solvents, with limited water solubility.General properties of aromatic ketones.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[7]Based on typical reactivity of similar functional groups.

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one must follow a systematic process that aligns with federal and institutional regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[8][9][10]

Step 1: Waste Characterization

The first crucial step is to determine if the waste is hazardous under RCRA. A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][11]

  • Listed Waste: 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one is not found on the EPA's F, K, P, or U lists of hazardous wastes.[11][12]

  • Characteristic Waste:

    • Ignitability (D001): As a solid with a high flash point, it does not meet the criteria for an ignitable waste.[8][13]

    • Corrosivity (D002): The compound is not highly acidic or basic and does not meet the pH criteria for corrosivity.[8][13]

    • Reactivity (D003): It is not known to be unstable, explosive, or reactive with water.[7]

    • Toxicity (D004-D043): This is the most likely characteristic. While specific leaching data (TCLP) is unavailable, its phenolic structure suggests potential toxicity.[9][13]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]

  • Hand Protection: Nitrile or other chemically resistant gloves.[1][7]

  • Body Protection: A standard laboratory coat.[14]

  • Respiratory Protection: If there is a risk of generating dust, use a dust mask (e.g., N95).[5]

Step 3: Segregation and Containerization

Proper segregation is essential to prevent dangerous reactions and to ensure cost-effective disposal.[14]

  • Select the Correct Waste Stream: Place waste 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one into a designated hazardous waste container for non-halogenated solid organic waste . Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[15]

  • Choose an Appropriate Container: Use a container that is compatible with the chemical waste, typically a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[14][16] The container must be in good condition, free of leaks or residues on the outside.

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[16]

Step 4: Labeling

Accurate labeling is a legal requirement and critical for safety.

  • Use your institution's official hazardous waste tag or label.[17]

  • Clearly write the full chemical name: "1-(2-Hydroxyphenyl)-2-phenylpropan-1-one" . Avoid abbreviations or formulas.

  • Indicate the hazards (e.g., "Irritant," "Combustible Solid").

  • Fill in all other required information, such as the accumulation start date, building, and room number.[14][17]

Step 5: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[16]

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[16]

Step 6: Final Disposal

Once the waste container is full or you no longer need to accumulate this waste stream, contact your institution's Environmental Health & Safety (EHS) department for pickup.[16][17]

  • Do not transport hazardous waste yourself.[17]

  • EHS personnel are trained to handle and transport the waste to a central accumulation facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration.

Disposal Workflow Diagram

G cluster_prep Preparation & Characterization cluster_handling Handling & Segregation cluster_storage Storage & Pickup start Start: Waste Generated (1-(2-Hydroxyphenyl)-2-phenylpropan-1-one) ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (per RCRA Guidelines) ppe->characterize segregate Segregate as Non-Halogenated Organic Solid Waste characterize->segregate container Place in Approved, Compatible Waste Container segregate->container label_waste Label Container with Full Chemical Name & Hazards container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store request Container Full? Request EHS Pickup store->request ehs EHS Collects Waste for Final Disposal (Incineration) request->ehs end End of Lab Responsibility ehs->end

Caption: Decision workflow for the safe disposal of 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, prompt action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2][3] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3]

  • Small Spills: For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it in your hazardous waste container.[18] Clean the spill area afterward.

  • Large Spills: Evacuate the immediate area and contact your institution's EHS or emergency response team for cleanup.[17]

By adhering to this detailed protocol, you contribute to a culture of safety and ensure that your research practices are compliant and environmentally responsible.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • August Mack Environmental. (2025, July 23). How Is Hazardous Waste Defined Under RCRA?
  • AMI Environmental. (2024, March 9).
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. (n.d.).
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • HW Drugs. (n.d.).
  • ChemPoint.com. (2018, October 15).
  • Thermo Fisher Scientific. (2025, September 12).
  • Fisher Scientific. (2011, February 10).
  • Apollo Scientific. (2023, May 30). 1-Hydroxy-1-phenyl-2-propanone.
  • ChemicalBook. (2026, January 17). 1-(2-HYDROXYPHENYL)
  • U.S. Environmental Protection Agency. (2025, October 15). 1-Hydroxy-1-phenylpropan-2-one - Hazard Genotoxicity.
  • Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
  • New York University. (n.d.). EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-Hydroxy-1-phenylpropan-2-one Properties.
  • Synerzine. (2022, January 31).
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. (2025, April 24).

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Handling

Personal protective equipment for handling 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one

Topic: Personal Protective Equipment (PPE) & Safety Protocols for Handling 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one Content Type: Operational Safety Guide Audience: Research Scientists, Medicinal Chemists, and EHS Office...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safety Protocols for Handling 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one Content Type: Operational Safety Guide Audience: Research Scientists, Medicinal Chemists, and EHS Officers

Executive Summary & Compound Profile

1-(2-Hydroxyphenyl)-2-phenylpropan-1-one is a specialized phenolic ketone intermediate, frequently employed in the synthesis of isoflavones and heterocyclic compounds for drug discovery. While specific Safety Data Sheet (SDS) data for this exact isomer is often limited in public repositories, its structure—containing both a phenolic hydroxyl group and a ketone backbone —dictates a specific safety protocol derived from the "Precautionary Principle" of organic synthesis.

As a Senior Application Scientist, I advise treating this compound not just as a generic organic solid, but as a potential dermal sensitizer and irritant capable of transdermal absorption due to its lipophilic phenyl moieties and phenolic character.

Key Hazard Classifications (Derived from Structural Analogs):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[3]

PPE Specification Matrix

The following matrix moves beyond generic "safety gear" to specify equipment based on permeation dynamics and physical state.

Body Zone PPE Requirement Technical Specification & Rationale
Hand Protection (Solid) Double Nitrile Gloves Spec: Minimum 5 mil (0.12 mm) thickness.Rationale: Nitrile provides excellent resistance to organic solids. Double gloving creates a sacrificial outer layer to prevent micro-contamination during weighing.
Hand Protection (Solution) Solvent-Specific Spec: If dissolved in DCM/Chloroform : PVA or Viton/Butyl gloves.Rationale: Nitrile degrades rapidly (<5 mins) in halogenated solvents. The solvent acts as a vehicle, carrying the phenolic compound through the glove and into the skin [1].
Ocular Vented Splash Goggles Spec: ANSI Z87.1+ Chemical Splash Goggles.Rationale: Safety glasses are insufficient. Fine crystalline dust can bypass side shields. Phenolic compounds can cause severe corneal opacity if trapped against the eye.
Respiratory Engineering Control Spec: Certified Fume Hood (Face velocity: 80–100 fpm).Rationale: Primary containment is mandatory. If weighing outside a hood (not recommended), use an N95/P100 particulate respirator .
Body Lab Coat & Apron Spec: 100% Cotton or Nomex Lab Coat + Chemical Resistant Apron (for scale-up).Rationale: Synthetic blends can melt if flash fires occur with reaction solvents. An apron prevents chest/lap saturation during liquid transfer.
PPE Selection Logic (Decision Workflow)

The following diagram illustrates the decision-making process for selecting the correct hand protection based on the experimental phase.

PPE_Selection_Logic Start Start: Handling 1-(2-Hydroxyphenyl)-2-phenylpropan-1-one State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Liquid_State Solution / Reaction Mixture State_Check->Liquid_State PPE_Solid PPE: Double Nitrile Gloves + N95 (if outside hood) Solid_State->PPE_Solid Dust Hazard Solvent_Check Identify Solvent Carrier Liquid_State->Solvent_Check Standard_Solvent Acetone / Methanol / Ethyl Acetate Solvent_Check->Standard_Solvent Halogenated_Solvent DCM / Chloroform Solvent_Check->Halogenated_Solvent PPE_Standard PPE: Splash Goggles + Double Nitrile (Change every 15 min) Standard_Solvent->PPE_Standard Standard Permeation PPE_Halo PPE: Silver Shield (Laminate) or Viton Gloves Halogenated_Solvent->PPE_Halo Rapid Breakthrough

Figure 1: Decision tree for selecting hand protection based on physical state and solvent carrier. Note the critical divergence for halogenated solvents.

Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Solid State)

Context: Static electricity is a major risk with dry organic powders, leading to particle scattering.

  • Engineering Setup: Verify fume hood flow is active. Clear the sash area of clutter.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. This prevents the "jumping" of light phenolic crystals.

  • Transfer:

    • Place a secondary containment tray (spill tray) inside the balance.

    • Weigh the compound into a tared vial.

    • Technique: Cap the vial inside the hood before moving it to the reaction setup. Do not walk through the lab with an open boat of this powder.

Phase B: Solubilization & Reaction

Context: Phenolic ketones are often reactive. In basic conditions, the phenol deprotonates, increasing water solubility and bioavailability.

  • Solvent Addition: Add solvent slowly. If using a hydride reducing agent (e.g., NaBH4) or a base (e.g., K2CO3), anticipate mild exotherms.

  • Glove Check: If solvent splashes onto gloves, do not wipe it off .

    • Protocol: Immediately remove the outer glove, wash the inner glove (if double-gloved), and don a fresh pair.

    • Reasoning: Organic solvents reduce the breakthrough time of nitrile to seconds. Wiping forces the chemical into the glove matrix [2].

Emergency Response & Decontamination

In the event of exposure, the phenolic nature of the compound dictates the response. Phenols can anesthetize nerve endings, meaning pain is a delayed indicator of damage [3].

Exposure Route Immediate Action Protocol
Skin Contact 1. Drench: Immediately wash with copious soap and water for 15 minutes.2. PEG Wash: If available, use Polyethylene Glycol (PEG 300/400) spray.[4] Phenols are more soluble in PEG than water, aiding extraction from skin pores.3. Medical: Seek evaluation if redness persists.
Eye Contact 1. Flush: Use emergency eyewash station for minimum 15 minutes . Hold eyelids open.2. No Neutralizers: Do NOT use chemical neutralizers in the eye.3. Transport: Cover eye with sterile gauze and transport to ER.
Inhalation 1. Evacuate: Move to fresh air immediately.2. Support: If breathing is difficult, oxygen should be administered by trained personnel only.
Disposal & Waste Management

Proper disposal prevents environmental contamination, as phenolic compounds are often toxic to aquatic life (GHS H400/H410).

Waste_Disposal_Flow Waste_Source Reaction Waste / Contaminated PPE Classify Classify Material Waste_Source->Classify Solid_Waste Solid Waste (Gloves, Paper, Silica) Classify->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquors) Classify->Liquid_Waste Bin_Solid Hazardous Solid Waste Bin (Double Bagged) Solid_Waste->Bin_Solid Label: Toxic Organic Solid Check_Halogen Halogenated Solvent? Liquid_Waste->Check_Halogen Stream_A Stream A: Halogenated Organic (DCM, CHCl3) Check_Halogen->Stream_A Yes Stream_B Stream B: Non-Halogenated Organic (Acetone, EtOAc) Check_Halogen->Stream_B No

Figure 2: Waste segregation workflow. Segregating halogenated solvents is critical for incineration costs and safety compliance.

Quenching Protocol: If the compound was used with reactive reagents (e.g., acid chlorides, hydrides), ensure the reaction mixture is fully quenched (usually with saturated NH4Cl or water) and pH-neutralized (pH 6–8) before placing it in the waste container.

References
  • Ansell Healthcare. (2024). Chemical Resistance Guide: Permeation & Degradation Data (8th Ed.). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: 29 CFR 1910.132.[5] United States Department of Labor. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2024). Compound Summary: Phenolic Ketones (General Safety Profile). National Library of Medicine. Retrieved from

Sources

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Reactant of Route 1
1-(2-Hydroxyphenyl)-2-phenylpropan-1-one
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Reactant of Route 2
1-(2-Hydroxyphenyl)-2-phenylpropan-1-one
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